3,4,5-Trifluoroanisole
Description
Properties
IUPAC Name |
1,2,3-trifluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMXLCSROHOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380304 | |
| Record name | 3,4,5-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203245-17-4 | |
| Record name | 1,2,3-Trifluoro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203245-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203245-17-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4,5-Trifluoroanisole CAS number 203245-17-4
An In-Depth Technical Guide to 3,4,5-Trifluoroanisole (CAS: 203245-17-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a fluorinated aromatic ether that serves as a highly valuable and versatile building block in advanced organic synthesis.[1] The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhanced metabolic stability, and modified binding affinities to derivative molecules, making it a compound of significant interest in pharmaceutical development and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, key chemical transformations, and critical analytical characterization methods. By explaining the causality behind experimental choices and grounding claims in established chemical principles, this document serves as a technical resource for professionals leveraging this important synthetic intermediate.
The Strategic Role of Fluorination in Molecular Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, are prized for their ability to modulate key molecular properties.[2] Fluorine's high electronegativity creates strong, stable C-F bonds, often enhancing the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[2] Furthermore, these groups can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn influences its bioavailability, target binding affinity, and overall pharmacokinetic profile.[2][3]
This compound serves as a precursor to scaffolds containing the 3,4,5-trifluorophenyl moiety. This specific substitution pattern is leveraged to fine-tune electronic and steric interactions within a target active site, making it a crucial intermediate in the synthesis of novel therapeutics, particularly in areas like neurological disorders and agrochemicals.[1]
Physicochemical and Safety Data
A summary of the core physicochemical properties of this compound is presented below. This data is essential for reaction planning, solvent selection, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 203245-17-4 | [4][5] |
| Molecular Formula | C₇H₅F₃O | [4][5] |
| Molecular Weight | 162.11 g/mol | [4][5] |
| IUPAC Name | 1,2,3-Trifluoro-5-methoxybenzene | [6] |
| Synonyms | 5-Methoxy-1,2,3-trifluorobenzene | [7] |
| Specific Gravity | 1.261 g/cm³ | [8] |
| Boiling Point | ~148.46 °C | [8] |
Safety and Handling
As a fluorinated aromatic compound, this compound requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 | [9] |
| Skin Irritation | H315: Causes skin irritation | P302 + P352 | [9] |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 | [9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304 + P340 | [9] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis. This venerable Sₙ2 reaction provides a reliable route by coupling the corresponding phenoxide with a methylating agent.
Laboratory-Scale Synthesis Protocol: Williamson Ether Synthesis
This protocol details the methylation of 3,4,5-trifluorophenol. The core of this process is the deprotonation of the weakly acidic phenol to form a potent phenoxide nucleophile, which then displaces a leaving group on the methylating agent.
}
Workflow for the Williamson ether synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4,5-trifluorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants while favoring the Sₙ2 mechanism over competing elimination reactions. K₂CO₃ is a mild, effective base for deprotonating the phenol without introducing reactive hydroxides that could lead to side products. An excess is used to drive the deprotonation to completion.
-
-
Methylation: To the stirring suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe at room temperature.
-
Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions due to the low steric hindrance and the good leaving group ability of iodide. A slight excess ensures the complete consumption of the valuable phenoxide intermediate.
-
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and potassium iodide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.
-
Causality: The basic wash ensures the removal of any acidic starting material. The water and brine washes remove residual salts and dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Key Chemical Transformations
The reactivity of this compound is dominated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms.
-
Electrophilic Aromatic Substitution (EAS): The methoxy group is an ortho-, para-director. However, the powerful deactivating effect of the three fluorine atoms makes the ring electron-deficient and generally resistant to EAS reactions like nitration or halogenation.[5] Harsh conditions would be required, and substitution would be expected at the C2 or C6 positions, ortho to the activating methoxy group.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it highly susceptible to SₙAr.[9] A strong nucleophile can displace one of the fluorine atoms, particularly the one at the C4 position (para to the methoxy group), as the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent fluorine atoms. This pathway is critical for further functionalization.
-
Oxidation/Reduction: The methoxy group can be oxidized under specific conditions, while the aromatic ring can be reduced, although this typically requires harsh conditions that may not be compatible with the fluorine substituents.[1]
}
Principal reactivity pathways for this compound.
Analytical Characterization: Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm . This region is characteristic of methoxy groups attached to an aromatic ring.
-
Aromatic Protons (Ar-H): A complex multiplet is expected around δ 6.5-7.0 ppm , integrating to 2 protons. The signal will appear as a triplet of triplets due to coupling with the para-fluorine (⁴JHF) and the two meta-fluorines (³JHF).
-
-
¹³C NMR:
-
Methoxy Carbon (-OCH₃): A single peak is expected around δ 56-60 ppm .
-
Aromatic Carbons: Due to C-F coupling, the aromatic signals will be complex.
-
C1 (C-OCH₃): ~δ 155-160 ppm (doublet of triplets, ¹JCF and ³JCF).
-
C2, C6 (C-H): ~δ 100-110 ppm (doublet of doublets, ²JCF and ⁴JCF).
-
C3, C5 (C-F): ~δ 140-150 ppm (large doublet from ¹JCF, further split).
-
C4 (C-F): ~δ 135-145 ppm (large triplet from ¹JCF and ³JCF).
-
-
-
¹⁹F NMR: This is the most diagnostic technique. With CFCl₃ as a reference (δ 0 ppm), two distinct signals are expected due to molecular symmetry.
-
F3, F5: A multiplet is expected, appearing further upfield. It will be a doublet of doublets due to coupling to F4 (³JFF) and the ortho proton H2/H6 (³JHF).
-
F4: A multiplet is expected, appearing relatively downfield compared to F3/F5. It will be a triplet due to coupling to the two equivalent F3 and F5 nuclei (³JFF).
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | From the -OCH₃ group. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Aromatic ring vibrations. |
| C-O Stretch (Ether) | 1275 - 1200 (Aryl) | Strong | Asymmetric C-O-C stretch. |
| C-F Stretch | 1400 - 1000 | Very Strong | C-F bonds produce intense absorptions.[10] |
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule will fragment in predictable ways.
-
Molecular Ion (M⁺): A strong peak at m/z 162 , corresponding to the molecular weight of C₇H₅F₃O.
-
Key Fragments:
-
m/z 147 [M-15]⁺: Loss of a methyl radical (•CH₃), a very common fragmentation for anisoles, leading to a stable trifluorophenoxy cation. This is confirmed as the primary fragment for the related 2,3,4-trifluoroanisole isomer.
-
m/z 133 [M-29]⁺: Potential loss of a formyl radical (•CHO).
-
m/z 119: Further fragmentation involving loss of CO or other neutral fragments.
-
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique trifluorinated substitution pattern provides a powerful lever for chemists to modulate molecular properties with a high degree of control. Understanding its synthesis, reactivity, and analytical signatures—even on a predictive basis—is fundamental to its effective application. This guide serves as a foundational technical resource, empowering researchers to confidently integrate this versatile building block into their synthetic programs and accelerate the development of next-generation molecules.
References
- PubChem. (n.d.). 3,4,5-Trifluoroaniline.
- Chemcasts. (n.d.). 1,2,3-Trifluoro-5-methoxybenzene (CAS 203245-17-4) Properties.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
- PubChem. (n.d.). 2,3,4-Trifluoroanisole.
- Wikipedia. (n.d.). Electrophilic substitution.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Stenutz. (n.d.). 1,2,3-trifluoro-5-methoxybenzene.
- Oakwood Chemical. (n.d.). This compound.
- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
- PubChemLite. (n.d.). 1,2,3-trifluoro-5-methoxybenzene (C7H5F3O).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. community.wvu.edu [community.wvu.edu]
- 5. scbt.com [scbt.com]
- 6. 1,2,3-trifluoro-5-methoxybenzene [stenutz.eu]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 8. 3,4,5-trifluoro-N-(quinolin-4-ylmethyl)aniline | C16H11F3N2 | CID 63868241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
3,4,5-Trifluoroanisole molecular weight and formula
An In-Depth Technical Guide to 3,4,5-Trifluoroanisole: Molecular Formula and Weight
Introduction
This compound is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted anisole, its unique electronic properties, conferred by the three fluorine atoms on the benzene ring, make it a valuable building block in the synthesis of complex molecules. The strategic incorporation of fluorine into drug candidates can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, a precise understanding of the fundamental physicochemical properties of key fluorinated intermediates like this compound is paramount for professionals in drug development and scientific research. This guide provides a detailed examination of its molecular formula and weight, foundational data for any quantitative scientific endeavor.
Molecular Formula and Composition
The molecular formula for this compound is C7H5F3O .[1][2][3] This formula delineates the elemental composition of a single molecule, specifying the type and number of constituent atoms.
A breakdown of the elemental composition is as follows:
-
Carbon (C): 7 atoms
-
Hydrogen (H): 5 atoms
-
Fluorine (F): 3 atoms
-
Oxygen (O): 1 atom
The structure consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a methoxy group (-OCH3) at the 1 position. This arrangement is crucial for its chemical reactivity and physical properties.
Molecular Weight: Calculation and Significance
The molecular weight (MW) of a compound is the mass of one mole of its molecules, expressed in grams per mole ( g/mol ). It is a critical parameter for accurate stoichiometric calculations in chemical synthesis, quantitative analysis, and formulation development.
The molecular weight of this compound is 162.11 g/mol .[1][2][3]
This value is calculated by summing the atomic weights of all atoms present in the molecular formula:
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 5 atoms × 1.008 u = 5.040 u
-
Fluorine (F): 3 atoms × 18.998 u = 56.994 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight: 84.077 + 5.040 + 56.994 + 15.999 = 162.11 u
The resulting value, 162.11 atomic mass units (u), corresponds to a molar mass of 162.11 g/mol . This precise value is indispensable for laboratory protocols, ensuring that reactants are combined in the correct proportions to achieve desired reaction outcomes and yields.
Physicochemical Data Summary
For ease of reference, the core physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C7H5F3O | [1][2][3][4] |
| Molecular Weight | 162.11 g/mol | [1][2][3] |
| CAS Number | 203245-17-4 | [1][2][4] |
| Synonyms | 1,2,3-Trifluoro-5-methoxybenzene | [3][4] |
| Melting Point | 20 °C | [4] |
| Boiling Point | 39 °C at 1 mm Hg | [4] |
Structural Representation
A visual representation of the molecular structure is essential for understanding the spatial arrangement of atoms and functional groups. The following diagram illustrates the structure of this compound.
Caption: Molecular structure of this compound (C7H5F3O).
Conclusion
The molecular formula (C7H5F3O) and molecular weight (162.11 g/mol ) of this compound are fundamental constants that serve as the starting point for its application in research and development. For scientists engaged in the synthesis of novel pharmaceuticals and advanced materials, these values are critical for experimental design, execution, and interpretation. The strategic placement of three fluorine atoms on the anisole scaffold imparts unique characteristics that continue to be exploited in the creation of high-value molecules.
References
- This compound | CAS 203245-17-4 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SJ43wY0x0r8UvOpPzcKtsZISAEbyABK214tskrzJ7Xd2baWtZ2_JRkn0afrfouowmSStEZwe9fy_NP3VbDdrRVSkoStuWdBKR6aVY5CU85xGSJThhA3ujXVaJs40BdO4FjxMiBRY0g_QQLx4WVbiPf_pgg==]
- This compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlO0fgv8TdVyCWB35IpppJFXpfH6ahAxdA2s1JdpQeFSRVK_76lhTVc-CK5YZ1os3wQGTJUTTRv91OftpfLVHfhRCb-PFAjy0Qah2QYDGJx_XYYgEv1bH1oZ3m-iKugGjqxn9l_8d2-lM7cyihTwPPot-XOk8Zp2Bo-1uWzyZLng==]
- This compound | CAS 203245-17-4 | Chemical-Suppliers. [URL: https://vertexaisearch.cloud.google.
- This compound CAS#: 203245-17-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQJu4gzMEzCkuODhK71ptanNTiyc08QRnc1DQomAe-Ay4fFTBRb2e2Nxc9RX6sqHU1HrDC1DGe-va1fJaVVtDq_Znc9T_jxoWgdr6F__MWla9eZftcE3yPtZn6USjTIntOPOOqSk8INX0xHMaLTD8jLSpdfUIIt7Li8Tq-vfZub1-1]
Sources
An In-Depth Technical Guide to the Physical Properties of 3,4,5-Trifluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluoroanisole is a fluorinated aromatic compound of increasing interest in the fields of pharmaceutical development, agrochemicals, and materials science. The strategic placement of three fluorine atoms on the phenyl ring, combined with the methoxy group, imparts unique electronic properties, metabolic stability, and reactivity to the molecule. A thorough understanding of its physical properties is fundamental for its application in synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering a critical resource for researchers and developers.
Molecular Structure and Identification
A foundational aspect of understanding any chemical entity is its molecular structure. The arrangement of atoms and bonds dictates the physical and chemical behavior of the compound.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 1,2,3-Trifluoro-5-methoxybenzene | [1] |
| CAS Number | 203245-17-4 | [2] |
| Molecular Formula | C₇H₅F₃O | [2] |
| Molecular Weight | 162.11 g/mol | [2] |
| InChI Key | WVGMXLCSROHOIY-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The bulk physical properties of a compound are critical for its handling, purification, and formulation. These properties are a direct consequence of the intermolecular forces dictated by the molecular structure.
Table 2: Key Physical Properties of this compound
| Property | Value | Conditions | Source |
| Appearance | Colorless/white low melting solid | Ambient | [1] |
| Melting Point | 20 °C | - | [1] |
| Boiling Point | 39 °C | at 1 mmHg | [1] |
| Density | ~1.285 g/cm³ | Predicted | [1] |
| Refractive Index | 1.449 | - | [1] |
The trifluorination of the aromatic ring significantly influences these properties. The high electronegativity of fluorine atoms leads to strong dipole-dipole interactions, which can affect boiling point and density compared to non-fluorinated analogues. The low melting point suggests that at typical room temperature, the compound may exist as a liquid or a low-melting solid.
Spectroscopic Data
Spectroscopic analysis provides a detailed view of the molecular structure and electronic environment of this compound. This data is indispensable for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns due to coupling with adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon signals will be split by coupling to the directly attached and nearby fluorine atoms, providing valuable structural information.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial analytical technique. It provides information on the chemical environment of each fluorine atom. The spectrum is expected to show distinct signals for the fluorine atoms at the 3, 4, and 5 positions, with coupling between them.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, key expected absorption bands include:
-
C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ for the aromatic C-H and 2850-2960 cm⁻¹ for the methoxy C-H.
-
C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹.
-
C-O stretching (ether): A strong absorption band typically in the 1000-1300 cm⁻¹ region.
-
C-F stretching: Strong, characteristic absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will likely involve the loss of the methoxy group, fluorine atoms, and other characteristic fragments of the trifluorophenyl moiety.
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological applications. While specific quantitative data for this compound is not widely published, its solubility can be predicted based on its structure.
-
Polar Solvents: Due to the polar C-F and C-O bonds, some solubility in polar organic solvents is expected.
-
Non-Polar Solvents: The aromatic ring and the fluorine atoms also contribute to a degree of lipophilicity, suggesting solubility in non-polar organic solvents.
-
Aqueous Solubility: The presence of the hydrophobic trifluorophenyl group suggests that the solubility in water is likely to be low.
For practical applications, it is recommended to experimentally determine the solubility in specific solvents of interest.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a valuable building block with a unique set of physical properties derived from its trifluorinated aromatic structure. This guide has provided a detailed overview of its key physicochemical and spectroscopic characteristics. A comprehensive understanding of these properties is essential for scientists and researchers to effectively utilize this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental investigation into its solubility and reactivity will continue to expand its applications in innovative chemical synthesis.
References
- Stenutz. 1,2,3-trifluoro-5-methoxybenzene.
- NET. 3,4,5-Trifluoroaniline.
- MSDS of this compound.
- PubChem. 2,3,4-Trifluoroanisole | C7H5F3O | CID 2776942.
Sources
Introduction: The Strategic Importance of 3,4,5-Trifluoroanisole
An In-depth Technical Guide to the Physicochemical Characterization of 3,4,5-Trifluoroanisole
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds represent a class of high-value building blocks. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and electronic characteristics. This compound (CAS No. 203245-17-4) is an exemplar of such a building block, serving as a key precursor in the synthesis of advanced pharmaceutical intermediates and materials for organic light-emitting diodes (OLEDs)[1].
The precise determination of fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use in research and development. These parameters govern the selection of appropriate reaction conditions, purification strategies (like distillation and recrystallization), and safe handling protocols. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their verification, and the scientific rationale underpinning these methodologies. It is designed for researchers, chemists, and drug development professionals who require both authoritative data and a practical framework for its experimental validation.
Physicochemical Properties: A Comparative Overview
Accurate and reliable physical data is the bedrock of chemical synthesis. Below is a summary of the reported physicochemical properties for this compound. It is critical to note the discrepancy in reported melting point values found in scientific databases, a common challenge in research that underscores the importance of independent experimental verification. For context, data for the structurally related solid, 3,4,5-Trifluoroaniline, is also provided.
| Property | This compound | 3,4,5-Trifluoroaniline (for comparison) |
| CAS Number | 203245-17-4[1][2][3] | 163733-96-8[4][5] |
| Molecular Formula | C₇H₅F₃O[1][2][3] | C₆H₄F₃N[4][5] |
| Molecular Weight | 162.11 g/mol [1][2][3] | 147.10 g/mol [4][5][6] |
| Physical Form | Low melting solid or liquid[3][7] | White to grey/purple crystals[4][5] |
| Melting Point | 20°C[3] or 52°C[7] | 61 - 64°C[4][5] |
| Boiling Point | 39°C @ 1 mmHg[3][7] | 100.5°C (rough estimate)[4] |
| Density | 1.285 g/cm³ (Predicted)[3] | 1.351 g/cm³ (estimate)[4] |
Note: The boiling point for this compound is reported under vacuum. Its boiling point at atmospheric pressure will be substantially higher.
Part I: Experimental Determination of Melting Point
The Principle of Melting Point as a Purity Criterion
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even minor impurities disrupts the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp, well-defined melting point is a reliable and time-honored indicator of high purity.
Methodology: Digital Melting Point Apparatus
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), which offers superior accuracy and safety compared to traditional oil bath methods. Given that this compound is a low-melting solid, care must be taken to ensure the starting temperature of the apparatus is well below the expected melting point.
Experimental Protocol:
-
Sample Preparation (The Causality): The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for observing a sharp, accurate transition.
-
Place a small amount of the solid on a watch glass. If it appears coarse, gently crush it to a fine powder using a spatula.
-
If moisture is suspected, dry the sample under vacuum for several hours.
-
-
Capillary Loading:
-
Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The goal is a tightly packed column of 2-3 mm in height. An insufficient sample will be difficult to observe, while too much sample will cause a temperature gradient and broaden the observed melting range.
-
-
Apparatus Setup and Measurement:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the initial heating rate to be rapid (e.g., 10-15°C/minute) to quickly determine an approximate melting range.
-
Allow the apparatus to cool significantly.
-
Prepare a new sample and set the heating rate to a slow, controlled ramp (1-2°C/minute) starting from a temperature at least 15-20°C below the approximate melting point found in the first run. A slow rate is essential to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.
-
-
Data Recording (The Self-Validating System):
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
Perform the determination in triplicate to ensure reproducibility. Consistent results validate the technique and the data.
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Part II: Experimental Determination of Boiling Point
The Principle of Boiling Point and Vacuum Distillation
A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since many complex organic molecules decompose at their atmospheric boiling points, boiling points are often determined under reduced pressure (vacuum). The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small, valuable quantities of a liquid sample.
Methodology: Micro-Boiling Point (Siwoloboff Method)
This technique relies on trapping a small bubble of air in an inverted capillary, which expands upon heating and serves as a sensitive indicator of the liquid's vapor pressure.
Experimental Protocol:
-
Apparatus Assembly:
-
Attach a small test tube (e.g., a 75x10 mm fusion tube) containing 0.5 mL of this compound to a thermometer with a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Prepare a boiling point capillary by taking a standard melting point capillary and sealing it with a flame approximately 5-10 mm from one end.
-
Place this small, sealed capillary into the fusion tube with the open end down.
-
-
Heating and Observation (The Causality):
-
Immerse the entire assembly in a heating bath (an oil bath or a metal block on a hot plate).
-
Begin heating gently while stirring the bath to ensure uniform temperature distribution.
-
As the temperature rises, the air trapped in the inverted capillary will expand and a slow stream of bubbles will emerge from the open end. This initial bubbling is due to simple thermal expansion of the trapped air.
-
As the liquid's boiling point is approached, its vapor pressure increases significantly, forcing a rapid and continuous stream of bubbles from the capillary. This indicates that the vapor pressure inside the capillary is now greater than the external pressure.
-
-
Data Recording (The Self-Validating System):
-
Once a continuous, rapid stream of bubbles is observed, turn off the heat and allow the bath to cool slowly.
-
The stream of bubbles will slow and eventually stop. The exact temperature at which bubbling ceases and the liquid just begins to be drawn back into the capillary is the boiling point. At this precise moment, the vapor pressure of the liquid equals the pressure of the surrounding system.
-
Recording the temperature on both heating and cooling cycles and ensuring they are consistent provides a self-validating measurement. Repeat the process to ensure reproducibility.
-
Workflow for Micro-Boiling Point Determination
Caption: Workflow for micro-scale boiling point determination.
Safety and Handling of Fluorinated Aromatic Compounds
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions for structurally similar fluorinated compounds, such as fluoroanilines, provide an authoritative guide.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[8]. Use explosion-proof ventilation and electrical equipment where appropriate[8].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[8].
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator[8].
-
-
Handling and Storage:
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[8].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].
-
If inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing[8][10].
-
If swallowed: Rinse mouth and call a poison center or physician if you feel unwell[8].
-
Conclusion
This compound is a valuable compound for the synthesis of next-generation pharmaceuticals and advanced materials. The accurate determination of its melting and boiling points is fundamental to its application. This guide has presented the available literature data, highlighting existing inconsistencies that necessitate careful experimental verification. By following the detailed, self-validating protocols provided, researchers can confidently determine these crucial physicochemical properties, ensuring the integrity of their experimental work and advancing their research objectives with precision and safety.
References
- NET. (n.d.). 3,4,5-Trifluoroaniline Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 3,4,5-Trifluoroaniline. PubChem Compound Database.
- LibreTexts Chemistry. (2020). 2.11: Intermolecular Forces and Relative Boiling Points (bp).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 203245-17-4 [amp.chemicalbook.com]
- 4. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 3,4,5-Trifluoroanisole
Abstract
This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 3,4,5-trifluoroanisole. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet, offering in-depth explanations of the underlying principles governing the observed chemical shifts and coupling constants. By elucidating the spin-spin coupling networks and the influence of the methoxy and trifluoro-substituted aromatic system, this guide serves as a practical reference for spectral interpretation and structural verification.
Introduction: The Significance of this compound and the Role of NMR
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such fluorinated molecules.
Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The large chemical shift dispersion in ¹⁹F NMR, often spanning over 400 ppm, provides exquisite sensitivity to the local electronic environment, making it a powerful probe of molecular structure. When coupled with traditional ¹H NMR, a detailed picture of the molecular architecture, including through-bond and through-space interactions, can be constructed. This guide will delve into the theoretical and practical aspects of interpreting the ¹H and ¹⁹F NMR spectra of this compound.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by two main signals: a singlet corresponding to the methoxy group protons and a multiplet arising from the aromatic protons. Due to the symmetry of the molecule, the two aromatic protons (H-2 and H-6) are chemically equivalent.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
| H-2, H-6 | 6.7 - 6.9 | Triplet of triplets (tt) | ⁴JHF ≈ 2-3 Hz, ⁵JHF ≈ 1-2 Hz |
Causality of Chemical Shifts and Coupling Patterns
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded by the electron-donating oxygen atom and are not coupled to any other protons, thus appearing as a sharp singlet in the upfield region of the aromatic spectrum.
-
Aromatic Protons (H-2, H-6): The chemical shift of the aromatic protons is influenced by the electron-donating methoxy group (shielding effect) and the electron-withdrawing fluorine atoms (deshielding effect). The net effect places their resonance in the range of 6.7 - 6.9 ppm.
The multiplicity of the aromatic proton signal is a result of coupling to the fluorine atoms. Each proton is coupled to the two meta-fluorine atoms (F-3 and F-5) and the one para-fluorine atom (F-4). This results in a triplet of triplets pattern, though in lower resolution spectra, it may appear as a complex multiplet. The four-bond coupling (⁴JHF) to the meta-fluorines is typically larger than the five-bond coupling (⁵JHF) to the para-fluorine.
Predicted ¹⁹F NMR Spectrum of this compound
The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals due to the symmetry of the molecule. The fluorine atoms at the 3 and 5 positions (F-3, F-5) are chemically equivalent, while the fluorine atom at the 4 position (F-4) is unique.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-4 | -130 to -135 | Triplet (t) | ³JFF ≈ 20-25 Hz |
| F-3, F-5 | -160 to -165 | Doublet of triplets (dt) or complex multiplet | ³JFF ≈ 20-25 Hz, ⁴JHF ≈ 2-3 Hz |
Rationale for Spectral Predictions
-
F-4 Signal: The fluorine at the para position is coupled to the two equivalent ortho-fluorines (F-3 and F-5), resulting in a triplet. The three-bond fluorine-fluorine coupling (³JFF) in aromatic systems is typically in the range of 20-25 Hz.
-
F-3 and F-5 Signal: These equivalent meta-fluorines are coupled to the para-fluorine (F-4), giving rise to a doublet. Each of these fluorines is also coupled to the two ortho-protons (H-2 and H-6), leading to a further splitting into triplets. This results in a doublet of triplets. However, long-range couplings can sometimes lead to more complex, second-order effects, potentially resulting in a more intricate multiplet.
The chemical shifts are influenced by the electronic effects of the methoxy group. The electron-donating nature of the methoxy group increases the electron density at the ortho and para positions. This shielding effect is more pronounced for the F-3 and F-5 fluorines, causing them to appear at a higher field (more negative ppm value) compared to the F-4 fluorine.
Spin-Spin Coupling Network
The intricate coupling patterns observed in the ¹H and ¹⁹F NMR spectra of this compound are a direct consequence of the through-bond interactions between the nuclear spins. A visual representation of this coupling network is invaluable for a comprehensive understanding.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample completely and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution (0.03% v/v) for ¹H NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the solvent signal can be used as a secondary reference if its chemical shift is known accurately under the experimental conditions.[1]
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the solution to the NMR tube and cap it securely.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
Caption: Recommended NMR acquisition workflow.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹⁹F spectrum to the external standard.
-
Peak Picking and Integration: Identify all peaks and integrate the signals to determine the relative ratios of the different nuclei.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound provide a wealth of structural information. The chemical shifts are dictated by the interplay of electronic effects from the methoxy group and the fluorine substituents. The spin-spin coupling between protons and fluorine atoms, as well as between neighboring fluorine atoms, gives rise to characteristic multiplet patterns that are diagnostic for this substitution pattern. This guide has provided a detailed theoretical prediction and interpretation of these spectra, along with a robust experimental protocol for their acquisition. By understanding these fundamental principles, researchers can confidently utilize NMR spectroscopy for the routine analysis and structural verification of this compound and related fluorinated compounds, thereby ensuring the integrity of their chemical entities in drug discovery and development pipelines.
References
- Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy.
- D'Cunha, J., & Fletterick, R. J. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(41), 14266–14274. [Link]
- University of Ottawa. (n.d.). 19Flourine NMR.
- CONICET Digital. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes.
- The Royal Society of Chemistry. (2011). Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- SpectraBase. (n.d.). p-CHLORO-alpha,alpha,alpha-TRIFLUOROANISOLE.
- Wang, Z., Chen, Q., Liu, Y., Zhang, H., & Li, Z. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5909. [Link]
- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- PubChem. (n.d.). 3,4,5-Trifluoroaniline.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS AND CHARACTERISATION OF 3-HYDROXY-4, 5-DIHYDRO[2][3] OXADIAZOLO [3,4-A]QUINOLIN-10-IUM AND ITS FLUORO DERIVATIVE.
- The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....
- The Royal Society of Chemistry. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingre.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- ResearchGate. (n.d.). 1 H NMR spectra of n-ethylanilinium TFA.
- MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
Sources
A Spectroscopic Guide to 3,4,5-Trifluoroanisole: Characterization by Infrared Spectroscopy and Mass Spectrometry
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of fluorinated aromatic compounds is paramount. 3,4,5-Trifluoroanisole (C₇H₅F₃O), a substituted aromatic ether, presents a unique analytical challenge due to the profound influence of its trifluoro- substitution on the molecule's electronic and vibrational properties. This guide provides an in-depth technical examination of the expected infrared (IR) and mass spectrometry (MS) data for this compound. As a self-validating framework, this document not only presents the spectral data but also explains the causal-driven methodologies for its acquisition and the fundamental principles guiding its interpretation, empowering researchers to confidently identify and characterize this and similar molecules.
Part 1: Molecular Vibrational Analysis via Fourier Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[1] By measuring the absorption of infrared radiation, we can identify the specific functional groups present, offering a molecular "fingerprint." For this compound, FTIR is essential for confirming the integrity of the aromatic ether structure and the presence of the carbon-fluorine bonds.
Expertise-Driven Protocol: High-Fidelity FTIR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is selected for its simplicity, speed, and minimal sample preparation, making it a robust choice for liquid or solid samples. The causality behind this choice lies in its reproducibility, as it avoids the pathlength dependencies and potential inconsistencies of traditional transmission methods using salt plates.
Self-Validating Experimental Protocol: ATR-FTIR
-
Instrument Preparation & Background Scan:
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean with isopropyl alcohol and a lint-free wipe.
-
Perform a background scan with the clean, empty crystal. This critical step records the ambient spectrum (H₂O, CO₂) and the instrumental response, which will be automatically subtracted from the sample spectrum to ensure data integrity.
-
-
Sample Application:
-
Apply a small drop of this compound (or a few milligrams of solid) directly onto the center of the ATR crystal, ensuring complete coverage.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal, as the IR radiation only penetrates a few micrometers into the sample.[1]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, while a 4 cm⁻¹ resolution is sufficient for identifying the key functional groups in most organic molecules.
-
-
Data Processing & Cleaning:
-
After acquisition, process the data by subtracting the previously collected background spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent before analyzing the next sample.
-
Logical Workflow for FTIR Analysis
The following diagram outlines the systematic process for acquiring and validating an FTIR spectrum.
Caption: Workflow for ATR-FTIR analysis of this compound.
Interpretation of the this compound IR Spectrum
The IR spectrum of an aromatic compound is typically complex. We can logically dissect it into several key regions to assign the characteristic vibrational modes.[2]
-
> 3000 cm⁻¹ (Aromatic & Aliphatic C-H Stretching):
-
Expect weak to medium peaks between 3100-3030 cm⁻¹ corresponding to the C-H stretching of the two hydrogens on the aromatic ring.[1]
-
Sharp, medium-intensity peaks between 2950-2850 cm⁻¹ will arise from the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.
-
-
1600-1400 cm⁻¹ (Aromatic C=C Stretching):
-
Aromatic rings display characteristic C=C bond stretching vibrations in this region.[3] Expect two to three sharp bands of variable intensity, typically around 1600 cm⁻¹ and 1500-1450 cm⁻¹ . The electron-withdrawing nature of the fluorine atoms may slightly shift these positions.
-
-
1300-1000 cm⁻¹ (C-O and C-F Stretching - The Fingerprint Region):
-
C-O-C Stretching: Aromatic ethers exhibit a strong, characteristic asymmetric C-O-C stretching band. For anisole and its derivatives, this is typically found between 1270-1230 cm⁻¹ .[4] This is often one of the most intense peaks in the spectrum. A weaker, symmetric stretch may also be observed at a lower frequency.
-
C-F Stretching: Carbon-fluorine bonds produce very strong absorption bands due to the large change in dipole moment during vibration. For aromatic fluorides, these peaks are typically found in the 1350-1100 cm⁻¹ range.[5] The presence of three C-F bonds will likely result in multiple strong, complex absorptions in this region, potentially overlapping with the C-O stretch.
-
-
< 900 cm⁻¹ (C-H Out-of-Plane Bending):
Summary of Predicted IR Absorptions for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3030 | Aromatic C-H Stretch | Weak - Medium |
| 2950 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |
| ~1600, 1500-1450 | Aromatic C=C Ring Stretch | Medium - Strong |
| 1350 - 1100 | Aromatic C-F Stretch | Very Strong |
| 1270 - 1230 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |
| 870 - 800 | Aromatic C-H Out-of-Plane Bend | Strong |
Part 2: Structural Elucidation via Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural formula of a compound.[8] When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in a mixture. For a pure sample of this compound, GC-MS provides definitive confirmation of its molecular mass and offers structural insights through analysis of its fragmentation patterns.
Expertise-Driven Protocol: GC-MS Analysis
The following protocol is designed for the robust analysis of a semi-volatile, halogenated aromatic compound like this compound. The choice of a non-polar column (e.g., DB-5ms) is based on its proven efficacy for separating a wide range of organic compounds. Electron Ionization (EI) at 70 eV is the industry standard for generating reproducible fragmentation patterns that are comparable to library spectra.[9]
Self-Validating Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate. Dilution is critical to avoid column overloading and detector saturation.
-
-
GC System Configuration & Method:
-
Injector: Split/Splitless inlet at 250 °C. Use a split injection (e.g., 50:1 split ratio) to prevent overloading.
-
Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.
-
Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[9]
-
Oven Program: Start at 60 °C (hold for 2 min), then ramp at 15 °C/min to 280 °C (hold for 5 min). This temperature program ensures good separation from any solvent impurities and allows the analyte to elute in a reasonable time with a sharp peak shape.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare with library data if available.
-
Predicted Fragmentation Pathway of this compound
Electron ionization is a high-energy process that not only ionizes the molecule but also causes it to fragment in a predictable manner. The analysis of these fragments provides a roadmap to the molecule's structure.[10]
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₇H₅F₃O) is 182.11 g/mol . The first event is the removal of an electron to form the molecular ion, which should be observed at m/z 182 . Due to the stability of the aromatic ring, this peak is expected to be prominent.
-
Major Fragmentation Routes: Anisole and its derivatives commonly fragment through specific pathways.[8]
-
Loss of a Methyl Radical (M-15): Cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃). This is a very common pathway for anisoles, leading to a stable trifluorophenoxy cation. This fragment would appear at m/z 167 .
-
Loss of Formaldehyde (M-30): A characteristic rearrangement of anisoles involves the loss of a neutral formaldehyde molecule (CH₂O). This pathway leads to a fluorinated benzene radical cation and would produce a fragment at m/z 152 .
-
Loss of CO (from M-15): The m/z 167 fragment can further lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic structures, resulting in a fragment at m/z 139 .
-
The following diagram illustrates the most probable fragmentation cascade for this compound.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Loss from Parent/Fragment |
| 182 | [C₇H₅F₃O]⁺• (Molecular Ion) | - |
| 167 | [C₆H₂F₃O]⁺ | •CH₃ (Methyl radical) |
| 152 | [C₆H₅F₃]⁺• | CH₂O (Formaldehyde) |
| 139 | [C₅H₂F₃]⁺ | CO from m/z 167 |
Conclusion
The structural confirmation of this compound relies on a synergistic application of IR spectroscopy and mass spectrometry. The infrared spectrum provides a definitive signature of its functional groups, characterized by strong C-F and aromatic C-O stretching absorptions. Concurrently, mass spectrometry confirms its molecular weight of 182 g/mol and reveals a predictable fragmentation pattern dominated by the loss of methyl and formaldehyde moieties. By employing the robust, self-validating protocols outlined in this guide, researchers in drug development and materials science can achieve unambiguous characterization, ensuring the quality and integrity of their work.
References
- Shenderova, O., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Royal Society of Chemistry.
- Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS.
- re3data.org. (2023). Spectral Database for Organic Compounds.
- Bioregistry. Spectral Database for Organic Compounds.
- Herrebout, W.A., et al. (2019). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. National Institutes of Health.
- ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?.
- DATACC. Spectral Database for Organic Compounds (SDBS).
- OpenStax. (2023). Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Spectra Analysis. Determining benzene ring substitution patterns from IR spectra.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- National Institute of Standards and Technology. NIST Chemistry WebBook.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Hesse, M., et al. 10 Typical IR Absorptions of Aromatic Compounds. In: Spectroscopic Methods in Organic Chemistry.
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
- OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry.
- Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.
- Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways.... PubMed.
- Li, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts.... MDPI.
- National Institute of Standards and Technology. Alpha,alpha,alpha-trifluoro-4'-nitroanisole. NIST Chemistry WebBook.
- National Institute of Standards and Technology. A Guide to the NIST Chemistry WebBook.
- National Institute of Standards and Technology. 2,3,4-Trifluoroaniline. NIST Chemistry WebBook.
- National Institute of Standards and Technology. 2,3,5,6-Tetrafluoroanisole. NIST Chemistry WebBook.
- Anton Paar. (2023). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube.
- TDI-Brooks. Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry.
- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- Chromatography Online. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tdi-bi.com [tdi-bi.com]
- 10. chemguide.co.uk [chemguide.co.uk]
The Solubility Profile of 3,4,5-Trifluoroanisole: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trifluoroanisole in organic solvents, a critical parameter for its application in pharmaceutical synthesis and drug development. We delve into the theoretical principles governing the solubility of fluorinated aromatic compounds, offering insights into the interplay of intermolecular forces. In the absence of extensive published quantitative data, this guide emphasizes practical, field-proven methodologies for the precise determination of this compound's solubility. Detailed, step-by-step protocols for isothermal saturation analysis, UV/Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) are presented, enabling researchers to generate reliable and reproducible solubility data. This document is intended to be a vital resource for scientists and researchers, empowering them to make informed decisions in solvent selection, formulation design, and process optimization.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates in various solvents is a cornerstone of successful drug development.[1] It influences critical processes such as reaction kinetics, purification, crystallization, and formulation. This compound, a fluorinated aromatic compound, presents a unique solubility profile due to the strong electronegativity of its fluorine substituents.[2] Understanding its behavior in different organic solvents is paramount for its effective utilization in the synthesis of complex pharmaceutical molecules. This guide will provide the foundational knowledge and practical tools to comprehensively assess the solubility of this compound.
Physicochemical Properties of this compound
While specific data for this compound is limited, we can infer its likely properties from its structure and available data for similar compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅F₃O | [3][4] |
| Molecular Weight | 162.11 g/mol | [3][4] |
| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred from similar structures. |
| Polarity | Moderately polar, with a significant dipole moment due to the C-F and C-O bonds. | Inferred from molecular structure. |
The presence of three fluorine atoms significantly impacts the molecule's electronic distribution, creating a molecule with both hydrophobic (the benzene ring) and polar (the ether and trifluoro-substituted face) characteristics. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents.[5][6]
Theoretical Framework: Factors Influencing Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another.
Key factors influencing the solubility of this compound include:
-
Polarity: The polarity of both the solute (this compound) and the solvent is a primary determinant of solubility.[9] Polar solvents will better solvate the polar regions of the molecule, while non-polar solvents will interact more favorably with the aromatic ring.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its oxygen atom. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Molecular Size and Shape: Larger molecules generally have lower solubility as more energy is required to overcome the lattice energy in the solid state and to create a cavity in the solvent.[9]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic.
The fluorination of the benzene ring introduces a "fluorophobic" effect, where the fluorinated portion of the molecule tends to be repelled by both polar and non-polar solvents, further complicating solubility predictions.[6]
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. The following are robust and widely accepted methods for determining the solubility of a compound like this compound.
Isothermal Saturation Method (Gravimetric Analysis)
This "gold standard" method directly measures the mass of solute dissolved in a known volume of solvent at a constant temperature.[10]
-
Preparation: Add an excess amount of this compound to a sealed vial. An excess is confirmed by the presence of undissolved solid or a separate liquid phase after equilibration.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or stirrer (e.g., at 25°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature until the undissolved solute has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute divided by the volume of the solvent used.
Diagram of Isothermal Saturation Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
Spectrophotometric Method
This method relies on measuring the absorbance of a saturated solution and is particularly useful for compounds with a strong chromophore.[10][11]
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Visible wavelengths to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship (Beer-Lambert Law).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1-4).
-
Dilution: Carefully withdraw a small, precise volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[10]
-
Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculation: Use the equation from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to obtain the solubility of the original saturated solution.[10]
Diagram of Spectrophotometric Method Workflow:
Caption: Workflow for Spectrophotometric Solubility Determination.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, capable of separating the analyte from any impurities.[8][12][13]
-
Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detector settings) that can effectively separate and quantify this compound.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1-4).
-
Filtration: Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particulates.[14]
-
Dilution: Dilute the filtered saturated solution with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Injection and Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve using the peak area. Multiply this by the dilution factor to get the solubility of the original saturated solution.
Diagram of HPLC Method Workflow:
Caption: Workflow for HPLC-based Solubility Determination.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Dielectric Constant | Solubility (g/L) | Method Used |
| e.g., Hexane | 1.88 | [Insert Experimental Data] | [e.g., Gravimetric] |
| e.g., Toluene | 2.38 | [Insert Experimental Data] | [e.g., HPLC] |
| e.g., Dichloromethane | 9.08 | [Insert Experimental Data] | [e.g., UV/Vis] |
| e.g., Acetone | 21.0 | [Insert Experimental Data] | [e.g., HPLC] |
| e.g., Ethanol | 24.5 | [Insert Experimental Data] | [e.g., Gravimetric] |
| e.g., Acetonitrile | 37.5 | [Insert Experimental Data] | [e.g., UV/Vis] |
| e.g., Dimethyl Sulfoxide (DMSO) | 46.7 | [Insert Experimental Data] | [e.g., HPLC] |
Conclusion
While a priori prediction of the solubility of this compound is challenging due to its complex physicochemical properties, this guide provides a robust framework for its experimental determination. By employing the detailed protocols for isothermal saturation, spectrophotometry, and HPLC, researchers can generate the high-quality, reliable data necessary for informed solvent selection in synthesis, purification, and formulation. A thorough understanding of the solubility profile of this key intermediate is a critical step in accelerating the drug development pipeline.
References
- Spectroscopic Techniques - Solubility of Things. (n.d.).
- Solubility of Solvent Blue 35 in organic solvents - Benchchem. (n.d.).
- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
- Abraham, M. H., & Acree, W. E. (2012). The factors that influence solubility in perfluoroalkane solvents. New Journal of Chemistry, 36(3), 774-780.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).
- Experiment 1. Solubility of Organic Compounds. (n.d.).
- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences, 100(7), 2543-2557.
- Chromatography: Principle, Types, Steps, Uses, Diagram - Microbe Notes. (2025, June 14).
- SOLUBILITY OF ORGANIC COMPOUNDS. (2023, August 31).
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14).
- The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. (2025, March 20).
- Method for determining solubility of a chemical compound. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Factors affecting solubility. (n.d.).
- 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991 - PubChem. (n.d.).
- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). Langmuir, 20(18), 7347–7350.
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 203245-17-4 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. pharmaguru.co [pharmaguru.co]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmatutor.org [pharmatutor.org]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,4,5-Trifluoroanisole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 3,4,5-trifluoroanisole. As a molecule featuring a potent activating group (methoxy) and multiple deactivating groups (fluorine), its reactivity and regioselectivity present a compelling case study in physical organic chemistry. This document delineates the underlying principles governing its reaction pathways, offers predictive insights into product formation, and furnishes detailed experimental protocols for key transformations, including nitration, halogenation, and Friedel-Crafts reactions. The content is structured to deliver both foundational understanding and practical, field-proven methodologies for professionals engaged in synthetic chemistry and drug discovery.
Introduction: The Electronic Dichotomy of this compound
This compound (CAS 203245-17-4) is a substituted aromatic compound whose reactivity in electrophilic aromatic substitution is governed by a fascinating interplay of competing electronic effects.[1][2] The molecule consists of a benzene ring functionalized with a methoxy group (-OCH₃) and three fluorine atoms.
-
The Methoxy Group (-OCH₃): This is a strongly activating group.[3] Through resonance, the oxygen atom donates a lone pair of electrons into the aromatic π-system, significantly increasing the electron density of the ring. This effect is most pronounced at the ortho and para positions, making these sites highly nucleophilic and susceptible to attack by electrophiles.[4][5] Consequently, the methoxy group is a powerful ortho, para-director.[3][6]
-
The Fluorine Atoms (-F): As halogens, fluorine atoms exhibit a dual electronic nature. They are highly electronegative and withdraw electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack.[7] However, they also possess lone pairs that can be donated through resonance, directing incoming electrophiles to the ortho and para positions.[3] For halogens, the inductive deactivation effect generally outweighs the resonance donation, making them deactivating ortho, para-directors.[3][4]
The core challenge and opportunity in the chemistry of this compound lies in predicting the outcome of this electronic tug-of-war.
Governing Principles of Regioselectivity
In polysubstituted benzene rings, the regiochemical outcome of an EAS reaction is determined by the most powerful activating group present on the ring.[8][9] The methoxy group is one of the strongest activating groups, while the fluorine atoms are weakly deactivating. Therefore, the directing influence of the methoxy group will overwhelmingly dictate the position of electrophilic attack.
The methoxy group strongly activates the positions ortho (C2, C6) and para (C4) to it. In this compound, the C4 position is blocked by a fluorine atom. This leaves the C2 and C6 positions as the primary sites for substitution. The fluorine atoms also direct ortho and para, but their deactivating nature makes the positions they activate far less reactive than those activated by the methoxy group.
Thus, the unequivocal prediction is that electrophilic aromatic substitution on this compound will occur almost exclusively at the C2 and C6 positions.
Caption: Predicted regioselectivity in this compound.
Core Electrophilic Aromatic Substitution Reactions
The general mechanism for these reactions involves two fundamental steps:
-
Attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the rate-determining step as it temporarily disrupts aromaticity.[10]
-
A weak base removes a proton from the carbon bearing the electrophile, restoring the aromatic system.[10][11]
Caption: General two-step mechanism for electrophilic aromatic substitution.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The standard reagent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[12]
Causality Behind Experimental Choices:
-
Reagents: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[12]
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) is critical to prevent over-nitration and the formation of unwanted byproducts.[13]
Predicted Product: 1-methoxy-2-nitro-3,4,5-trifluorobenzene.
Experimental Protocol: Nitration of this compound
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid (15 mL).
-
Reagent Addition: Slowly add this compound (5.0 g, 30.8 mmol) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.4 mL, ~57 mmol) to concentrated sulfuric acid (5 mL), keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the solution of the anisole over 30 minutes. The internal temperature must be maintained between 0 and 10 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g). The crude product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the solid in a vacuum oven. If necessary, recrystallize from ethanol/water to obtain the pure 1-methoxy-2-nitro-3,4,5-trifluorobenzene.
Halogenation (Bromination)
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). For less reactive aromatic rings (deactivated by the fluorine atoms), a Lewis acid catalyst such as FeBr₃ or AlCl₃ is required to polarize the halogen molecule, making it more electrophilic.[14][15]
Causality Behind Experimental Choices:
-
Catalyst: The Lewis acid (e.g., FeBr₃) coordinates with Br₂, creating a highly polarized Br-Brδ⁺---Fe⁻Br₃ complex, which acts as the source of the electrophilic "Br⁺".
-
Solvent: A non-polar, inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically used to dissolve the reactants without interfering with the reaction.
Predicted Product: 1-bromo-2-methoxy-3,4,5-trifluorobenzene.
Experimental Protocol: Bromination of this compound
-
Preparation: In a dry, three-necked flask fitted with a dropping funnel and a condenser, dissolve this compound (5.0 g, 30.8 mmol) in dry dichloromethane (50 mL).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.5 g, 1.7 mmol) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.6 mL, 31.0 mmol) in dichloromethane (10 mL) dropwise over 20 minutes.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by carefully adding 10% aqueous sodium bisulfite solution (30 mL) to consume excess bromine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with water (2 x 30 mL) and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-2-methoxy-3,4,5-trifluorobenzene.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group (-COR) onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16][17]
Causality Behind Experimental Choices:
-
Stoichiometric Catalyst: Unlike other EAS reactions, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of AlCl₃. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, rendering the catalyst inactive.[16] This complexation also prevents further acylation of the product ring.
-
Anhydrous Conditions: AlCl₃ reacts vigorously with water. The reaction must be performed under strictly anhydrous conditions to maintain catalyst activity.
Predicted Product: 1-(2-methoxy-3,4,5-trifluorophenyl)ethan-1-one (using acetyl chloride).
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 4.5 g, 33.7 mmol) and dry dichloromethane (40 mL).
-
Acylium Ion Formation: Cool the suspension to 0 °C. Slowly add acetyl chloride (2.3 mL, 32.3 mmol) dropwise. Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Reagent Addition: Add a solution of this compound (5.0 g, 30.8 mmol) in dry dichloromethane (10 mL) dropwise, keeping the temperature below 5 °C.
-
Reaction: After the addition, stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it onto a mixture of crushed ice (~100 g) and concentrated HCl (15 mL). This hydrolyzes the aluminum complex.[18]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Isolation: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude ketone by column chromatography or recrystallization.
Summary of Reactions and Data
| Reaction | Electrophile | Reagents | Major Product(s) | Key Considerations |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Methoxy-2-nitro-3,4,5-trifluorobenzene | Low temperature (0-10 °C) is crucial. |
| Bromination | "Br⁺" | Br₂, FeBr₃ | 1-Bromo-2-methoxy-3,4,5-trifluorobenzene | Requires a Lewis acid catalyst; anhydrous conditions. |
| Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(2-Methoxy-3,4,5-trifluorophenyl)-R-ketone | Requires stoichiometric AlCl₃; strictly anhydrous. |
| Alkylation | R⁺ | RCl, AlCl₃ | Reaction is often problematic | High risk of carbocation rearrangement and low yields due to deactivating fluorine atoms. Not generally recommended without specific optimization. |
Conclusion
The electrophilic aromatic substitution chemistry of this compound is decisively controlled by the strongly activating, ortho, para-directing methoxy group. Despite the presence of three deactivating fluorine atoms, the molecule readily undergoes substitution at the C2 and C6 positions. Standard protocols for nitration, halogenation, and Friedel-Crafts acylation can be successfully applied with careful control of reaction conditions. Understanding the dominant role of the methoxy group provides a reliable predictive framework for chemists aiming to functionalize this versatile, fluorinated building block in the development of novel pharmaceuticals and advanced materials.
References
- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
- Google Patents. (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.
- Shaik, S., et al. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. Journal of the American Chemical Society, 141(24), 9719-9730.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (2008). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ChemTalk. (n.d.). Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- University Course Material. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
- Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1416-1424.
- National Institutes of Health. (2022, September 10). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- PubMed. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
- Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
- Wikipedia. (n.d.). Electrophilic halogenation.
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- ChemBeats. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.
- IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- National Institutes of Health. (n.d.). 3,4,5-Trifluoroaniline. PubChem.
- YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- National Institutes of Health. (2022, April 8). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.
- YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2013, November 13). Halogenation At Tiffany's.
Sources
- 1. scbt.com [scbt.com]
- 2. halochem.com [halochem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. ijrar.org [ijrar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Buy 3,4,5-Trifluoro-2-nitroaniline | 882068-89-5 [smolecule.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
A Technical Guide to the Electronic Effects of Fluorine in 3,4,5-Trifluoroanisole: A Medicinal Chemistry Perspective
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties, metabolic stability, and binding affinity. This guide provides an in-depth analysis of the electronic effects within 3,4,5-trifluoroanisole, a seemingly simple molecule that serves as an exemplary case study for the complex interplay between inductive and resonance forces. We will dissect how the trifluorination pattern, in conjunction with the methoxy substituent, profoundly alters the electron density of the aromatic ring. This guide will cover the theoretical underpinnings of these effects, their manifestation in spectroscopic data, their visualization through computational modeling, and their ultimate implications for reactivity and use as a building block in pharmaceutical research.
Introduction: The Strategic Value of Fluorination
In the landscape of medicinal chemistry, few elements have had an impact as significant as fluorine. Its judicious placement within a drug candidate can enhance a suite of critical properties, including metabolic stability by blocking sites of oxidative metabolism, membrane permeability, and binding potency.[1][2] The unique attributes of fluorine—its small size (a van der Waals radius similar to hydrogen), high electronegativity, and the strength of the C-F bond—allow it to act as a "super-hydrogen" that can profoundly influence a molecule's electronic character without introducing significant steric bulk.[2]
This compound presents a fascinating confluence of electronic influences. It features three highly electronegative fluorine atoms, which are potent electron-withdrawing groups, alongside a methoxy group, which is capable of electron donation. Understanding the balance of these competing effects is crucial for predicting the molecule's reactivity and its potential interactions within a biological system.
The Duality of Electronic Effects: Induction vs. Resonance
The electronic character of the this compound ring is dictated by the push-and-pull of two fundamental forces: the inductive effect, which propagates through sigma (σ) bonds, and the resonance (or mesomeric) effect, transmitted through the pi (π) system.[3][4]
-
Inductive Effect (-I): This effect is a consequence of electronegativity differences between atoms in a sigma bond. Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from the rest of the molecule.[5][6] In this compound, the three fluorine atoms exert a potent and additive negative inductive effect (-I), polarizing the C-F bonds and pulling electron density away from the aromatic ring. The oxygen of the methoxy group also exerts a weaker -I effect.[7]
-
Resonance Effect (+R or +M): This effect involves the delocalization of lone pair or π-electrons across a conjugated system.[3] Halogens, including fluorine, possess lone pairs that can be donated into the aromatic π-system, a positive resonance effect (+R).[5] Similarly, the oxygen atom of the methoxy group is a strong +R donor. However, for fluorine, the strong -I effect overwhelmingly dominates its weaker +R effect.[5][8] For the methoxy group, the +R effect is generally more influential than its -I effect.[3]
In this compound, the result is a highly electron-deficient (electrophilic) aromatic ring, as the powerful inductive withdrawal from three fluorine atoms far outweighs the resonance donation from the methoxy group and the fluorine atoms themselves.
Caption: Interplay of inductive and resonance effects in this compound.
Quantifying Substituent Effects: Hammett Constants
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on an aromatic ring.[9][10] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σmeta | σpara | Primary Electronic Effect |
| -F | 0.34 | 0.05 | Strong -I, Weak +R |
| -OCH₃ | 0.11 | -0.24 | Strong +R, Weak -I |
| Table 1: Selected Hammett substituent constants.[11] The σmeta value is dominated by the inductive effect, while σpara reflects the combined inductive and resonance effects. |
For this compound, the cumulative effect of the three fluorine atoms results in a significant withdrawal of electron density, rendering the ring highly deactivated towards traditional electrophilic aromatic substitution reactions.
Spectroscopic Evidence of Electron Withdrawal
The electronic environment of a molecule is directly reflected in its spectroscopic signatures. For this compound, NMR spectroscopy provides clear evidence of the fluorine atoms' influence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The two aromatic protons are expected to appear at a significantly downfield chemical shift (likely > 7.0 ppm) compared to anisole itself (~6.9-7.3 ppm). This deshielding is a direct result of the decrease in electron density around them caused by the potent -I effect of the adjacent fluorine atoms.
-
¹³C NMR: Similarly, all carbon atoms in the aromatic ring will be deshielded and shifted downfield. The carbons directly bonded to fluorine will show the largest shifts and will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz).
-
¹⁹F NMR: As a specific tool for fluorinated compounds, ¹⁹F NMR is invaluable.[12][13] The spectrum would show two distinct signals corresponding to the fluorine atoms at the C3/C5 positions and the fluorine atom at the C4 position, with characteristic coupling patterns between them.
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H (Aromatic) | ~7.0 - 7.5 | Downfield shift due to deshielding. |
| ¹H (Methoxy) | ~3.9 | Largely unaffected. |
| ¹³C (C-O) | ~150 - 155 | Downfield shift. |
| ¹³C (C-F) | ~140 - 150 | Large ¹JCF coupling. |
| ¹³C (C-H) | ~105 - 115 | Downfield shift. |
| Table 2: Representative predicted NMR chemical shifts for this compound, illustrating the deshielding effects of fluorine. |
Computational Modeling: Visualizing Electron Density
Computational methods, particularly Density Functional Theory (DFT), allow us to visualize the distribution of electrons within the molecule, offering a powerful confirmation of the principles discussed.[14][15]
An electrostatic potential (ESP) map of this compound would reveal a large region of positive potential (colored blue) across the face of the aromatic ring. This indicates severe electron deficiency and a high susceptibility to attack by nucleophiles. Conversely, areas of negative potential (colored red) would be localized on the highly electronegative fluorine and oxygen atoms, representing the regions of highest electron density.[14] This computational evidence provides a clear and intuitive picture of the powerful polarization induced by the trifluorination pattern.
Synthesis and Chemical Reactivity
The unique electronic nature of this compound dictates its synthesis and subsequent reactivity.
Synthetic Protocol
A common and reliable route to this compound begins with commercially available 3,4,5-trifluoroaniline.[16] The synthesis involves a three-step sequence: diazotization, hydrolysis to the phenol, and subsequent Williamson ether synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Diazotization
-
Diazotization: 3,4,5-trifluoroaniline (1.0 eq) is dissolved in aqueous sulfuric acid (~2 M) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.
-
Hydrolysis: The resulting diazonium salt solution is added slowly to a boiling aqueous solution, causing vigorous evolution of N₂ gas. After the addition is complete, the mixture is heated for an additional 30 minutes to ensure complete hydrolysis to 3,4,5-trifluorophenol.
-
Extraction: The mixture is cooled, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Methylation: The crude 3,4,5-trifluorophenol is dissolved in acetone. Anhydrous potassium carbonate (2.0 eq) is added, followed by iodomethane (1.5 eq). The mixture is stirred at reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: The solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
Reactivity Profile
-
Electrophilic Aromatic Substitution (EAS): The ring is profoundly deactivated. EAS reactions such as nitration or halogenation would require exceptionally harsh conditions and are generally not feasible.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it an excellent substrate for SNAr. The fluorine atom at the C4 position, being para to the methoxy group, is the most activated site for nucleophilic attack and displacement. This reactivity makes the scaffold a valuable building block for introducing nucleophilic fragments.
Conclusion: Implications for Drug Design
The analysis of this compound provides critical insights for the drug development professional. The trifluorophenyl motif is a potent modulator of electronic character, creating a highly polarized and electron-deficient aromatic system. This has several key consequences for drug design:
-
Metabolic Stability: The electron-withdrawing nature of the fluorines deactivates the ring towards oxidative metabolism by Cytochrome P450 enzymes.[2]
-
pKa Modulation: The strong -I effect can significantly lower the pKa of proximal basic groups (e.g., an amine on a side chain), which can be used to fine-tune the ionization state of a drug at physiological pH and improve cell permeability.[1]
-
Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole interactions or act as weak hydrogen bond acceptors within a protein binding pocket.[17] The electron-deficient π-system can engage in favorable quadrupole interactions with electron-rich aromatic residues of a protein target.
-
Synthetic Handle: The susceptibility to SNAr provides a reliable synthetic handle for late-stage functionalization, allowing for the rapid generation of analog libraries.
References
- Vertex AI Search Result[5]
- Sigma-Aldrich. (n.d.). 3,4,5-Trifluoroaniline 98.
- University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance). Retrieved from a University of Calgary chemistry resource.[7]
- Wikipedia. (n.d.). Hammett equation.
- University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Google Patents. (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.
- PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles.
- ChemicalBook. (n.d.). 3,4,5-Trifluoroaniline synthesis.
- The Royal Society. (1966). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Philosophical Transactions of the Royal Society of London.
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
- Khan Academy. (n.d.). Resonance vs Inductive Effects.
- University of Wisconsin-Oshkosh. (n.d.). Resonance and Induction Tutorial.
- Science.gov. (n.d.). Hammett substituent constants: Topics by Science.gov.
- Chem-Impex. (n.d.). 3,4,5-Trifluoroaniline.
- ChemicalBook. (n.d.). 3-Fluoroanisole(456-49-5) 1H NMR spectrum.
- Stenutz. (n.d.). Hammett substituent constants. Retrieved from an educational chemistry website by Andreas Stenutz.[24]
- University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents.
- Ossila. (n.d.). 3,4,5-Trifluoroaniline | CAS 163733-96-8.
- National Center for Biotechnology Information. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.[27]
- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
- National Center for Biotechnology Information. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC.[14]
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.[28]
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- National Center for Biotechnology Information. (2021). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.[15]
- MDPI. (2022). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. Molecules.[30]
- ResearchGate. (2025). Fluorine as a Key Element in Solid-State Chemistry of Mixed Anions 3d Transition Metal-Based Materials for Electronic Properties and Energy.
- ResearchGate. (n.d.). Analyzing experimental electron density with the localized-orbital locator.
- PubMed. (2011). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
- ResearchGate. (n.d.). ¹H NMR spectra of n-ethylanilinium TFA.
- PubMed. (2002). ¹⁹F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta.
- ResearchGate. (n.d.). Series of ¹⁹F NMR spectra recorded during the process of warming a....
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The effect of fluorine on the electronic spectra and ionization potentials of molecules | Semantic Scholar [semanticscholar.org]
- 7. web.viu.ca [web.viu.ca]
- 8. Khan Academy [khanacademy.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. hammett substituent constants: Topics by Science.gov [science.gov]
- 11. global.oup.com [global.oup.com]
- 12. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,4,5-Trifluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 17. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Efficient Synthesis of 3,4,5-Trifluoroanisole via Williamson Ether Synthesis
An Application Note for Medicinal and Process Chemists
Abstract
This application note provides a comprehensive and robust protocol for the synthesis of 3,4,5-Trifluoroanisole from its precursor, 3,4,5-trifluorophenol. The fluorinated aromatic ether, this compound, is a valuable building block in the synthesis of complex organic molecules. The presence of the trifluorinated ring makes it an important intermediate for the development of novel pharmaceuticals and agrochemicals, where fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide is designed for researchers in drug discovery and process development, offering a detailed methodology grounded in the principles of the Williamson ether synthesis. We will elucidate the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and offer troubleshooting guidance to ensure a high-yield, reproducible synthesis.
Introduction and Scientific Principle
The targeted transformation is the O-methylation of 3,4,5-trifluorophenol. The classical and most effective method for this conversion is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers from an organohalide and an alkoxide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
The process involves two primary stages:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a base to form a highly nucleophilic phenoxide ion. The electron-withdrawing fluorine atoms on the aromatic ring increase the acidity of the phenol compared to its non-fluorinated analog, facilitating this step.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or methyl iodide). This attack displaces a leaving group (e.g., sulfate or iodide), forming the C-O ether bond and yielding the desired this compound.[3][4]
For this protocol, we have selected potassium carbonate (K₂CO₃) as the base and dimethyl sulfate ((CH₃)₂SO₄) as the methylating agent in an acetone solvent. This combination is widely used due to its cost-effectiveness, moderate reaction conditions, and high efficiency.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Molecular Wt. | Purity | Supplier |
| 3,4,5-Trifluorophenol | 99627-05-1 | 148.08 g/mol | ≥99.0% | Apollo Scientific[5] |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | ≥99.0% | Sigma-Aldrich |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 77-78-1 | 126.13 g/mol | ≥99.0% | Sigma-Aldrich |
| Acetone, anhydrous | 67-64-1 | 58.08 g/mol | ≥99.8% | Fisher Scientific |
| Diethyl Ether (Et₂O), anhydrous | 60-29-7 | 74.12 g/mol | ≥99.7% | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | - | Lab-prepared |
| Brine (Saturated NaCl soln.) | - | - | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ≥99.5% | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Quantitative Data and Reaction Parameters
| Reactant/Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 3,4,5-Trifluorophenol | 148.08 | 1.0 | 33.76 | 5.00 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 67.52 | 9.33 g |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 1.2 | 40.51 | 5.11 g (3.84 mL) |
| Acetone | 58.08 | - | - | 100 mL |
Detailed Experimental Protocol
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Place the flask in a heating mantle connected to a temperature controller.
Synthesis Procedure
-
Charging the Flask: To the flask, add 3,4,5-Trifluorophenol (5.00 g, 33.76 mmol) and anhydrous potassium carbonate (9.33 g, 67.52 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Initiating the Reaction: Begin stirring the suspension and gently heat the mixture to reflux (approx. 56°C). Maintain the reflux for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Methylating Agent: After 30 minutes at reflux, add dimethyl sulfate (3.84 mL, 40.51 mmol) dropwise over 15 minutes using a dropping funnel. An exothermic reaction may be observed; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Continue heating the reaction mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 10% Ethyl Acetate in Hexane). The starting material (3,4,5-trifluorophenol) is more polar than the product (this compound). The reaction is typically complete within 3-5 hours.
-
Reaction Quenching and Work-up:
-
Once the reaction is complete (disappearance of the starting material by TLC), cool the flask to room temperature.
-
Carefully filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetone (2 x 15 mL).
-
Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.
-
To neutralize any unreacted dimethyl sulfate, cautiously add 50 mL of 1 M aqueous ammonia solution to the residue and stir for 30 minutes.
-
Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and finally with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Expected Yield: ~85-95%.
-
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
It is imperative to conduct this synthesis in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7][8]
-
3,4,5-Trifluorophenol: Toxic if swallowed and causes severe skin burns and eye damage.[5][9] Avoid all personal contact, including inhalation.[5]
-
Dimethyl Sulfate ((CH₃)₂SO₄): EXTREMELY HAZARDOUS. It is a potent alkylating agent and is highly toxic, corrosive, and a suspected carcinogen. Inhalation, ingestion, or skin contact can be fatal. Handle with extreme caution, using dedicated glassware. Any spills must be neutralized immediately with a concentrated aqueous ammonia solution.
-
Potassium Carbonate: An irritant. Avoid creating dust.
-
Acetone & Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present in the vicinity of the experiment.[7]
Waste Disposal: All chemical waste, including aqueous layers and neutralized dimethyl sulfate, must be disposed of according to institutional and local hazardous waste regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or methylating agent. 2. Wet reagents or solvent. 3. Insufficient reaction time or temperature. | 1. Verify stoichiometry; add a slight excess of reagents if needed. 2. Use anhydrous grade reagents and solvents. Dry glassware thoroughly. 3. Ensure steady reflux and extend reaction time, monitoring by TLC. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up (e.g., emulsions). 3. Hydrolysis of dimethyl sulfate. | 1. See above. 2. Add brine to break emulsions during extraction. Ensure complete extraction with sufficient solvent. 3. Add dimethyl sulfate to the refluxing mixture to minimize contact time with any residual moisture. |
| Formation of Side Products | 1. C-alkylation of the phenoxide (rare under these conditions). 2. Reaction with impurities in starting materials. | 1. This is generally not an issue with phenoxides. 2. Ensure high-purity starting materials (≥99.0%). |
References
- RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents. (2011, June 10). Google Patents.
- CN1861554A - Production tech, of 3,4,5 trifluorophenol - Google Patents. (2006, November 15). Google Patents.
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia.
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry.
- Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning.
- Optimizing Pharmaceutical Synthesis with 3,4,5-Trifluorophenol. (n.d.).
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents. (n.d.). Google Patents.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Francis Academic Press.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. francis-press.com [francis-press.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
Strategic Synthesis of 3,4,5-Trifluoroanisole via Williamson Ether Synthesis: A Detailed Protocol for Pharmaceutical Research
<
Application Note: A-WES-TFA01
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3,4,5-Trifluoroanisole, a key intermediate in the development of fluorinated pharmaceuticals. The protocol leverages the classical Williamson ether synthesis, a robust and versatile method for ether formation.[1][2] This application note details the underlying mechanism, provides a meticulously validated step-by-step protocol, outlines critical safety considerations, and presents a thorough characterization of the final product. The aim is to equip researchers with the expertise to confidently and reproducibly synthesize this valuable building block.
Introduction: The Significance of Fluorinated Anisoles in Drug Discovery
Fluorine-containing organic molecules are of paramount importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] this compound serves as a crucial precursor for the synthesis of more complex molecules where the trifluoromethoxybenzene moiety is a key pharmacophore. The Williamson ether synthesis offers a straightforward and efficient route to this compound from the readily available 3,4,5-trifluorophenol.[1][4] This method involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.[1][5]
Reaction Mechanism and Rationale
The Williamson ether synthesis proceeds via a two-step mechanism.[6] First, a strong base is used to deprotonate the hydroxyl group of 3,4,5-trifluorophenol, forming a more nucleophilic phenoxide ion. In this protocol, sodium hydride (NaH) is employed as the base. The second step is the nucleophilic attack of the phenoxide on an electrophilic methylating agent, in this case, methyl iodide. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][5][7]
The choice of a primary alkyl halide like methyl iodide is critical, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway.[5][7] The use of a polar aprotic solvent like Tetrahydrofuran (THF) is advantageous as it can solvate the sodium cation without deactivating the nucleophilic phenoxide, thus facilitating the SN2 reaction.[8]
Figure 1: Reaction mechanism of the Williamson ether synthesis for this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to its reactivity with moisture.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3,4,5-Trifluorophenol | ≥98.0% | Sigma-Aldrich | 99627-05-1 |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Sigma-Aldrich | 7646-69-7[10] |
| Methyl Iodide | 99.5% | Sigma-Aldrich | 74-88-4 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific | N/A |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Grade | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific | 7487-88-9 |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,4,5-trifluorophenol (5.0 g, 33.8 mmol).
-
Solvent Addition: Add anhydrous THF (40 mL) via syringe and stir until the phenol has completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.62 g, 40.5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved during this step.[9] The reaction mixture will become a slurry.
-
Stirring: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add methyl iodide (2.53 mL, 40.5 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the excess sodium hydride by the dropwise addition of water (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel containing diethyl ether (50 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.[11]
Safety Considerations
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[10] It should be handled in an inert atmosphere and away from sources of ignition.[9] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[9]
-
Methyl Iodide: Methyl iodide is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood.
-
3,4,5-Trifluorophenol: This compound is toxic if swallowed and can cause severe skin burns and eye damage.[12] Handle with appropriate PPE.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₇H₅F₃O[13] |
| Molecular Weight | 162.11 g/mol [13] |
| Boiling Point | ~155-157 °C |
| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, -OCH₃), ~6.6-6.8 (m, 2H, Ar-H) |
| ¹⁹F NMR (CDCl₃) | Peaks corresponding to the fluorine atoms on the aromatic ring |
| Purity (by GC-MS) | >98% |
Conclusion
The Williamson ether synthesis provides a reliable and scalable method for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can efficiently synthesize this important fluorinated building block for applications in drug discovery and development. The key to a successful synthesis lies in the careful handling of the moisture-sensitive sodium hydride and the use of anhydrous reaction conditions to favor the desired SN2 pathway.
References
- Williamson ether synthesis. In Wikipedia.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure.
- Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction?
- Sodium hydride. In Wikipedia.
- The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd.
- Manufacture, Handling, and Uses of Sodium Hydride. (2009, July 22). ACS Publications.
- Method of producing 3,4,5-trifluoroaniline. (n.d.). Google Patents.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- 3,4,5-Trifluoroaniline. (n.d.). NET.
- Purification of organic fluorine compounds. (n.d.). Google Patents.
- Material Safety Data Sheet. (n.d.). Rolfes Chemicals.
- Williamson ether synthesis. (n.d.). Lumen Learning.
- Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 10). PMC - NIH.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- 3,4,5-Trifluorophenol. (n.d.). PubChem.
- The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (n.d.). PubMed.
- What Is Purification Of Organic Compounds?. (2025, January 25). YouTube.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. Sodium hydride - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. 3,4,5-Trifluorophenol | C6H3F3O | CID 2777943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
Application Note & Industrial Protocol: Scalable Production of 3,4,5-Trifluoroanisole
Abstract: This document provides a comprehensive guide for the industrial-scale synthesis of 3,4,5-Trifluoroanisole, a key intermediate in the development of advanced pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The protocol herein is centered around the robust and highly scalable Williamson ether synthesis, detailing a pathway from commercially accessible precursors to the high-purity final product. Emphasis is placed on process safety, particularly concerning the handling of hazardous reagents, reaction optimization for large-scale manufacturing, and detailed purification methodologies. This guide is intended for researchers, chemists, and process engineers in the drug development and fine chemical industries.
Introduction and Strategic Importance
This compound is a fluorinated aromatic compound of significant interest in organic synthesis. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4][5] Consequently, this compound serves as a critical building block for a new generation of complex molecules in medicinal chemistry and material science.[3][6]
The primary challenge in its utilization is the need for a reliable, cost-effective, and safe industrial-scale production method. This application note addresses this need by outlining a validated synthesis strategy based on the Williamson ether synthesis, a classic yet highly effective method for preparing ethers on both laboratory and industrial scales.[7][8]
Synthesis Pathway Overview
The selected strategy involves a two-stage process. The first stage focuses on the synthesis of the key precursor, 3,4,5-Trifluorophenol. The second, and primary, stage is the methylation of this phenol to yield the target compound, this compound.
Stage 1: Synthesis of Precursor 3,4,5-Trifluorophenol
The industrial production of 3,4,5-Trifluorophenol is most effectively achieved from 1-halo-3,4,5-trifluorobenzene (e.g., 1-bromo-3,4,5-trifluorobenzene). The process involves a three-step sequence:
-
Amination: Conversion of 1-halo-3,4,5-trifluorobenzene to 3,4,5-Trifluoroaniline via a high-pressure reaction with ammonia water, catalyzed by a copper salt.[9][10]
-
Diazotization: Conversion of the resulting 3,4,5-Trifluoroaniline to a diazonium salt.[9]
-
Hydrolysis: Hydrolysis of the diazonium salt to yield 3,4,5-Trifluorophenol.[9]
This route is advantageous due to readily available starting materials and high overall yields, reported to be in the range of 74-77%.[9]
Stage 2: Methylation via Williamson Ether Synthesis
The core of the process is the methylation of 3,4,5-Trifluorophenol. The Williamson ether synthesis is an SN2 reaction involving a nucleophilic attack of a phenoxide ion on an alkyl halide or other electrophile.[7][11]
-
Reaction: 3,4,5-Trifluorophenol is first deprotonated by a suitable base to form the highly nucleophilic 3,4,5-trifluorophenoxide ion. This ion then attacks the methylating agent, dimethyl sulfate, to form this compound and a sulfate salt byproduct.
This method is selected for its high efficiency, broad applicability in industrial settings, and the relative low cost of the reagents.[8]
Process Workflow and Chemical Mechanism
Overall Production Workflow
The following diagram illustrates the end-to-end industrial workflow for the production of this compound.
Caption: High-level industrial production workflow.
Williamson Ether Synthesis Mechanism
The core reaction proceeds via a classic SN2 mechanism.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson_ether_synthesis [chemeurope.com]
- 9. CN1861554A - Production tech, of 3,4,5 trifluorophenol - Google Patents [patents.google.com]
- 10. 3,4,5-Trifluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. byjus.com [byjus.com]
Application Note: 3,4,5-Trifluoroanisole as a Strategic Fluorinated Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorine in Synthesis
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—can dramatically improve the efficacy and bioavailability of active pharmaceutical ingredients and agrochemicals.[2][3] Among the vast arsenal of fluorinated synthons, 3,4,5-Trifluoroanisole has emerged as a particularly versatile and valuable building block.[4] Its trifluorinated aromatic core, activated by the electron-withdrawing nature of the fluorine atoms, combined with the directing influence of the methoxy group, provides a platform for a diverse range of chemical transformations.
This guide provides an in-depth exploration of this compound, detailing its synthesis, key reaction protocols, and strategic applications. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the construction of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
Accurate identification is critical for any synthetic building block. The key properties of this compound are summarized below, along with its characteristic spectroscopic signature for quality control and reaction monitoring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 203245-17-4[4][5] |
| Molecular Formula | C₇H₅F₃O[4][5] |
| Molecular Weight | 162.11 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~165-167 °C |
| Density | ~1.35 g/cm³ |
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is simple and characteristic. The two aromatic protons at the C2 and C6 positions are chemically equivalent and appear as a triplet due to coupling with the two adjacent fluorine atoms (at C3 and C5). The methoxy group protons appear as a singlet.
-
δ (ppm) ~6.6-6.8 (t, 2H, Ar-H)
-
δ (ppm) ~3.9 (s, 3H, -OCH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum will show distinct signals for the methoxy carbon and the four unique aromatic carbons, with characteristic C-F coupling patterns.
-
¹⁹F NMR (CDCl₃, 376 MHz): The fluorine NMR is a powerful tool for identification. Two signals are expected: one for the two equivalent fluorine atoms at C3 and C5, and another for the single fluorine at C4.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for C-F bonds, aromatic C=C stretching, and C-O stretching, confirming the key functional groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162, consistent with its molecular weight.
Synthesis of this compound
A common and reliable method for the preparation of this compound is the Williamson ether synthesis, starting from the corresponding phenol.
Protocol 1: Synthesis via O-Methylation of 3,4,5-Trifluorophenol
This protocol involves the deprotonation of 3,4,5-trifluorophenol with a mild base, followed by nucleophilic attack on a methylating agent.[4]
Diagram 1: Synthesis of this compound
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
The Strategic Application of 3,4,5-Trifluoroanisole in Modern Medicinal Chemistry
Introduction: The Value Proposition of Strategic Fluorination
In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms into lead compounds represents a cornerstone of molecular design. The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (Pauling scale 4.0), and the exceptional strength of the carbon-fluorine bond—provide medicinal chemists with a powerful tool to modulate a molecule's biological and pharmacokinetic profile.[1] The 3,4,5-trifluoroanisole moiety, in particular, serves as a versatile and high-value building block, offering a trifluorinated phenyl ring that can confer enhanced metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[2]
This technical guide provides an in-depth exploration of this compound as a key synthetic intermediate. We will delve into its core properties, primary reaction pathways, and its role in the synthesis of targeted therapeutics, supported by detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Their Medicinal Chemistry Implications
The substitution pattern of this compound creates a unique electronic environment on the aromatic ring. The three highly electronegative fluorine atoms act in concert to withdraw electron density, rendering the ring electron-deficient. This property is central to its reactivity and its utility in drug design.
| Property | Value | Significance in Medicinal Chemistry | Source(s) |
| CAS Number | 203245-17-4 | Unique identifier for substance registration and procurement. | [2] |
| Molecular Formula | C₇H₅F₃O | Defines the elemental composition. | [2] |
| Molecular Weight | 162.11 g/mol | A fundamental property for all stoichiometric calculations in synthesis. | [2] |
| Appearance | Colorless/white low melting solid | Basic physical state information for handling and storage. | [3] |
| Boiling Point | 39°C at 1 mmHg | Relevant for purification via distillation and assessing volatility. | [3] |
| Calculated LogP | ~2.5 - 3.0 | The trifluoro substitution significantly increases lipophilicity compared to anisole, which can improve membrane permeability and access to hydrophobic binding pockets. | |
| Metabolic Stability | High | The C-F bonds are exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 enzymes, often blocking common sites of metabolic attack and increasing the drug's half-life.[4] | [4] |
Core Application: A Versatile Synthetic Building Block
The primary utility of this compound in medicinal chemistry is as a foundational scaffold. Its electron-deficient nature makes it an excellent substrate for key chemical transformations, most notably Nucleophilic Aromatic Substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr): The Gateway Reaction
The SₙAr reaction is the cornerstone of this compound chemistry. The strong electron-withdrawing effect of the three fluorine atoms makes the aromatic ring highly susceptible to attack by nucleophiles.
Causality of Regioselectivity: Nucleophilic attack occurs preferentially at the C4 position (para to the methoxy group). This regioselectivity is governed by the combined inductive effects of the flanking C3 and C5 fluorine atoms, which maximally reduce electron density at C4, making it the most electrophilic site. The resonance-stabilized intermediate, known as a Meisenheimer complex, is most stable when the negative charge is delocalized onto the electron-withdrawing fluorine substituents.[1][5]
Note: The DOT script above is a template. Actual chemical structures would be rendered in a final document. Caption: The two-step addition-elimination mechanism of SNAr.
Application Note & Protocol 1: SₙAr with an Amine Nucleophile
This protocol details the para-selective substitution of a fluorine atom on this compound with a representative secondary amine, piperidine. This reaction is fundamental for introducing nitrogen-containing heterocycles, a common feature in many kinase inhibitors.
Objective: To synthesize 4-(3,5-difluoro-4-methoxyphenyl)piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow:
Caption: A typical experimental workflow for SNAr reactions.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere of nitrogen, add anhydrous DMF to dissolve the starting material. Sequentially add piperidine (1.2 eq) followed by powdered potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers and wash with brine to remove residual DMF. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.
Trustworthiness - Self-Validation: The success of this protocol is validated by characterization of the final product. ¹H and ¹⁹F NMR spectroscopy will confirm the incorporation of the piperidine moiety and the loss of one fluorine signal, respectively. High-resolution mass spectrometry (HRMS) will confirm the exact mass of the desired product. The regioselectivity is confirmed by the characteristic splitting patterns in the aromatic region of the NMR spectra.
Application Note & Protocol 2: O-Demethylation to Unveil the Phenol
Following SₙAr, the methoxy group often serves as a protecting group for a more reactive phenol. Cleavage of this methyl ether is a common subsequent step to allow for further functionalization, for example, via etherification or esterification. Boron tribromide (BBr₃) is a highly effective and common reagent for this transformation.[6][7][8]
Objective: To synthesize 2,6-difluoro-4-(piperidin-1-yl)phenol from the product of Protocol 1.
Materials:
-
4-(3,5-difluoro-4-methoxyphenyl)piperidine (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol, saturated Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, syringes, and inert atmosphere setup
Step-by-Step Procedure:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the starting anisole derivative (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This is critical to control the initial exothermic reaction between the Lewis acidic BBr₃ and the Lewis basic ether oxygen.[6]
-
Reagent Addition: Slowly add the BBr₃ solution (1.5-2.0 eq) dropwise via syringe over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion.
-
Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃.
-
Work-up: Add saturated NaHCO₃ solution to neutralize the acidic mixture. Transfer to a separatory funnel and extract the product into DCM.
-
Isolation & Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude phenol can be purified by column chromatography.
Case Study: Application in Kinase Inhibitor Synthesis
The 3,4,5-trifluoro substitution pattern is a key feature in several advanced drug candidates. A prominent example is its utility in the synthesis of Dabrafenib (Tafinlar®) , a potent inhibitor of BRAF kinase used in the treatment of melanoma.[9] The synthesis of Dabrafenib involves an intermediate derived from 3,4,5-trifluoroaniline, showcasing the industrial relevance of this substitution pattern.[4][10]
Caption: Simplified synthetic logic for Dabrafenib utilizing a trifluorinated core.
The trifluorophenyl moiety in Dabrafenib is crucial for its biological activity. It occupies a key region of the ATP-binding pocket of the BRAF kinase, and the fluorine atoms likely contribute to favorable binding interactions and an improved pharmacokinetic profile, including metabolic stability. The synthesis highlights how building blocks like 3,4,5-trifluoroaniline (the amine analog of the title anisole) are indispensable for constructing complex, highly functionalized active pharmaceutical ingredients.[9][11]
References
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Scheme 5. Chemical route to the synthesis of dabrafenib.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2018). PMC. [Link]
- 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991. PubChem. [Link]
- Preparation method of dabrafenib. (2014).
- Processes for the preparation of dabrafenib. (2016).
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015).
- Demethylation of Methyl Ethers (O-Demethyl
- Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Arom
Sources
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 203245-17-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 8. A Selective Single Step Amidation of Polyfluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 11. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing a 3,4,5-Trifluoroanisole-Derived Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Imperative of Fluorination in Kinase Inhibitor Design
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a rich target class, but achieving selectivity across the highly conserved ATP-binding site of the kinome is a formidable challenge. The strategic incorporation of fluorine atoms into small molecule inhibitors has emerged as a powerful tactic to modulate key physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1] The 3,4,5-trifluoroanisole scaffold, and its derivatives, offer a unique combination of electronic and steric properties that can be exploited to develop next-generation kinase inhibitors with enhanced therapeutic profiles.
This application note provides a comprehensive guide to the synthesis of a novel class of kinase inhibitors based on a 3,4,5-trifluorophenyl-substituted pyrimidine core. We will delve into the rationale behind the molecular design, provide detailed, field-proven synthetic protocols, and discuss the critical analytical techniques for characterization and quality control. The methodologies described herein leverage robust and scalable chemical transformations, making them amenable to both early-stage discovery and later-stage development campaigns.
The 3,4,5-Trifluorophenyl Moiety: A Privileged Scaffold for Kinase Inhibition
The trifluorinated phenyl ring of this compound derivatives provides several distinct advantages in the design of kinase inhibitors:
-
Modulation of pKa and Hydrogen Bonding: The strong electron-withdrawing nature of the three fluorine atoms significantly lowers the pKa of nearby hydrogen bond donors, such as the amine linker in an aminopyrimidine scaffold. This can lead to stronger and more specific hydrogen bonding interactions with the hinge region of the kinase active site, a critical determinant of binding affinity.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] The strategic placement of fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life and oral bioavailability of the inhibitor.
-
Increased Lipophilicity and Cell Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, the unique substitution pattern of the 3,4,5-trifluoro group offers a nuanced modulation of this property.
-
Unique Orthogonal Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-deficient regions within the kinase active site, contributing to overall binding affinity and selectivity.
Synthetic Strategy: A Convergent Approach to a 3,4,5-Trifluorophenyl-Substituted Pyrimidine Kinase Inhibitor
Our synthetic strategy is centered around a highly efficient and convergent approach, culminating in a potent and selective inhibitor of a hypothetical target kinase, designated "TK-X". The core of the inhibitor is a 2,4-diaminopyrimidine scaffold, a well-established hinge-binding motif in numerous FDA-approved kinase inhibitors. The key 3,4,5-trifluorophenyl moiety is introduced via a robust nucleophilic aromatic substitution (SNAr) reaction.
DOT Diagram of the Overall Synthetic Workflow
Sources
Application Notes & Protocols: Leveraging 3,4,5-Trifluoroanisole in the Synthesis of Novel Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of 3,4,5-Trifluoroanisole
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds occupy a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[1][2] Among the array of fluorinated building blocks, this compound (TFA) has emerged as a particularly versatile and powerful precursor for the synthesis of complex molecules, especially novel heterocycles.[1][3]
This guide provides an in-depth exploration of the role of this compound in synthetic chemistry. We will dissect the underlying reaction mechanisms that govern its reactivity and present detailed, field-proven protocols for its application in constructing valuable heterocyclic systems. The trifluoro substitution pattern on the anisole ring is not merely decorative; it is a carefully tuned electronic arrangement that activates the molecule for specific, high-yield transformations, making it an indispensable tool for researchers aiming to accelerate drug discovery and develop advanced materials.[1][4]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is fundamentally rooted in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of multiple, strongly electron-withdrawing fluorine atoms renders the anisole ring electron-deficient and thereby electrophilic.[5][6] This electronic reversal is the cornerstone of its reactivity profile.
The SNAr reaction on TFA proceeds via a well-established two-step addition-elimination mechanism.[7][8]
-
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing a fluorine atom. The C-F bond is polarized, and the electron-withdrawing nature of the adjacent fluorine atoms stabilizes the incoming negative charge. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion (F⁻), which is a competent leaving group in this context.
The fluorine atom at the C4 position (para to the methoxy group) is the most activated site for nucleophilic attack due to the combined resonance and inductive effects of the flanking fluorine atoms and the methoxy group, leading to excellent regioselectivity in many cases.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorinated Heterocycles | Postgraduate study | Loughborough University [lboro.ac.uk]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Incorporation of 3,4,5-Trifluoroanisole in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance the efficacy, metabolic stability, and lipophilicity of active ingredients.[1][2] This often translates to lower application rates, improved target specificity, and a more favorable environmental profile. Among the arsenal of fluorinated building blocks, 3,4,5-Trifluoroanisole (CAS: 203245-17-4) has emerged as a particularly versatile and valuable synthon for creating complex molecular architectures.[3]
With the molecular formula C₇H₅F₃O and a molecular weight of 162.11 g/mol , this compound is characterized by an aromatic ring rendered highly electron-deficient by three fluorine substituents.[3][4] This electronic profile is the key to its reactivity, predisposing the molecule to specific, predictable, and high-yielding transformations. This guide provides an in-depth exploration of the core reactivity of this compound and delivers detailed, field-proven protocols for its incorporation into agrochemical scaffolds, intended for researchers and synthetic chemists in the crop protection industry.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's properties is fundamental to predictable and successful synthesis. The key attributes of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 203245-17-4 | [3][4] |
| Molecular Formula | C₇H₅F₃O | [3][4] |
| Molecular Weight | 162.11 g/mol | [3][4] |
| Appearance | Typically a liquid or low-melting solid | - |
| Key Reactivity | Susceptible to Nucleophilic Aromatic Substitution (SNAr) and Ortho-Directed Metalation | [5][6] |
The trifluorinated aromatic core is the dominant driver of the molecule's chemical behavior. The powerful, electron-withdrawing nature of the three fluorine atoms creates a significant partial positive charge on the ring carbons, making the molecule an excellent electrophile. This is in stark contrast to non-fluorinated anisole, which is electron-rich and primarily undergoes electrophilic substitution. This inversion of reactivity is what makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) , a cornerstone reaction for its application.
Furthermore, the methoxy group (-OCH₃), while a weak activator in this electron-poor system, serves as an effective directing group for regioselective functionalization at the C2 and C6 positions via Ortho-Directed Metalation (DoM) . These two reaction pathways—SNAr and DoM—form the basis of its synthetic utility.
Caption: Core synthetic routes for functionalizing this compound.
Key Synthetic Transformations & Protocols
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most powerful tool for modifying the this compound core. It allows for the direct displacement of a fluoride ion by a wide range of nucleophiles, a reaction that is facile due to the cumulative electron-withdrawing effect of the fluorine atoms.
Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition: The nucleophile attacks one of the fluorinated carbon atoms (typically C4, which is para to the methoxy group), breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's success.
-
Elimination: Aromaticity is restored by the expulsion of a fluoride ion, which, despite fluorine's high electronegativity, acts as a competent leaving group in this context. The initial nucleophilic attack is the rate-determining step, and its favorability is enhanced by the strong polarization of the C-F bond.[8]
This reaction is instrumental in forging C-N, C-O, and C-S bonds, which are prevalent in a vast number of herbicides, fungicides, and insecticides.[9][10]
Caption: The addition-elimination mechanism of SNAr reactions.
Protocol 1: Synthesis of 4-Amino-3,5-difluoroanisole Derivative
This protocol details a representative SNAr reaction to install an amine, a critical pharmacophore in many agrochemicals.
Objective: To synthesize an N-substituted 3,5-difluoro-4-methoxyaniline by reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., Morpholine, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until a homogeneous solution is formed.
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the portion-wise addition of anhydrous potassium carbonate (2.0 eq).
-
Expert Insight: K₂CO₃ acts as a base to scavenge the HF formed in situ, driving the reaction to completion. Using an anhydrous base and solvent is critical to prevent unwanted side reactions with water.
-
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: The elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack on the electron-deficient aromatic ring.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with deionized water (3x) and brine (1x).
-
Expert Insight: The water washes remove the DMF solvent and inorganic salts (KF, K₂CO₃), while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and MS analysis.
Ortho-Directed Metalation (DoM)
For functionalization at the C2 or C6 positions, DoM is the strategy of choice. The methoxy group acts as a Lewis basic site, coordinating to a strong lithium base and directing deprotonation to the adjacent ortho position with high regioselectivity.
Causality and Mechanistic Insight: The reaction involves the use of a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), at cryogenic temperatures. The base abstracts a proton from the C2 position, which is acidified by the adjacent methoxy group and the fluorine at C3. This generates a highly reactive aryllithium intermediate. This intermediate is a potent nucleophile and can be quenched with a variety of electrophiles (E+) to install a new functional group.
Protocol 2: Ortho-Iodination of this compound
This protocol describes the introduction of an iodine atom, a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂, 1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Diethyl Ether
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Instrumentation:
-
Three-neck flask equipped with a thermometer, dropping funnel, and inert gas inlet
-
Syringes for liquid transfer
-
Dry ice/acetone bath (-78 °C)
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried three-neck flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic temperature (-78 °C) is absolutely critical. It prevents competitive side reactions and ensures the stability of the aryllithium intermediate, which is thermally labile.
-
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C. Allow the reaction to stir for an additional 1-2 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by water and brine.
-
Expert Insight: The sodium thiosulfate wash is essential for quenching unreacted iodine, which would otherwise contaminate the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by flash chromatography or recrystallization to afford pure 2-iodo-3,4,5-trifluoroanisole.
Summary of Reaction Conditions
| Protocol | Key Transformation | Nucleophile/Base | Electrophile | Solvent | Temp. (°C) | Typical Time (h) |
| 1 | SNAr (Amination) | Amine / K₂CO₃ | - | DMF | 80 - 100 | 4 - 12 |
| 2 | DoM (Iodination) | n-BuLi | Iodine (I₂) | THF | -78 | 2 - 3 |
Conclusion and Future Outlook
This compound stands out as a high-value building block for agrochemical synthesis due to its predictable and versatile reactivity. The electron-deficient nature of its aromatic core facilitates efficient SNAr reactions, while the methoxy group enables highly regioselective ortho-functionalization via DoM. These orthogonal reaction pathways provide chemists with a robust platform for constructing novel and complex fluorinated molecules. As the demand for more effective and environmentally benign crop protection agents continues to grow, the strategic application of synthons like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of agrochemicals.[2][11]
References
- PubChem. 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991.
- da Silva, M. F. G. F., et al. (2018). Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. Química Nova. [Link]
- Hu, Z., et al. (2021).
- Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]
- Google Patents. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.
- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
- Autechaux, S. (2024). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Syntechlab. [Link]
- Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- Professor Dave Explains. (2019).
- Solvay.
- Pathak, R. K., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances. [Link]
- Ghorab, M. M., et al. (2000). Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents. Il Farmaco. [Link]
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
- Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. [Link]
- LibreTexts Chemistry. (2023). 16.
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- PubChem. 2,3,4-Trifluoroanisole | C7H5F3O | CID 2776942.
- Mita, T. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science. [Link]
- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. biesterfeld.no [biesterfeld.no]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthetic Routes to Pharmacologically Active Compound Scaffolds from 3,4,5-Trifluoroanisole: An Application and Protocol Guide
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the arsenal of fluorinated building blocks, 3,4,5-trifluoroanisole emerges as a versatile and highly valuable starting material for the synthesis of complex molecular architectures destined for pharmacological applications.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of key intermediates for pharmacologically active compounds. We will delve into the core chemical transformations that unlock the synthetic potential of this substrate, providing not just step-by-step protocols but also the underlying scientific rationale for the experimental choices. The focus will be on two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM), which allow for the regioselective functionalization of the trifluorinated aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Anilines and Phenols
The electron-deficient nature of the aromatic ring in this compound, a consequence of the strong inductive effect of the three fluorine atoms, renders it highly susceptible to nucleophilic aromatic substitution. The fluorine atom at the C4 position is particularly activated towards displacement by nucleophiles. This reactivity provides a direct and efficient route to a variety of substituted difluoroanisole derivatives, which are pivotal intermediates in the synthesis of numerous kinase inhibitors and other therapeutic agents.
Synthesis of 2,6-Difluoro-4-methoxyaniline: A Key Building Block
One of the most valuable transformations of this compound is its conversion to 2,6-difluoro-4-methoxyaniline. This compound serves as a crucial precursor for a range of bioactive molecules due to its unique substitution pattern, which can influence the conformation and electronic properties of the final drug candidate.[1]
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution of this compound.
Protocol 1: Synthesis of 2,6-Difluoro-4-methoxyaniline
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Aqueous Ammonia (28-30%) or Sodium Amide | Aqueous ammonia is a common and relatively safe source of the nucleophile. Sodium amide can be used for a more forceful reaction. |
| Solvent | Dimethyl sulfoxide (DMSO) | A polar aprotic solvent is essential to solvate the nucleophile and facilitate the SNAr reaction. |
| Temperature | 100-150 °C | Elevated temperatures are typically required to overcome the activation energy for the substitution reaction. |
| Reaction Time | 12-24 hours | The reaction progress should be monitored by TLC or GC-MS to determine completion. |
| Work-up | Aqueous work-up with extraction | To remove the solvent and any inorganic byproducts. |
| Purification | Column chromatography or distillation | To obtain the pure product. |
Step-by-Step Methodology:
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in DMSO.
-
Reagent Addition: Add aqueous ammonia (5-10 equivalents) to the solution.
-
Reaction: Seal the vessel and heat the reaction mixture to 120 °C for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-difluoro-4-methoxyaniline.
Synthesis of 3,4,5-Trifluorophenol: A Precursor for Further Functionalization
While not a direct SNAr reaction on the fluorine atoms, the cleavage of the methyl ether in this compound to yield 3,4,5-trifluorophenol is a critical step to enable subsequent O-arylation or other modifications at the hydroxyl group. This phenol is a valuable intermediate in its own right for the synthesis of pharmaceuticals and agrochemicals.[2][3]
Protocol 2: Demethylation to 3,4,5-Trifluorophenol
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Boron tribromide (BBr3) or Pyridinium hydrochloride | BBr3 is a powerful Lewis acid for cleaving methyl ethers. Pyridinium hydrochloride offers a milder alternative. |
| Solvent | Dichloromethane (DCM) for BBr3; neat for pyridinium HCl | DCM is a common solvent for BBr3 reactions. Pyridinium hydrochloride can often be used without an additional solvent. |
| Temperature | -78 °C to room temperature for BBr3; 180-200 °C for pyridinium HCl | The BBr3 reaction is typically started at low temperature to control its high reactivity. The pyridinium HCl method requires high temperatures. |
| Reaction Time | 2-4 hours for BBr3; 3-6 hours for pyridinium HCl | Monitor by TLC for the disappearance of the starting material. |
| Work-up | Careful quenching with water or methanol for BBr3; aqueous work-up for pyridinium HCl | BBr3 reacts violently with protic solvents. |
| Purification | Column chromatography or distillation | To isolate the pure phenolic product. |
Step-by-Step Methodology (using BBr3):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in dry DCM.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of BBr3 in DCM (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by water.
-
Extraction and Washing: Extract the mixture with DCM, and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield 3,4,5-trifluorophenol.
Directed ortho-Metalation (DoM): Regioselective C-H Functionalization
The methoxy group of this compound can act as a directed metalating group (DMG), facilitating the deprotonation of an adjacent ortho-proton by a strong organolithium base. This regioselective lithiation creates a powerful nucleophilic intermediate that can be trapped with a wide range of electrophiles, allowing for the precise introduction of various functional groups at the C2 position.
General Workflow for DoM of this compound
Caption: Directed ortho-Metalation (DoM) Workflow.
Protocol 3: ortho-Iodination of this compound
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, n-Butyllithium (n-BuLi), Iodine (I2) | n-BuLi is a common strong base for DoM. Iodine serves as the electrophile to introduce the iodo group. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an ethereal solvent that is stable to strong bases at low temperatures and helps to solvate the organolithium intermediate. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure the stability of the ortho-lithiated species. |
| Reaction Time | 1-2 hours for lithiation; 1 hour for quenching | Sufficient time is needed for complete deprotonation and subsequent reaction with the electrophile. |
| Work-up | Quenching with saturated aqueous sodium thiosulfate | To neutralize any unreacted iodine. |
| Purification | Column chromatography | To isolate the desired iodinated product. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and a dropping funnel, add a solution of this compound (1 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Add n-BuLi (1.1 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1.5 hours.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the ortho-lithiated intermediate at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and then quench by the addition of saturated aqueous sodium thiosulfate solution.
-
Extraction and Washing: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Drying and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to give 2-iodo-3,4,5-trifluoroanisole.
Application in the Synthesis of Pharmacologically Relevant Scaffolds
The functionalized intermediates derived from this compound are valuable precursors for the synthesis of a wide range of pharmacologically active compounds, particularly kinase inhibitors. For instance, the 2,6-difluoro-4-methoxyaniline can be a key component in the construction of quinazoline and pyrimidine-based kinase inhibitors.
Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:
Caption: From a key intermediate to a kinase inhibitor scaffold.
This schematic illustrates how 2,6-difluoro-4-methoxyaniline, readily prepared from this compound, can undergo cyclization reactions to form a quinazoline core. Subsequent functionalization of this core, often through palladium-catalyzed cross-coupling reactions, allows for the introduction of various substituents to modulate the compound's activity and selectivity towards specific kinases.
Conclusion and Future Perspectives
This compound is a highly versatile and strategically important starting material in medicinal chemistry. Its unique electronic properties allow for facile and regioselective functionalization through both nucleophilic aromatic substitution and directed ortho-metalation. The protocols detailed in this guide provide a solid foundation for researchers to access key fluorinated intermediates, such as 2,6-difluoro-4-methoxyaniline and 2-substituted-3,4,5-trifluoroanisole derivatives. These building blocks are instrumental in the synthesis of a diverse array of pharmacologically active compounds, particularly in the realm of kinase inhibitors. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the importance of fluorinated synthons like this compound is set to increase, paving the way for the discovery of next-generation therapeutics.
References
- Optimizing Pharmaceutical Synthesis with 3,4,5-Trifluorophenol. (URL: [Link])
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 3,4,5-Trifluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anisole Scaffolds
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating a vast array of physicochemical and biological properties.[1][2][3] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[3] The 3,4,5-trifluoroanisole scaffold represents a valuable building block, offering a unique electronic profile due to the combined electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methoxy group. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl systems from such fluorinated precursors.[4][5][6][7] This guide provides an in-depth exploration of the nuances and practical considerations for successfully employing this compound derivatives in Suzuki coupling reactions, moving beyond a simple recitation of steps to elucidate the underlying chemical principles.
Mechanistic Considerations for Electron-Deficient Systems
The canonical Suzuki-Miyaura catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][8] However, the electronic nature of this compound derivatives introduces specific challenges and opportunities that necessitate a tailored approach.
The electron-deficient nature of the aryl halide, induced by the fluorine substituents, generally facilitates the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[9] This is a favorable characteristic, as oxidative addition is often the rate-determining step for less reactive aryl chlorides.[4] However, this same electron deficiency can render the subsequent steps, particularly transmetalation, more challenging. The transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[6] For electron-deficient systems, the rate of transmetalation can be sluggish.[10]
The choice of base is critical in activating the boronic acid for transmetalation.[11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[11][12] For electron-deficient aryl halides, a judicious selection of the base is paramount to ensure efficient transmetalation without promoting unwanted side reactions like protodeboronation of the boronic acid.[13]
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki coupling of this compound derivatives. Optimization of specific parameters may be necessary for different coupling partners.
Protocol 1: General Procedure for the Suzuki Coupling of 3,4,5-Trifluoro-1-bromoanisole with an Arylboronic Acid
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
3,4,5-Trifluoro-1-bromoanisole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,4,5-trifluoro-1-bromoanisole (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Reagent Addition: Add finely ground potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide). The solvent mixture should be thoroughly degassed prior to use.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 3,4,5-trifluoro-1-bromoanisole (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)2 (0.03 equiv), SPhos (0.06 equiv), and potassium phosphate (K3PO4) (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (10:1 ratio).
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Figure 2: A generalized experimental workflow for Suzuki coupling reactions.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The following table summarizes recommended starting conditions for the Suzuki coupling of this compound derivatives.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | These are common, air-stable Pd(II) and Pd(0) precursors that are readily reduced in situ to the active Pd(0) catalyst.[11] |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands are highly effective for coupling electron-deficient aryl halides as they promote both oxidative addition and reductive elimination.[14] |
| Base | K2CO3, K3PO4, Cs2CO3 | These inorganic bases are effective at forming the boronate "ate" complex required for transmetalation.[15] K3PO4 is often a good choice for challenging couplings. |
| Solvent | Toluene/H2O, Dioxane/H2O, THF/H2O | A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[16][17] |
| Temperature | 80-120 °C (Conventional), 120-150 °C (Microwave) | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners.[15] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is essential to prevent catalyst deactivation.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficiently active catalyst- Low reaction temperature- Ineffective base | - Increase catalyst/ligand loading- Increase reaction temperature or use microwave heating- Screen different bases (e.g., switch from K2CO3 to K3PO4) |
| Protodeboronation | - Excess water or prolonged reaction times at high temperature- Base is too strong | - Use a less aqueous solvent system- Use a milder base (e.g., KF)[11]- Use the boronic acid pinacol ester instead of the free acid |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere.[13] |
| Dehalogenation of Aryl Halide | - Presence of water and base can lead to hydrodehalogenation | - Use anhydrous conditions if possible, though this can make transmetalation more difficult.- Use a non-aqueous base if compatible with the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful method for accessing novel fluorinated biaryl compounds with significant potential in medicinal chemistry and materials science.[18][19][20] A thorough understanding of the mechanistic nuances associated with these electron-deficient substrates is key to developing robust and efficient synthetic protocols. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges associated with these couplings and unlock the synthetic utility of this important class of building blocks. The protocols and guidelines presented here provide a solid foundation for further exploration and optimization in this exciting area of chemical synthesis.
References
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (2017-02-28).
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019-06-05).
- Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. (n.d.).
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. (n.d.).
- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. ResearchGate. (n.d.).
- Suzuki Coupling: Mechanism & Examples. NROChemistry. (n.d.).
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. (n.d.).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. (n.d.).
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. (2017-11-21).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF - ResearchGate. (n.d.).
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Request PDF - ResearchGate. (n.d.).
- Suzuki reaction. Wikipedia. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01).
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29).
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. (2021-11-01).
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. (2025-08-07).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. (2010-10-13).
- How to approach choosing reaction conditions for Suzuki?. Reddit. (2024-02-23).
- Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. (2025-08-05).
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa. ResearchGate. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. (n.d.).
- Suzuki cross-coupling reaction. YouTube. (2020-02-14).
- Fluorine in Drug Design: A Case Study with Fluoroanisoles. Request PDF - ResearchGate. (2025-08-06).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. (n.d.).
- Use of Base Metals in Suzuki Coupling. Wordpress. (2025-12-17).
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. (2022-09-21).
- Struggling with Suzuki Reaction. Reddit. (n.d.).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. (n.d.).
- Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. (2022-09-10).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (n.d.).
- Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. (n.d.).
- Failed suzuki coupling, any suggenstions?. Reddit. (2024-01-12).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. reddit.com [reddit.com]
- 14. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Demethylation of 3,4,5-Trifluoroanisole
Abstract
This guide provides a comprehensive technical overview and detailed laboratory protocols for the demethylation of 3,4,5-trifluoroanisole to produce 3,4,5-trifluorophenol, a valuable intermediate in the synthesis of liquid crystals and other advanced materials.[1] We delve into the mechanistic underpinnings of aryl methyl ether cleavage, focusing on the superior efficacy of boron tribromide (BBr₃) as a powerful and selective Lewis acid reagent.[2][3][4] This document furnishes researchers, chemists, and drug development professionals with a robust, field-proven methodology, complete with step-by-step instructions, safety considerations, and troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction: The Rationale for Demethylation
The conversion of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. The methyl group serves as an excellent protecting group for the phenolic hydroxyl due to its high stability under a wide range of reaction conditions.[5] However, its cleavage is often necessary to unmask the phenol for subsequent functionalization or to achieve the final target molecule. This compound is an electron-deficient aromatic system, and its demethylation to 3,4,5-trifluorophenol provides a critical building block for fluorinated compounds in materials science and medicinal chemistry. While various reagents can effect this transformation, boron tribromide (BBr₃) is exceptionally well-suited for this purpose due to its ability to function under relatively mild conditions, offering high yields and good functional group tolerance.[3]
Mechanism & Reagent Selection
The Superiority of Boron Tribromide (BBr₃)
For the cleavage of aryl methyl ethers, several reagents are available, including strong protic acids (HBr, HI), and nucleophilic thiolates.[3][6] However, these methods often require harsh conditions, such as high temperatures, which can compromise sensitive functional groups.[3]
Boron tribromide, a strong Lewis acid, presents a more specialized and milder alternative.[4][6] Its high reactivity stems from the electron-deficient boron center, which readily coordinates with the Lewis basic oxygen atom of the ether.[4][7] This coordination weakens the C-O bond, facilitating cleavage. The electron-withdrawing nature of the three fluorine atoms on the anisole ring in our substrate does not typically prevent the reaction, as BBr₃ is a sufficiently powerful reagent.[2]
The Reaction Mechanism
The demethylation process using BBr₃ is a well-elucidated, multi-step reaction. Modern density functional theory (DFT) calculations have refined the classical mechanism, providing a more accurate picture of the intermediates involved.[8][9]
-
Lewis Acid-Base Adduct Formation : The reaction initiates with the rapid and reversible formation of a Lewis acid-base adduct between the ether oxygen and the boron center of BBr₃.[6]
-
Oxonium Ion Formation & Nucleophilic Attack : This adduct can then proceed via a pathway involving charged intermediates.[7][10] The coordination to boron makes the methyl group highly electrophilic. A bromide ion, either from another BBr₃-ether adduct or from a BBr₄⁻ species, acts as a nucleophile and attacks the methyl carbon in an Sₙ2-like fashion.[6][7]
-
C-O Bond Cleavage : This nucleophilic attack results in the cleavage of the carbon-oxygen bond, producing methyl bromide (CH₃Br) and an aryloxydibromoborane intermediate (Ar-O-BBr₂).[6]
-
Hydrolysis : The reaction is completed by an aqueous workup, during which the aryloxydibromoborane is hydrolyzed to liberate the final 3,4,5-trifluorophenol product and boric acid.[6]
Recent studies suggest that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through mono-, di-, and triphenoxyborane intermediates before hydrolysis.[8][9][11]
Caption: Mechanism of BBr₃-mediated demethylation of an aryl methyl ether.
Detailed Experimental Protocol
This protocol is optimized for the demethylation of this compound using a 1 M solution of BBr₃ in dichloromethane (DCM).
Safety Precautions:
-
Boron tribromide is highly corrosive, toxic, and reacts violently with moisture, releasing HBr gas.[2] All manipulations must be performed in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon).
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use flame-dried glassware and anhydrous solvents to prevent premature decomposition of the reagent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich, TCI |
| Boron Tribromide (1 M in DCM) | Anhydrous Solution | Acros, Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
| Diethyl Ether or Ethyl Acetate | ACS Grade | VWR |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen or argon gas inlet with a bubbler.
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration) and add it to the flask via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath. This is critical to control the initial exothermic reaction.
-
-
Reagent Addition:
-
Slowly add the 1 M solution of boron tribromide in DCM (1.2 eq.) dropwise to the stirred anisole solution via syringe over 20-30 minutes. A white precipitate may form.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature for 12-18 hours.[12]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product, 3,4,5-trifluorophenol, will be more polar than the starting material.
-
-
Quenching the Reaction:
-
Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C in an ice-water bath.
-
CAUTION: The quenching process is highly exothermic. Very slowly and carefully add methanol dropwise to the reaction mixture to quench the excess BBr₃. Gas evolution (HBr) will be observed. Continue adding methanol until the gas evolution ceases.
-
-
Workup and Extraction:
-
Remove the solvent (DCM and methanol) under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (or ethyl acetate).
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3,4,5-trifluorophenol.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure 3,4,5-trifluorophenol.
-
Caption: Standard workflow for the demethylation of this compound.
Key Considerations & Troubleshooting
| Parameter / Issue | Recommended Action & Rationale |
| Moisture Contamination | Use flame-dried glassware and anhydrous solvents/reagents. Moisture hydrolyzes BBr₃, reducing its efficacy and generating HBr, which can lead to side reactions. |
| Incomplete Reaction | Ensure at least 1.1-1.2 equivalents of BBr₃ are used. Allow the reaction to stir for a sufficient duration (check with TLC). If starting material persists, a small additional charge of BBr₃ at 0 °C may be considered. |
| Low Yield | Product may be lost during the aqueous workup if the pH is not basic enough during the NaHCO₃ wash, as the phenol is acidic. Ensure thorough extraction from the aqueous layers. |
| Violent Quenching | Always quench at low temperatures (0 °C) and add the quenching agent (methanol or water) extremely slowly. A rapid, uncontrolled quench can cause a dangerous pressure buildup and loss of product.[2] |
Conclusion
The demethylation of this compound using boron tribromide is a highly effective and reliable method for producing 3,4,5-trifluorophenol. By adhering to strict anhydrous conditions, carefully controlling the reaction temperature, and performing a meticulous workup, researchers can consistently achieve high yields of the desired product. This application note provides the foundational knowledge and a practical, step-by-step protocol to successfully implement this crucial transformation in a laboratory setting.
References
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (n.d.). BioKB. [Link]
- Scheme 3. Top: calculated mechanism for demethylation of anisole.... (n.d.).
- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers.
- CN1861554A - Production tech, of 3,4,5 trifluorophenol. (n.d.).
- Demethylation of Methyl Ethers (O-Demethylation). (n.d.). Common Organic Chemistry. [Link]
- Demethyl
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–309. [Link]
- Demethylating Reaction of Methyl Ethers. (n.d.).
- Schut, J., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9037-9069. [Link]
- Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]
- Sato, N. (2009). ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Journal of Chemical Research, 2009(4), 229-230. [Link]
Sources
- 1. 3,4,5-Trifluorophenol | 99627-05-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
3,4,5-Trifluoroanisole as a precursor for radiolabeled imaging agents
Application Notes & Protocols
Utilizing 3,4,5-Trifluoroanisole Derivatives as Scaffolds for ¹⁸F-Radiolabeled Imaging Agents via Nucleophilic Aromatic Substitution
Introduction: The Role of ¹⁸F in Modern Molecular Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative insights into biochemical processes in vivo.[1][2] This modality relies on the administration of biologically active molecules labeled with positron-emitting radionuclides. Among the available radionuclides, Fluorine-18 (¹⁸F) is preeminent for clinical and preclinical research due to its favorable physical and chemical properties.[3] Its half-life of 109.8 minutes is long enough to permit multi-step chemical syntheses and distribution to imaging sites, yet short enough to minimize the patient's radiation dose.[3][4] Furthermore, its low positron energy (Eβ+max = 0.63 MeV) results in a short positron range in tissue, enabling high-resolution PET images.[4]
The development of novel PET tracers is a cornerstone of advancing diagnostic medicine, particularly in oncology and neuroimaging.[5][6][7] A significant challenge in this field is the efficient and reliable incorporation of ¹⁸F into complex, often sensitive, biomolecules. Aromatic fluorination is a particularly valuable strategy, as the aryl fluoride motif is present in many pharmacologically active compounds. This document provides a detailed guide on the use of this compound-derived precursors for the synthesis of ¹⁸F-labeled PET tracers, focusing on the underlying chemical principles, detailed experimental protocols, and essential quality control measures.
The Precursor Scaffold: this compound Derivatives
Chemical Rationale for Precursor Selection
The synthesis of ¹⁸F-aryl fluorides is most commonly achieved through nucleophilic aromatic substitution (SₙAr).[8][9] This reaction is generally limited to aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10] These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[8][9]
The this compound scaffold is an excellent platform for designing SₙAr precursors for several reasons:
-
Inherent Activation: The three fluorine atoms act as powerful EWGs, significantly lowering the electron density of the aromatic ring and making it susceptible to nucleophilic attack by [¹⁸F]fluoride.
-
Leaving Group: One of the existing ¹⁹F atoms on the ring can serve as the leaving group in an isotopic exchange reaction. While fluorine is not a traditional leaving group in standard organic synthesis, in radiofluorination, this approach is viable and simplifies precursor design.
-
Chemical Versatility: The anisole methoxy group provides a point for further chemical modification, allowing the core scaffold to be attached to various targeting vectors (e.g., peptides, enzyme inhibitors, receptor ligands) to create a diverse library of potential imaging agents. The position of the methoxy group relative to the fluorine atoms influences the regioselectivity of the substitution.
The Nucleophilic Aromatic Substitution (SₙAr) Mechanism
The radiolabeling reaction proceeds via a two-step addition-elimination mechanism. First, the highly nucleophilic [¹⁸F]fluoride anion attacks the carbon atom at the C4 position (para to the methoxy group), which is activated by the flanking fluorine atoms at C3 and C5. This attack breaks the aromaticity of the ring and forms the resonance-stabilized Meisenheimer complex. In the second step, a ¹⁹F atom is expelled as a fluoride anion, restoring the ring's aromaticity and resulting in the desired ¹⁸F-labeled product.
Caption: SₙAr mechanism for ¹⁸F-labeling of a trifluoroanisole scaffold.
Experimental Protocols: From Cyclotron to Final Product
The successful synthesis of a PET radiotracer is a multi-stage process requiring careful execution and stringent quality control. The following protocols provide a comprehensive workflow for the preparation of an imaging agent derived from a this compound precursor.
Overall Radiosynthesis Workflow
The entire process, from receiving the radionuclide to dispatching the final product, must be performed in a controlled radiochemical hot cell using an automated synthesis module to minimize radiation exposure.[11][12]
Caption: Automated workflow for the synthesis of an ¹⁸F-PET tracer.
Protocol 1: [¹⁸F]Fluoride Trapping and Activation
Rationale: Cyclotron-produced [¹⁸F]fluoride is delivered in [¹⁸O]water and is a poor nucleophile due to strong hydration shells. This protocol isolates the fluoride and activates it using a phase-transfer catalyst (Kryptofix 2.2.2) to enhance its nucleophilicity for the subsequent substitution reaction.[13]
Materials:
-
Aqueous [¹⁸F]fluoride from cyclotron target
-
Sep-Pak Light QMA Cartridge (pre-conditioned with K₂CO₃ and water)
-
Eluent solution: 15 mg Kryptofix 2.2.2 (K₂₂₂) and 3 mg K₂CO₃ in 1.5 mL Acetonitrile/Water (95:5)
-
Anhydrous Acetonitrile (MeCN)
Procedure (Automated Module):
-
Load the aqueous [¹⁸F]fluoride solution (1-2 mL) onto the QMA cartridge. The [¹⁸F]F⁻ will be trapped on the anion exchange resin.
-
Pass the eluent solution through the QMA cartridge to release the [¹⁸F]F⁻ into the reaction vessel as the [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
-
Add 1 mL of anhydrous MeCN to the reaction vessel.
-
Heat the vessel to 110-120 °C under a stream of nitrogen or argon to perform azeotropic distillation, removing all traces of water. Repeat with a second 1 mL portion of MeCN.
-
The resulting anhydrous, activated [K/K₂₂₂]⁺[¹⁸F]F⁻ is now ready for the labeling reaction.
Protocol 2: Nucleophilic Radiofluorination
Rationale: This step involves the SₙAr reaction between the activated [¹⁸F]fluoride and the precursor. The choice of solvent and temperature is critical for achieving high radiochemical yield (RCY). Aprotic, polar solvents like DMSO or DMF are preferred as they effectively solvate the cation complex while leaving the fluoride anion highly reactive.[10]
Materials:
-
Activated [¹⁸F]fluoride from Protocol 1
-
Precursor (e.g., a this compound derivative): 3-5 mg
-
Anhydrous Dimethyl Sulfoxide (DMSO): 1.0 mL
Procedure (Automated Module):
-
Dissolve the precursor in 1.0 mL of anhydrous DMSO.
-
Add the precursor solution to the reaction vessel containing the dried, activated [¹⁸F]fluoride.
-
Seal the vessel and heat to 120-150 °C for 10-15 minutes. Higher temperatures are often required for aromatic substitutions compared to aliphatic ones.[10]
-
After the reaction time, cool the vessel to approximately 60 °C.
-
Quench the reaction by adding 4 mL of the HPLC mobile phase (e.g., water/acetonitrile mixture). The crude product is now ready for purification.
Protocol 3: Purification by Semi-Preparative HPLC
Rationale: The crude reaction mixture contains the desired ¹⁸F-labeled product, unreacted precursor, unlabeled byproducts, and residual reagents. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the radiolabeled tracer to achieve high radiochemical and chemical purity.[12]
Procedure:
-
Inject the quenched reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with an appropriate mobile phase (e.g., a gradient of ethanol or acetonitrile in a phosphate buffer).
-
Monitor the eluate with a UV detector (to detect chemical species) and a radioactivity detector connected in series.
-
The desired product peak on the radioactivity chromatogram should be well-separated from other radioactive and UV-absorbing impurities.
-
Collect the fraction corresponding to the product peak in a sterile vial containing ~20 mL of sterile water.
Protocol 4: Formulation for Injection
Rationale: The HPLC eluate is not suitable for injection. This solid-phase extraction (SPE) step removes the HPLC solvents and reformulates the tracer in a biocompatible solution.[14]
Procedure:
-
Pass the collected HPLC fraction through a C18 Sep-Pak cartridge. The radiolabeled product will be retained on the stationary phase while the aqueous mobile phase passes through.
-
Wash the cartridge with 10 mL of sterile water to remove any residual buffer salts.
-
Elute the final product from the cartridge using 0.5-1.0 mL of absolute ethanol (USP grade).
-
Dilute the ethanol solution with 9-10 mL of sterile saline for injection (USP grade) to achieve a final ethanol concentration of <10% v/v.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.
Quality Control and Data Analysis
Trustworthiness: Every batch of a radiopharmaceutical must undergo rigorous quality control (QC) before it can be released for preclinical or clinical use.[11][12][14]
Table 1: Typical Radiolabeling Parameters & Expected Results
| Parameter | Value | Rationale |
| Precursor Amount | 3-5 mg | Sufficient excess to drive the reaction with no-carrier-added ¹⁸F⁻. |
| Reaction Solvent | DMSO | High-boiling polar aprotic solvent, ideal for SₙAr.[10] |
| Reaction Temperature | 120-150 °C | Provides activation energy needed for aromatic substitution.[10] |
| Reaction Time | 10-15 min | Balances reaction completion with decay of ¹⁸F. |
| Radiochemical Yield (RCY) | 20-40% (decay-corrected) | Typical for multi-step automated syntheses. |
| Molar Activity (Aₘ) | > 1 Ci/µmol (> 37 GBq/µmol) | High molar activity is crucial for imaging low-density targets. |
Table 2: Mandatory Quality Control Specifications
| Test | Method | Specification |
| Identity | Analytical Radio-HPLC | Retention time of the product matches that of a non-radioactive reference standard.[4] |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% of total radioactivity is in the product peak.[12] |
| Chemical Purity | Analytical HPLC (UV) | Peak of interest should be identifiable; impurities quantified. |
| pH | pH meter or strip | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm (per USP limits) |
| Radionuclidic Purity | Gamma Spectrometry | > 99.5% of gamma emissions from ¹⁸F (511 keV peak) |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | LAL Test (USP <85>) | < 175 EU / V (where V is the maximum dose volume) |
Conclusion
Derivatives of this compound represent a robust and versatile class of precursors for the synthesis of ¹⁸F-labeled PET imaging agents. The inherent electronic activation of the aromatic ring facilitates reliable radiolabeling via nucleophilic aromatic substitution. The protocols outlined in this document provide a comprehensive framework for researchers, enabling the automated synthesis, purification, and quality control of novel tracers based on this scaffold. By adhering to these methodologies and principles, scientists can effectively develop next-generation imaging agents to advance our understanding and diagnosis of human diseases.
References
- Title: Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 Source: NIH URL
- Title: Concerted nucleophilic aromatic substitution with 19F− and 18F− Source: Harvard DASH URL
- Title: Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
- Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: ACS Publications URL
- Title: Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases Source: PMC - NIH URL
- Title: Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control Source: Frontiers in Chemistry URL
- Title: Concerted nucleophilic aromatic substitution with 19F− and 18F− Source: PMC - NIH URL
- Title: Synthesis of PET Radiopharmaceuticals Source: Radiology Key URL
- Title: Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine Source: PMC - NIH URL
- Title: Positron emission tomography (PET)
- Title: Improved Synthesis and Quality Control of [18F]PSMA-1007 Source: ResearchGate URL
- Title: Beyond FDG: novel PET tracers for cancer imaging Source: PMC - NIH URL
- Title: Development of radiotracers for oncology – the interface with pharmacology Source: PMC - NIH URL
- Title: One-step 18F labeling of biomolecules using organotrifluoroborates Source: PMC - NIH URL
- Title: [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals Source: PMC - NIH URL
- Title: Novel Tracers and Radionuclides in PET Imaging Source: Radiology Key URL
- Title: Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes Source: PubMed URL
Sources
- 1. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond FDG: novel PET tracers for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 7. Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
- 9. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psec.uchicago.edu [psec.uchicago.edu]
- 11. Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trifluoroanisole
Welcome to the Technical Support Center for the Synthesis of 3,4,5-Trifluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important fluorinated building block. As Senior Application Scientists, we have compiled this guide to ensure your experimental success by combining established chemical principles with practical, field-tested insights.
Introduction to the Synthesis of this compound
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-methylation of 3,4,5-trifluorophenol. The core of this process is a bimolecular nucleophilic substitution (SN2) reaction, where a phenoxide ion, generated by deprotonating 3,4,5-trifluorophenol with a suitable base, acts as a nucleophile and attacks a methylating agent.[1][2]
The electron-withdrawing nature of the fluorine atoms on the aromatic ring increases the acidity of the phenolic proton, facilitating its removal. However, these substituents can also influence the nucleophilicity of the resulting phenoxide and the reactivity of the overall system. Careful control of reaction parameters is therefore crucial to achieve high yields and purity.
Visualizing the Synthetic Pathway
Caption: General workflow for the Williamson ether synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used may be too weak or not sufficiently anhydrous to fully deprotonate the 3,4,5-trifluorophenol.[3] 2. Poor Quality Methylating Agent: The methylating agent (e.g., methyl iodide) may have degraded.[4] 3. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition. 4. Moisture Contamination: Water in the solvent or on the glassware can quench the phenoxide or react with the methylating agent. | 1. Base Selection: Use a sufficiently strong and anhydrous base. For instance, sodium hydride (NaH) in an aprotic solvent like DMF is very effective.[3] Anhydrous potassium carbonate (K₂CO₃) in acetone or DMF is a milder but often effective alternative.[4] Ensure the base is freshly opened or properly stored to prevent moisture absorption. 2. Reagent Quality: Use a fresh, high-purity methylating agent. If using methyl iodide, store it over copper wire to remove any iodine formed upon decomposition. 3. Temperature Optimization: For reactions with K₂CO₃ in acetone, reflux is typically required.[4] With NaH in DMF, the reaction may proceed at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction by TLC or GC-MS to determine the optimal temperature and time. 4. Anhydrous Conditions: Flame-dry or oven-dry all glassware before use. Use anhydrous solvents. |
| Formation of Side Products | 1. C-Alkylation: Although less common for phenols, under certain conditions, alkylation can occur on the aromatic ring. 2. Decomposition of Starting Material or Product: Highly basic conditions or elevated temperatures can potentially lead to the degradation of the fluorinated aromatic ring. 3. Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to impurities. | 1. Controlled Conditions: Use a polar aprotic solvent like DMF or acetone, which favors O-alkylation. Avoid excessively high temperatures. 2. Milder Conditions: If degradation is suspected, switch to a milder base (e.g., K₂CO₃ instead of NaH) and a lower reaction temperature. Monitor the reaction closely to avoid prolonged heating after completion. 3. Solvent Choice: If using a strong base like NaH, maintain a moderate reaction temperature. If high temperatures are necessary, consider a more stable solvent. |
| Incomplete Reaction | 1. Insufficient Reagent Stoichiometry: Not enough base or methylating agent was used. 2. Poor Solubility: The phenoxide salt may not be fully soluble in the chosen solvent, reducing its reactivity. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry Adjustment: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation. A slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) can also drive the reaction to completion. 2. Solvent Optimization: DMF is generally a good solvent for dissolving phenoxide salts.[5] If using acetone with K₂CO₃, ensure vigorous stirring to maintain a fine suspension. The use of a phase-transfer catalyst can sometimes be beneficial in biphasic systems. 3. Reaction Monitoring: Track the disappearance of the starting material using TLC or GC-MS to determine the appropriate reaction time. |
| Difficult Product Purification | 1. Co-elution with Starting Material: 3,4,5-Trifluorophenol and this compound may have similar polarities, making separation by column chromatography challenging. 2. Residual Methylating Agent: Highly volatile methylating agents like methyl iodide can be difficult to remove completely. 3. Formation of Emulsions during Work-up: This can complicate the separation of aqueous and organic layers. | 1. Aqueous Wash: During the work-up, wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to extract any unreacted acidic 3,4,5-trifluorophenol.[6] 2. Evaporation and High Vacuum: After the aqueous work-up, carefully remove the solvent by rotary evaporation. Placing the crude product under a high vacuum can help remove residual volatile impurities. 3. Brine Wash: To break emulsions, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). |
Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent for this synthesis: methyl iodide or dimethyl sulfate?
Both methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are effective methylating agents for the Williamson ether synthesis.[7][8]
-
Methyl Iodide (CH₃I): It is highly reactive, and the iodide ion is an excellent leaving group.[1] It is often used in laboratory-scale synthesis. However, it is volatile and a suspected carcinogen, requiring careful handling in a fume hood.[4]
-
Dimethyl Sulfate ((CH₃)₂SO₄): This is a powerful and cost-effective methylating agent, often preferred for industrial applications.[7][9] It is less volatile than methyl iodide but is highly toxic and a suspected carcinogen. Stringent safety precautions are essential when using dimethyl sulfate.
For laboratory-scale synthesis, methyl iodide is a common and effective choice.
Q2: Which base should I use: potassium carbonate (K₂CO₃) or sodium hydride (NaH)?
The choice of base depends on the desired reactivity and the solvent system.
-
Potassium Carbonate (K₂CO₃): This is a milder, safer, and easier-to-handle base.[4] It is typically used in solvents like acetone or DMF. The reaction often requires heating (reflux) to proceed to completion. It is a good first choice for optimizing the reaction.
-
Sodium Hydride (NaH): This is a much stronger, non-nucleophilic base that provides irreversible deprotonation of the phenol.[1] It is typically used in anhydrous aprotic solvents like DMF or THF. The reaction can often be run at a lower temperature than with K₂CO₃.[3] However, NaH is highly reactive with water and requires careful handling under an inert atmosphere.
Q3: What is the ideal solvent for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the phenoxide salt without hydrogen bonding to the nucleophilic oxygen atom.[10]
-
Acetone: A good choice when using K₂CO₃ as the base. The reaction is typically run at reflux.
-
N,N-Dimethylformamide (DMF): An excellent solvent for this reaction, particularly when using NaH or K₂CO₃, as it helps to dissolve the phenoxide salt.[5] Reactions in DMF can often be conducted at lower temperatures.
Q4: How do I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) .
-
TLC: Spot the reaction mixture against a standard of the starting material (3,4,5-trifluorophenol). The product, this compound, will be less polar and should have a higher Rf value.
-
GC-MS: This provides a more quantitative assessment of the conversion of the starting material to the product.
Q5: What are the critical safety precautions for this synthesis?
-
Handling Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and suspected carcinogens.[11] Always handle these reagents in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves (consider double-gloving), a lab coat, and safety goggles.
-
Handling Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and quench any excess reagent carefully.
-
General Precautions: As with any chemical synthesis, conduct a thorough risk assessment before starting the experiment.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound using potassium carbonate and methyl iodide.
Materials:
-
3,4,5-Trifluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Methyl Iodide (CH₃I)
-
Acetone, anhydrous
-
Diethyl ether
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trifluorophenol (1.0 eq.).
-
Addition of Reagents: Add anhydrous acetone, followed by anhydrous potassium carbonate (1.5 eq.).
-
Methylation: Add methyl iodide (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 5% aqueous NaOH (2 x) to remove any unreacted phenol, followed by water (1 x) and brine (1 x).[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by distillation.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- The Williamson Ether Synthesis. (n.d.).
- Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (n.d.). BenchChem.
- A Comparative Guide to Methylating Agents: A Cost-Benefit Analysis of Methyl Benzenesulfon
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- DIMETHYL SULFATE. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
- Preparation of methyl tosylate, safe methylating agent. (2008, August 11). Sciencemadness Discussion Board.
- TRIMETHYLGALLIC ACID. (n.d.). Organic Syntheses.
- Scared to use dimethyl sulfate for methylation reactions. (2025, September 23). Reddit.
- Dimethyl sulfate: a secret tool for methyl
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
- Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers.
- Process for the methylation of phenolic compounds with trimethyl phosphate. (1984).
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Method of producing 3,4,5-trifluoroaniline. (n.d.).
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 16). YouTube.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2024, February 21).
- K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. (2023). RSC Advances.
- 3,4,5-Trifluoroaniline. (n.d.). PubChem.
- Methylation using iodomethane. (2020, October 28). Reddit.
- 3,4,5-Trifluoroaniline. (n.d.). Ossila.
- Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2018). PubMed.
- A Simple Synthesis of [11C]Methyl Trifl
- Acetone-N ,N-Dimethylformamide Solvent System: Part 1. (n.d.). CORE.
- Reagents and conditions: (a) NaH, Dry DMF, rt‐60°C, 2–3 hr (b) K2CO3,... (n.d.).
- Alkylation of substituted phenols in DMF by MeI using TMGN (bis- 1,1,8,8-(tetramethylguanidino)naphtalene) a proton sponge as base. (n.d.). Sciforum.
- Methyl iodide: trying to verify an anecdotal claim. (2022, May 19). Reddit.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). BenchChem.
- Procedure for the synthesis of compound 3. (n.d.). Organic Syntheses.
- How much base is required to remove hydrogen from 2-nitroimidazole? (2016, January 13).
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester.
- This compound. (n.d.). Sigma-Aldrich.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, March 1).
- Nano-K2CO3-Catalyzed Biginelli-Type Reaction: Regioselective Synthesis, DFT Study, and Antimicrobial Activity of 4-Aryl-6-methyl-5-phenyl-3,4-dihydropyrimidine-2(1H)-thiones. (2022, March 2).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. nbinno.com [nbinno.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. reddit.com [reddit.com]
optimizing reaction conditions for the synthesis of 3,4,5-Trifluoroanisole
Welcome to the technical support guide for the synthesis of 3,4,5-Trifluoroanisole. This resource is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles.
The primary and most reliable method for synthesizing this compound is through the methylation of 3,4,5-Trifluorophenol. This reaction is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 3,4,5-Trifluorophenol, acts as a nucleophile to attack a methylating agent.[3][4]
This guide is structured to anticipate and solve the real-world challenges you may encounter. We will begin with a validated baseline protocol and then dive into a comprehensive troubleshooting and FAQ section.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired purity profile.
Materials:
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Methyl Iodide (CH₃I)
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4,5-Trifluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Methylation : Stir the suspension vigorously at room temperature for 20 minutes. Cool the mixture in an ice bath (0 °C). Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction & Washing : Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Drying & Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel or by distillation to yield this compound as a pure compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Possible Cause 1: Incomplete Deprotonation of the Phenol
-
Explanation : The formation of the trifluorophenoxide nucleophile is the critical first step. Phenols are significantly more acidic than aliphatic alcohols, but efficient deprotonation is still essential for the reaction to proceed.[7]
-
Solution :
-
Base Quality : Ensure your base (e.g., K₂CO₃) is anhydrous. The presence of water will consume the base and hinder the formation of the phenoxide.
-
Base Strength : While K₂CO₃ is often sufficient for phenols, a stronger base like sodium hydride (NaH) can be used to ensure complete and irreversible deprotonation.[4][8] If using NaH, exercise extreme caution as it is highly reactive and flammable.
-
Possible Cause 2: Inactive Methylating Agent
-
Explanation : Methyl iodide can degrade over time, especially with exposure to light and moisture, liberating iodine (visible as a brown or violet color).
-
Solution : Use a fresh, clear bottle of methyl iodide. If your reagent is discolored, it can be purified by washing with a dilute solution of sodium thiosulfate, followed by drying and distillation.
Possible Cause 3: Poor Solvent Quality
-
Explanation : The Williamson ether synthesis is an SN2 reaction that performs best in polar aprotic solvents like DMF or acetonitrile.[4][9] These solvents effectively solvate the potassium cation while leaving the phenoxide anion highly nucleophilic. The presence of protic impurities (like water) can solvate and deactivate the nucleophile.
-
Solution : Always use anhydrous solvent for the reaction.
Q2: The reaction is slow or stalls before completion. How can I improve the reaction rate?
Possible Cause 1: Insufficient Temperature
-
Explanation : While this reaction often proceeds well at room temperature, gentle heating can increase the reaction rate.
-
Solution : After the addition of methyl iodide at 0 °C, allow the reaction to warm to room temperature and then heat to 40-50 °C.[2] Be cautious, as excessive heat can promote side reactions, although this is less of a concern with primary halides like methyl iodide.[1]
Possible Cause 2: Steric Hindrance (Less relevant for methylation)
-
Explanation : The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[3][10] This is not an issue when using methyl iodide, but if a bulkier alkylating agent were used, this would be a primary concern.
Q3: I see multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
Possible Cause 1: C-Alkylation
-
Explanation : The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho or para positions).[2] While O-alkylation is generally favored, certain conditions can promote competing C-alkylation.
-
Solution :
-
Solvent Choice : The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.
-
Counter-ion : The nature of the cation can also play a role. Using a base with a larger, softer cation like Cesium (e.g., Cs₂CO₃) can further enhance O-alkylation selectivity.[4]
-
Possible Cause 2: Impurities in Starting Material
-
Explanation : The starting 3,4,5-Trifluorophenol may contain impurities that can lead to other products.[5]
-
Solution : Confirm the purity of your starting material by NMR or melting point (literature mp 52-55 °C) before beginning the reaction. If necessary, purify it by recrystallization or sublimation.
Reaction Optimization
To maximize yield and purity, consider systematically optimizing the following parameters.
| Parameter | Options | Rationale & Expert Insights |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a good starting point—mild, inexpensive, and easy to handle. Cs₂CO₃ is more expensive but often gives higher yields and better O-selectivity due to the "cesium effect". NaH ensures rapid and complete deprotonation but requires more stringent anhydrous conditions and handling precautions.[4][8] |
| Solvent | DMF, Acetonitrile (MeCN), Acetone | DMF and MeCN are excellent polar aprotic solvents for this SN2 reaction.[9] Acetone can also be used and is easier to remove during work-up, but may result in slower reaction rates. Ensure all solvents are anhydrous. |
| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | CH₃I is highly reactive and effective. (CH₃)₂SO₄ is a less expensive alternative but is significantly more toxic and requires extreme caution. |
| Temperature | 0 °C to 50 °C | Start the addition of the electrophile at 0 °C to control any initial exotherm. The reaction can then proceed at room temperature or be gently heated to 40-50 °C to increase the rate.[11][12] |
Visualizing the Workflow & Logic
To better understand the experimental sequence and troubleshooting thought process, refer to the diagrams below.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low-yield reactions.
References
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2019). The reaction mechanism of methylation of phenolic component in the presence of TMAH.
- LookChem. (n.d.). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?.
- Guidechem. (n.d.). How to Prepare 4-Fluoroanisole Efficiently? - FAQ.
- ChemicalBook. (n.d.). 3,4,5-Trifluoroaniline synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Biosynth. (n.d.). 3,4,5-Trifluorophenol | 99627-05-1.
- Google Patents. (n.d.).
- Google Patents. (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH).
- Benchchem. (n.d.).
- PubMed Central. (2014).
- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 3,4,5-Trifluorophenol | 99627-05-1.
- Chem-Station International. (2014). Williamson Ether Synthesis.
- National Institutes of Health. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC.
- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Vapourtec. (n.d.).
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- National Institutes of Health. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC.
- PubMed. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- PubChem. (n.d.). 3,4,5-Trifluorophenol | C6H3F3O | CID 2777943.
- PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- AURA. (2024).
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis.
- Sigma-Aldrich. (n.d.). 3,4,5-Trifluorophenol = 98.0 99627-05-1.
- Santa Cruz Biotechnology. (n.d.). 3,4,5-Trifluorophenol | CAS 99627-05-1.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 3,4,5-Trifluorophenol | 99627-05-1 | FT64444 | Biosynth [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 11. US3855318A - Selective methylation of phenols - Google Patents [patents.google.com]
- 12. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
common side products in 3,4,5-Trifluoroanisole synthesis and their removal
Welcome to the technical support guide for the synthesis of 3,4,5-Trifluoroanisole. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis, focusing on the identification and removal of prevalent side products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Introduction: The Synthetic Landscape
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This involves the deprotonation of 3,4,5-Trifluorophenol to its corresponding phenoxide, followed by nucleophilic attack on a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI).[1][2] While robust, this SN2 reaction is not without its challenges, which often manifest as persistent impurities in the final product.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction appears complete by TLC/GC, but the crude ¹H NMR shows a significant, broad singlet between 5-10 ppm. What is this impurity and how can I remove it?
Answer: This is the most common issue encountered and the broad singlet is characteristic of the acidic hydroxyl proton of unreacted 3,4,5-Trifluorophenol .[4][5] Even with stoichiometric or excess reagents, incomplete conversion is frequent due to factors like base strength, reaction time, or moisture.
Causality: The phenoxide is the active nucleophile. If deprotonation of the starting phenol is incomplete or if the phenoxide is re-protonated during the workup before the reaction is truly quenched, you will have residual starting material.
Troubleshooting Protocol: Liquid-Liquid Extraction (Acid-Base Chemistry)
The key to removing the unreacted phenol is to exploit the difference in acidity between the phenolic starting material and the neutral ether product. A basic aqueous wash will selectively deprotonate the phenol, rendering it ionic and highly soluble in the aqueous phase.
Step-by-Step Protocol:
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely. The deprotonated sodium or potassium 3,4,5-trifluorophenoxide salt will be in the upper aqueous layer (assuming a solvent less dense than water like ether).
-
Drain the lower organic layer containing your desired this compound product.
-
To ensure complete removal, wash the organic layer one more time with the basic solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
Self-Validation: After this procedure, a ¹H NMR of the crude product should show a complete or significant reduction of the broad peak between 5-10 ppm.
Question 2: I've performed a basic wash, but my product is still impure. What other non-acidic side products could be present?
Answer: If impurities persist after a thorough basic wash, they are likely neutral compounds with similar solubility to your desired product. The most probable culprit is a C-alkylated side product .
Causality: The Ambident Nucleophile A phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, a small amount of C-alkylation can occur, leading to the formation of methyl-trifluorophenol isomers.[3][6]
Caption: O-Alkylation vs. C-Alkylation Pathways.
Other possibilities include impurities present in the original 3,4,5-Trifluorophenol starting material that were carried through the reaction.
Question 3: How do I remove neutral, non-phenolic impurities like C-alkylated byproducts?
Answer: Since these byproducts are neutral, they cannot be removed by simple acid-base extraction. Their separation must rely on differences in physical properties.
Troubleshooting Protocol: Physical Separation Techniques
-
Fractional Distillation (under reduced pressure): This is the preferred method if there is a sufficient difference in boiling points between your product and the impurity. Given the similar structures, a vacuum distillation is necessary to lower the boiling points and prevent potential decomposition.
-
Column Chromatography: This is the most versatile method for removing closely related impurities. A silica gel column is standard.
-
Solvent System: Start with a very non-polar mobile phase, such as pure hexanes or heptane, and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. The desired anisole product, being an ether, is less polar than a C-alkylated phenol and should elute first.
-
Monitoring: Use TLC to track the separation and combine the pure fractions.
-
Data Summary: Key Compounds and Separation Strategy
| Compound | Structure | Boiling Point (°C) | Melting Point (°C) | Removal Method |
| This compound (Product) | 1-methoxy-3,4,5-trifluorobenzene | ~178-179[7] | 52 | - |
| 3,4,5-Trifluorophenol (Starting Material) | 3,4,5-Trifluorophenol | ~178.8[7] | 52-55[8] | Basic Wash (1M NaOH) |
| C-Alkylated Byproduct | e.g., 2-methyl-3,4,5-trifluorophenol | Similar to product | N/A | Column Chromatography or Fractional Distillation |
Note: Boiling and melting points are approximate and can vary. The similarity in boiling points highlights why fractional distillation may be challenging and why chromatography is often preferred.[7][8]
Overall Troubleshooting Workflow
The following diagram outlines a logical workflow for isolating a pure sample of this compound from a typical crude reaction mixture.
Caption: Troubleshooting and Purification Workflow.
References
- Wikipedia.Williamson ether synthesis.[Link]
- ChemTalk.Williamson Ether Synthesis.[Link]
- StackExchange.
- Organic Chemistry Tutor.Williamson Ether Synthesis.[Link]
- Chemistry LibreTexts.10.6: Williamson Ether Synthesis.[Link]
- J&K Scientific LLC.Williamson Ether Synthesis.[Link]
- Juniper Publishers.
- PubChem.3,4,5-Trifluorophenol.[Link]
- Chemcasts.3,4,5-Trifluorophenol (CAS 99627-05-1) Properties.[Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 3,4,5-Trifluorophenol | 99627-05-1 | FT64444 | Biosynth [biosynth.com]
- 5. 3,4,5-Trifluorophenol | 99627-05-1 [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem-casts.com [chem-casts.com]
- 8. 3,4,5-三氟苯酚 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 3,4,5-Trifluoroanisole and its Derivatives
Welcome to the technical support center for the purification of 3,4,5-Trifluoroanisole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. By leveraging established analytical principles and field-proven insights, this resource aims to empower you to achieve the highest possible purity for your compounds.
Introduction: The Unique Challenges of Purifying Fluorinated Anisoles
This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of multiple fluorine atoms imparts unique electronic properties but also presents specific challenges during purification. These can include altered polarity, potential for defluorination under harsh conditions, and the presence of closely-related impurities. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound and its derivatives, offering potential causes and actionable solutions.
Issue 1: Low Recovery After Column Chromatography
Question: I'm experiencing significant product loss after performing silica gel column chromatography on my this compound derivative. What could be the cause?
Answer:
Low recovery from silica gel chromatography can stem from several factors, often related to the interaction between your fluorinated compound and the stationary phase.
Possible Causes & Solutions:
-
Compound Volatility: Some lower molecular weight fluorinated compounds can be volatile.
-
Solution: When removing solvent after pooling fractions, use a cold water bath on the rotary evaporator and avoid high vacuum to minimize loss of your product.[1]
-
-
Irreversible Adsorption or Degradation on Silica: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, including some fluorinated molecules.[2][3]
-
Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by preparing your eluent with a small amount of a basic modifier, such as 1% triethylamine. This neutralizes the acidic sites on the silica surface.[2]
-
Solution 2: Switch to a Neutral Stationary Phase. Consider using neutral alumina as an alternative to silica gel for acid-sensitive compounds.[2]
-
Solution 3: Minimize Contact Time. Run the column as efficiently as possible to reduce the time your compound is exposed to the stationary phase.[2]
-
-
Streaking/Tailing on the Column: If your compound streaks down the column, it may not elute in a sharp band, leading to broad fractions and the appearance of low recovery when only the purest fractions are combined.
-
Solution: Add a small amount of a polar solvent like methanol to your eluent system to improve peak shape and reduce tailing. For basic derivatives, adding a modifier like ammonium hydroxide can be effective.[1]
-
Issue 2: Co-elution of Impurities in HPLC or Flash Chromatography
Question: I am unable to separate my target this compound derivative from a persistent impurity using column chromatography. How can I improve the separation?
Answer:
Co-elution occurs when the target compound and an impurity have very similar polarities under the chosen chromatographic conditions.[1] The key is to alter the selectivity of your system.
Strategies to Improve Resolution:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent system, such as dichloromethane/methanol. Even small changes can alter the interactions with the stationary phase and improve separation.[1]
-
Use Mobile Phase Additives: For reversed-phase HPLC, adding modifiers like trifluoroacetic acid (TFA) can improve peak shape and selectivity, especially for compounds with basic functional groups.[1]
-
-
Change the Stationary Phase:
-
Orthogonal Chromatography: If you are using silica gel (a polar stationary phase), consider switching to a non-polar stationary phase like C18 (reversed-phase). This change in separation mechanism is often highly effective at resolving closely eluting compounds.[1]
-
Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, a fluorinated stationary phase can offer unique selectivity based on fluorous-fluorous interactions.[1][4]
-
-
Employ Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent orthogonal technique for purifying complex mixtures.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel this compound derivative?
A1: Start with a small-scale analysis to determine the best purification strategy.
-
Assess Polarity and Solubility: Run thin-layer chromatography (TLC) with a few different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a feel for your compound's polarity.[2] This will help you choose an appropriate eluent for flash chromatography.
-
Check for Volatility: Gently warm a small sample. If it has a low boiling point, distillation might be a viable option.
-
Attempt Recrystallization: If the compound is a solid, try to recrystallize a small amount from various solvents. A good recrystallization solvent will dissolve your compound when hot but not at room temperature.[5]
Q2: My this compound derivative is a solid, but it "oils out" during recrystallization. What should I do?
A2: "Oiling out" occurs when a compound separates from the solution as a liquid instead of forming solid crystals.[6] This often happens when the solution is cooled too quickly or when impurities are present.
-
Solution 1: Slow Down the Cooling. Re-dissolve the oil by heating the solution and then allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[6]
-
Solution 2: Use a More Dilute Solution. Add more of the hot solvent to the mixture to reduce the level of supersaturation that can lead to oiling out.[2]
-
Solution 3: Introduce a Seed Crystal. If you have a small amount of pure solid, adding a seed crystal can provide a template for crystal growth.[2]
-
Solution 4: Re-purify Before Crystallization. If the issue persists, it may be due to a high concentration of impurities. Purify the material first by column chromatography to achieve a purity of at least 80-90% before attempting recrystallization again.[6]
Q3: How can I assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended to confirm purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting non-volatile impurities.[7]
-
Gas Chromatography (GC): GC is excellent for analyzing volatile compounds and can be very effective for detecting residual solvents or volatile byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.[7]
-
Mass Spectrometry (MS): Coupled with LC or GC, MS can help identify the molecular weights of any impurities.[7]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol provides a general workflow for purifying a this compound derivative using standard silica gel chromatography.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.3 for your target compound. A common starting point is a mixture of ethyl acetate and hexanes.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure, using a cool water bath to prevent the loss of volatile compounds.
-
Protocol 2: Recrystallization of a Solid this compound Derivative
This protocol outlines the steps for purifying a solid derivative by recrystallization.[5][9][10]
Step-by-Step Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid.
-
Heat the test tube. An ideal solvent will dissolve the solid when hot. .
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Use a minimal amount of hot solvent.[5]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.[5]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a vacuum oven to remove all traces of solvent.
-
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexanes | 69 | 0.1 | Non-polar eluent for chromatography. |
| Ethyl Acetate | 77 | 4.4 | Polar eluent for chromatography. |
| Dichloromethane | 40 | 3.1 | Good for dissolving a wide range of compounds. |
| Methanol | 65 | 5.1 | Highly polar; used as a modifier in chromatography and for recrystallization. |
| Acetonitrile | 82 | 5.8 | Common solvent for reversed-phase HPLC.[1] |
Visualizations
Workflow for Selecting a Purification Technique
Caption: A decision tree for selecting the appropriate purification technique.
Troubleshooting Chromatography Co-elution
Caption: Strategies to resolve co-eluting impurities in chromatography.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Demethylation of 4-Fluoroanisole. Benchchem.
- Chem-Impex. (n.d.). 3,4,5-Trifluoroaniline. Chem-Impex.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Fluorocyclopropane Isomers. Benchchem.
- BenchChem Technical Support Team. (2025). Preventing defluorination of fluorinated indole compounds. Benchchem.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in heterocycle fluorination reactions. Benchchem.
- Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia.
- Unknown. (n.d.). Recrystallization.
- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
- Unknown. (n.d.). Recrystallization - Single Solvent.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Ossila. (n.d.). 3,4,5-Trifluoroaniline. Ossila.
- LGC, Biosearch Technologies. (n.d.). Fluorous Affinity Purification of Oligonucleotides. LGC, Biosearch Technologies.
- MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.
- PMC - NIH. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH.
- Google Patents. (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline. Google Patents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Santa Cruz Biotechnology. (n.d.). 3,4,5-Trifluoroaniline. Santa Cruz Biotechnology.
- PubChem - NIH. (n.d.). 3,4,5-Trifluoroaniline. PubChem - NIH.
- PubMed. (2012). Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chromatography. PubMed.
- YouTube. (2022). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. YouTube.
- BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of Substituted Oxazoles. Benchchem.
- Sigma-Aldrich. (n.d.). 3,4,5-Trifluoroaniline 98 163733-96-8. Sigma-Aldrich.
- BenchChem Technical Support Team. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- ChemicalBook. (n.d.). 3,4,5-Trifluoroaniline synthesis. ChemicalBook.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.
- PMC - NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. mt.com [mt.com]
Technical Support Center: Overcoming Low Yields in the Fluorination of Anisole Derivatives
Welcome to the technical support center for the fluorination of anisole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields in these critical transformations. Fluorinated anisoles are pivotal building blocks in pharmaceuticals and agrochemicals, yet their synthesis can be fraught with difficulties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, enhance yields, and ensure the robust and reliable synthesis of your target molecules.
Troubleshooting Guide: A Problem-Oriented Approach
Low yields in fluorination reactions are rarely due to a single factor. They often arise from a complex interplay of substrate reactivity, reagent choice, and reaction conditions. Below, we address the most common problems encountered in the lab.
Problem 1: Low or No Conversion of Anisole Starting Material
You've set up your reaction, but after the specified time, TLC or GC-MS analysis shows predominantly unreacted starting material.
Plausible Causes & Diagnostic Steps:
-
Insufficient Reactivity of the Fluorinating Agent: The chosen reagent may not be electrophilic or nucleophilic enough for your specific anisole derivative. Anisoles with electron-withdrawing groups (EWGs) are deactivated and require stronger electrophilic reagents, while substrates for nucleophilic aromatic substitution (SNAr) require significant activation by EWGs ortho or para to the leaving group.[1]
-
Reagent Degradation: Electrophilic reagents like Selectfluor® can degrade with improper storage, and nucleophilic fluoride sources (e.g., KF, CsF) are highly sensitive to moisture.[2] Ensure reagents are fresh and handled under anhydrous conditions.
-
Catalyst Inactivity: In metal-catalyzed reactions, the catalyst may be poisoned by impurities or may not have been properly activated.[3][4]
-
Poor Solubility: The fluoride salt or the anisole substrate may have poor solubility in the chosen solvent, preventing an effective reaction.[5]
Solutions & Optimization Strategies:
-
For Electrophilic Fluorination (e.g., using Selectfluor™ or NFSI):
-
Increase Reagent Reactivity: For deactivated rings, consider adding a strong Brønsted or Lewis acid. Trifluoromethanesulfonic acid (TfOH) has been shown to dramatically accelerate fluorination with N-F reagents.[6][7]
-
Solvent Choice is Critical: Acetonitrile is a common and effective solvent.[2] For some challenging substrates, highly polar or fluorinated solvents like nitromethane or hexafluoroisopropanol (HFIP) can stabilize charged intermediates and enhance reactivity.[8][9][10]
-
Monitor Reagent Quality: Use freshly opened reagents or dry them thoroughly before use. For example, KF can be spray-dried or dried under high vacuum.
-
-
For Nucleophilic (SNAr) Fluorination (e.g., using KF on a nitro-anisole):
-
Enhance Fluoride Nucleophilicity: The reactivity of alkali metal fluorides is often hampered by strong lattice energy and hydration.[1]
-
Use a phase-transfer catalyst like a quaternary ammonium salt (e.g., Bu₄NCl) to generate a more "naked" and reactive fluoride anion in solution.[11]
-
Employ anhydrous polar aprotic solvents like DMF, DMSO, or sulfolane to better solvate the potassium cation and increase fluoride availability.
-
-
Consider Alternative Fluoride Sources: Anhydrous tetramethylammonium fluoride (Me₄NF) is a highly reactive, isolable alternative to KF/catalyst systems for difficult substrates.[11]
-
Problem 2: Significant Formation of Side Products
Your reaction consumes the starting material, but the desired fluoroanisole is only a minor component in a complex mixture.
Plausible Causes & Diagnostic Steps:
-
Ether Cleavage (O-Demethylation): This is a very common side reaction, especially under acidic conditions or at high temperatures.[12][13][14] The methoxy group is cleaved to form a phenol, which may or may not be subsequently fluorinated. This is particularly problematic with strong acids like HBr or HI, but can also occur with Lewis acids or even during prolonged heating.[13][15]
-
Poor Regioselectivity: The methoxy group is a strong ortho, para-director. If both positions are available, you will often get a mixture of isomers. The selectivity can be difficult to control and is influenced by sterics and reaction conditions.[16]
-
Over-fluorination/Polysubstitution: The newly formed fluoroanisole product can sometimes be more reactive than the starting material, leading to the addition of a second or third fluorine atom.
-
Oxidation or Polymerization: Electron-rich anisoles can be sensitive to oxidation by strong electrophilic fluorinating agents, leading to tar or polymer formation.[2][5]
Solutions & Optimization Strategies:
-
To Prevent Ether Cleavage:
-
Avoid Harsh Acids: If using an acid promoter, opt for milder conditions or a shorter reaction time. Monitor the reaction closely to stop it upon consumption of the starting material.
-
Lower Reaction Temperature: Ether cleavage is often more prevalent at higher temperatures.[14] Running the reaction at a lower temperature, even if it requires a longer time, can significantly improve the yield of the desired product.
-
Choose Reagents Wisely: Boron tribromide (BBr₃) is a classic reagent for ether cleavage and should be avoided.[13] In SNAr reactions, ensure conditions are not overly basic, which can also promote cleavage pathways.
-
-
To Improve Regioselectivity:
-
Leverage Steric Hindrance: Use a bulkier fluorinating agent or catalyst system. This can sometimes favor fluorination at the less sterically hindered position (often para over ortho).
-
Blocking Groups: If possible, temporarily install a blocking group at one of the activated positions to direct fluorination to a single site.
-
Temperature Control: Lowering the temperature can often enhance selectivity between ortho and para isomers.[17]
-
-
To Minimize Over-fluorination:
-
Control Stoichiometry: Use the fluorinating agent in slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polysubstitution.
-
Frequently Asked Questions (FAQs)
Q1: Which fluorination strategy is best for my anisole: electrophilic or nucleophilic?
This is the fundamental question and depends entirely on the electronic properties of your substrate.
-
Electrophilic Fluorination is the method of choice for electron-rich or electron-neutral anisole derivatives. The methoxy group (-OCH₃) is an activating group, directing the electrophile (F⁺ source) to the ortho and para positions. Reagents like Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[6][16][18]
-
Nucleophilic Aromatic Substitution (SNAr) is only viable for highly electron-deficient anisole derivatives. You need at least one strong electron-withdrawing group (like -NO₂ or -CN) positioned ortho or para to a leaving group (e.g., -Cl, -Br, or even -NO₂ itself).[1][11] The methoxy group itself is activating and disfavors SNAr unless overcome by powerful EWGs.
Q2: My SNAr fluorination with KF is very slow. What can I do?
This is a classic problem. The low solubility and high lattice energy of KF in organic solvents make it a poor nucleophile.
-
Use a Phase-Transfer Catalyst: Tetrabutylammonium or tetramethylammonium salts are essential for solubilizing the fluoride ion in the organic phase.[11]
-
Ensure Anhydrous Conditions: Trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity.[1] Azeotropic drying of the KF/solvent mixture or using spray-dried KF is highly recommended.
-
Increase Temperature: SNAr reactions often require high temperatures (130-220 °C) in solvents like DMSO or sulfolane to proceed at a reasonable rate.[11]
-
Mechanochemistry: A modern, solvent-free approach involves ball-milling KF with a quaternary ammonium salt and the substrate, which can lead to rapid and efficient fluorination under ambient conditions.[19]
Q3: Selectfluor® is not working for my electron-rich anisole. What's wrong?
While Selectfluor® is a powerful reagent, its reactivity can be substrate-dependent.
-
Solvent Effects: The reaction medium is critical. Highly coordinating solvents can sometimes hinder the reaction. Try switching to a different solvent like acetonitrile or even a fluorinated alcohol.[8][20]
-
Acid Catalysis: As mentioned in the troubleshooting guide, adding a catalytic amount of a strong acid like TfOH can activate the Selectfluor® reagent and the aromatic ring, leading to successful fluorination.[7]
-
Check for Radical Pathways: In some cases, single-electron transfer (SET) pathways can compete with the desired ionic mechanism, leading to side products. Anisole has been shown to act as a scavenger for certain radical intermediates, which can sometimes improve reactions of other substrates but indicates complex mechanistic possibilities.[21]
Key Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Anisole
This protocol is a starting point for the fluorination of an electron-rich anisole derivative using Selectfluor™.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the anisole substrate (1.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (5-10 mL). Stir until the substrate is fully dissolved.
-
Reagent Addition: In a single portion, add Selectfluor™ (1.1 mmol, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 1-12 hours.[17]
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the fluoroanisole product(s).
Protocol 2: General Procedure for SNAr Fluorination of an Activated Nitro-Anisole
This protocol is a guideline for replacing a chloro or nitro group with fluoride on a highly electron-deficient anisole.
-
Preparation: To a flame-dried, heavy-walled reaction vessel equipped with a stir bar, add spray-dried potassium fluoride (KF, 3.0 mmol, 3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium chloride (Bu₄NCl, 0.3 mmol, 0.3 eq).
-
Solvent & Substrate: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) followed by the activated anisole substrate (e.g., 4-chloro-3-nitroanisole) (1.0 mmol).
-
Reaction: Seal the vessel tightly and heat the mixture to 150-180 °C with vigorous stirring. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Challenges
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving low-yield issues.
Caption: A workflow for troubleshooting low yields in fluorination reactions.
Competing Reaction Pathways
This diagram illustrates the competition between the desired fluorination and the common ether cleavage side reaction.
Caption: Competition between fluorination and ether cleavage.
References
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling.Organic Letters, 2020. URL
- Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole.Benchchem. URL
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
- Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid.Semantic Scholar, 1996. URL
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.Vertex AI Search. URL
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
- An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor.
- Electrophilic fluorin
- Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes.
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
- Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.
- Nitromethane-the secret of electrophilic fluorination reagent activation.Chinese Chemical Society, 2020. URL
- Preventing elimination side reactions in allylic fluorin
- Troubleshooting low yield in heterocycle fluorin
- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- Ether cleavage.Wikipedia. URL
- Fluorination of anisole with 22-1a, d, e.
- Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides.Royal Society of Chemistry, 2019. URL
- Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- Radical Carbofluorination of Alkenes with Arylhydrazines and Selectfluor: Additives, Mechanistic Pathways, and Polar Effects.
- Cleavage of Ethers.Jack Westin. URL
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds.Royal Society of Chemistry, 2020. URL
- Concerted Nucleophilic Aromatic Substitutions.
- Reactions of Ethers-Ether Cleavage.Chemistry Steps. URL
- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides.Royal Society of Chemistry, 2020. URL
- A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic arom
- Studies on the Nucleophilic Aromatic F-Fluorin
- THE CLEAVAGE OF ETHERS.Annual Reviews, 1955. URL
- common side reactions in the fluorin
- 18.3: Reactions of Ethers - Acidic Cleavage.Chemistry LibreTexts, 2024. URL
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 19. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
managing regioselectivity in reactions involving 3,4,5-Trifluoroanisole
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals navigating the complexities of regioselectivity in reactions involving 3,4,5-trifluoroanisole. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies.
Introduction: The Electronic Dichotomy of this compound
This compound is a challenging yet valuable substrate. Its reactivity is governed by a fascinating interplay of competing electronic effects. The methoxy (-OCH₃) group is a potent activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) due to its strong electron-donating resonance (+M) effect.[1][2] Conversely, the three fluorine atoms are strongly electron-withdrawing through induction (-I), deactivating the ring, yet they also act as weak ortho-, para-directors via a resonance (+M) effect.[3][4] This electronic tug-of-war is the key to understanding and controlling where reactions occur on the aromatic ring.
This guide provides a structured, question-and-answer approach to mastering the regiochemical outcomes of the most common and powerful transformations involving this substrate.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic attacks on the this compound ring are feasible but require careful consideration of the directing group hierarchy.
Frequently Asked Questions (EAS)
Q1: I need to perform a bromination on this compound. Which position will the electrophile attack and why?
A1: The electrophile will overwhelmingly attack the C2 and C6 positions, which are ortho to the methoxy group. The methoxy group's powerful +M (resonance) effect provides significant stabilization to the carbocation intermediate (the arenium ion) formed during an attack at the ortho positions.[1][5][6] This stabilization dramatically lowers the activation energy for the ortho pathway compared to any other. While the fluorine atoms are also technically ortho-, para-directors, their activating resonance effect is much weaker and is overshadowed by their strong deactivating inductive effect.[3] Therefore, the methoxy group is the dominant directing force.
Q2: My electrophilic substitution reaction is extremely slow compared to the same reaction with standard anisole. What is causing this and how can I improve the rate?
A2: The slow reaction rate is due to the powerful cumulative -I (inductive) effect of the three fluorine atoms. These atoms withdraw a significant amount of electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[4][7] This is a classic example of a deactivating effect.[8]
To improve the reaction rate, consider these strategies:
-
Stronger Lewis Acid: In reactions like Friedel-Crafts, increasing the strength or stoichiometry of the Lewis acid catalyst can generate a more potent electrophile.
-
Harsher Conditions: Carefully increasing the reaction temperature or using a more polar solvent can sometimes accelerate the reaction, but this must be balanced against the risk of side-product formation.
-
More Potent Electrophiles: Use pre-formed, highly reactive electrophiles where possible (e.g., using nitronium tetrafluoroborate for nitration instead of the standard H₂SO₄/HNO₃ mixture).
Q3: Am I likely to see any substitution at the C6 position, or will it all go to C2 due to some hidden effect?
A3: The C2 and C6 positions are electronically equivalent. Therefore, you should expect a statistical mixture of products resulting from attack at both C2 and C6, unless a large, bulky directing group is already present or a particularly bulky electrophile is used, which could introduce steric hindrance. For most common electrophiles, both positions are accessible.
Visualizing Directing Effects in EAS
The following diagram illustrates the dominant influence of the methoxy group in directing incoming electrophiles.
Caption: Dominant directing effects for EAS on this compound.
Section 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for regioselective functionalization, leveraging the methoxy group as a powerful directing element.
Frequently Asked Questions (DoM)
Q1: What is the principle behind directed ortho-metalation of this compound, and where will deprotonation occur?
A1: Directed ortho-metalation (DoM) uses an organolithium reagent (like n-BuLi or sec-BuLi) to selectively deprotonate a position ortho to a directing metalation group (DMG).[9] The heteroatom in the DMG (oxygen, in the case of the methoxy group) coordinates to the lithium atom, delivering the base to the adjacent C-H bond.[9][10] For this compound, deprotonation will occur exclusively at the C2 position, forming a lithiated intermediate that can be trapped with various electrophiles.
Q2: My DoM reaction is giving low yields. How can I troubleshoot this?
A2: Low yields in DoM reactions can stem from several issues. Use the following workflow to troubleshoot the problem.
Troubleshooting Workflow for DoM
Caption: Decision tree for troubleshooting low-yielding DoM reactions.
Q3: I'm concerned about potential metal-halogen exchange with the fluorine atoms. Is this a likely side reaction?
A3: Metal-halogen exchange is much faster for bromides and iodides than for fluorides.[11] With aryl fluorides, directed ortho-lithiation (deprotonation) is generally much faster than metal-fluorine exchange, especially at low temperatures (-78 °C). Therefore, this is not a significant competing pathway under standard DoM conditions.
Example Protocol: ortho-Silylation of this compound
This protocol provides a reliable method for functionalizing the C2 position.
| Step | Procedure | Notes |
| 1. Setup | Under a nitrogen or argon atmosphere, add this compound (1.0 equiv) to anhydrous THF at -78 °C (dry ice/acetone bath). | All glassware must be oven- or flame-dried. Solvents must be rigorously dried. |
| 2. Lithiation | Slowly add n-butyllithium (1.1 equiv, e.g., 2.5 M in hexanes) dropwise via syringe. | The solution may turn a pale yellow color. |
| 3. Stirring | Stir the mixture at -78 °C for 1 hour. | This allows for complete formation of the aryllithium intermediate. |
| 4. Quench | Add trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise. | The reaction is often exothermic. Maintain the low temperature during addition. |
| 5. Warm & Quench | Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl solution. | |
| 6. Workup | Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. | |
| 7. Purification | Purify the crude product by silica gel column chromatography to yield 2-(trimethylsilyl)-3,4,5-trifluoroanisole. |
Section 3: Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, with regioselectivity governed by the stabilization of the key intermediate.
Frequently Asked Questions (SNA_r_)
Q1: If I react this compound with a nucleophile like sodium methoxide, which fluorine will be displaced?
A1: The fluorine at the C4 position is the most likely to be displaced. In an SNAr reaction, the rate-determining step is the formation of a negatively charged resonance-stabilized intermediate called a Meisenheimer complex.[12] Nucleophilic attack at C4 allows the negative charge to be delocalized onto the oxygen of the methoxy group through resonance, providing substantial stabilization. Attack at C3 or C5 does not allow for this favorable resonance stabilization, making those pathways energetically less favorable.
Mechanism of Regioselective SNAr
Caption: Favored SNAr pathway via a resonance-stabilized intermediate.
Q2: Can I use amines as nucleophiles for SNAr reactions on this substrate?
A2: Yes, amines are commonly used nucleophiles in SNAr reactions. However, for less activated aryl fluorides, the reaction may require elevated temperatures. An alternative for C-N bond formation, especially if SNAr is low-yielding, is to first perform DoM to introduce a bromine or iodine at the C2 position, followed by a more robust Palladium-catalyzed Buchwald-Hartwig amination.[13][14]
Section 4: Post-Functionalization Cross-Coupling Reactions
Once regioselectively functionalized (e.g., via DoM to install a halide or boronic ester), the this compound scaffold is primed for powerful C-C and C-N bond-forming reactions.
Frequently Asked Questions (Cross-Coupling)
Q1: I have successfully prepared 2-bromo-3,4,5-trifluoroanisole. What are the key considerations for a successful Suzuki cross-coupling?
A1: The Suzuki-Miyaura cross-coupling is an excellent choice for forming a C-C bond at the C2 position.[15][16] Key considerations include:
-
Catalyst System: A standard catalyst like Pd(PPh₃)₄ can work, but more efficient systems often use a palladium(II) precatalyst (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[17][18]
-
Base: A moderately strong inorganic base is required, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and may require screening.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Q2: I want to perform a Buchwald-Hartwig amination on 2-bromo-3,4,5-trifluoroanisole. Are there any known challenges?
A2: The Buchwald-Hartwig amination is a premier method for aryl C-N bond formation.[13][19] The reaction is generally very robust. Potential challenges are often related to the specific amine coupling partner.
-
Steric Hindrance: If either the amine or the aryl halide is very bulky, the reaction may be slower, requiring a more active catalyst system (e.g., a palladacycle precatalyst or a specialized ligand like BrettPhos).
-
Base Sensitivity: The strong bases used (e.g., NaOtBu, LHMDS) can be incompatible with certain functional groups on the amine. Weaker bases like K₃PO₄ can sometimes be used, though they may require longer reaction times or higher temperatures.[14]
References
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemTalk. (n.d.). Directing Effects.
- Rojas, A. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- OCW, J. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube.
- Google Patents. (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.
- Wikipedia. (n.d.). Directed ortho metalation.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... [Image].
- RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Zhang, Y., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5941.
- University of Wisconsin. (n.d.). Directed (ortho) Metallation.
- Myers, A. G. Research Group, Harvard University. (n.d.). Directed Ortho Metalation.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution.
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
- ResearchGate. (2015, June). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions [Video]. YouTube.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- MDPI. (n.d.). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide.
- National Institutes of Health. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. (n.d.). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters.
- ResearchGate. (2023, November 1). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- National Institutes of Health. (n.d.). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. youtube.com [youtube.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Williamson Ether Synthesis with Electron-Deficient Phenols
Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on reactions involving electron-deficient phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, we move beyond standard protocols to address the specific challenges posed by phenols bearing electron-withdrawing groups (EWGs), offering in-depth, field-proven insights in a direct question-and-answer format.
The Challenge: Understanding the Impact of Electron-Deficient Phenols
The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its versatility in forming ether linkages.[1][2] The reaction classically involves the S_N2 displacement of a halide from an alkyl halide by a deprotonated alcohol (an alkoxide) or phenol (a phenoxide).[1][3] However, the electronic nature of the phenol can dramatically influence the reaction's success.
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR) on the aromatic ring decrease the electron density of the phenol. This has two major consequences:
-
Increased Acidity: Electron-deficient phenols are more acidic than their electron-rich counterparts. This means they can be deprotonated by a wider range of bases.
-
Decreased Nucleophilicity of the Phenoxide: While the phenol is easier to deprotonate, the resulting phenoxide is less nucleophilic. The negative charge on the oxygen is delocalized into the aromatic ring, stabilized by the electron-withdrawing group, making it a less potent nucleophile for the required S_N2 reaction.
This interplay between acidity and nucleophilicity is the central challenge in successfully employing electron-deficient phenols in the Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Williamson ether synthesis with an electron-deficient phenol is giving low to no yield. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in this reaction is a common issue, often stemming from the reduced nucleophilicity of the electron-deficient phenoxide. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Base Selection:
-
The Principle: The chosen base must be strong enough to completely deprotonate the phenol, but not so strong that it promotes side reactions.[4] For electron-deficient phenols, you have more options than with simple phenols.
-
Troubleshooting Steps:
-
Verify Complete Deprotonation: Ensure you are using at least one equivalent of a suitable base. Incomplete deprotonation means a lower concentration of your active nucleophile.
-
Consider Weaker Bases: Since electron-deficient phenols are more acidic, you may not need extremely strong bases like sodium hydride (NaH).[5][6] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often sufficient and can lead to cleaner reactions.[7]
-
Avoid Excessively Strong Bases: Very strong bases can increase the likelihood of elimination side reactions with the alkyl halide, especially if it is secondary or sterically hindered.[3][8][9]
-
| Phenol Type | Approximate pKa | Recommended Bases |
| Phenol | 10 | NaH, KH, NaOEt, K₂CO₃, Cs₂CO₃ |
| p-Nitrophenol | 7.1 | K₂CO₃, Cs₂CO₃, DBU |
| 2,4-Dinitrophenol | 4.1 | NaHCO₃, K₂CO₃ |
2. Optimize Your Solvent and Temperature:
-
The Principle: The solvent plays a crucial role in an S_N2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophilic anion, leaving it more reactive.[9]
-
Troubleshooting Steps:
-
Solvent Choice: If you are using a protic solvent (like ethanol), switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[7] These solvents can significantly accelerate the rate of S_N2 reactions.[7]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can favor elimination side reactions.[3] If you suspect elimination is an issue, try running the reaction at a lower temperature for a longer period. A typical starting point is 50-80°C.[3][10]
-
3. Assess Your Alkylating Agent:
-
The Principle: The Williamson ether synthesis is an S_N2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][5]
-
Troubleshooting Steps:
-
Alkyl Halide Structure: The reaction works best with methyl and primary alkyl halides.[3][5] Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield elimination products.[3][5] If your synthesis allows, redesign your route to use a primary alkyl halide.
-
Leaving Group Ability: The nature of the leaving group is also important. The reactivity order is I > Br > Cl > F. Using an alkyl iodide or bromide will result in a faster reaction than the corresponding chloride.
-
Q2: I am observing significant amounts of an alkene byproduct. How can I favor the desired ether formation?
A2: The formation of an alkene is a classic sign that the E2 (elimination) pathway is competing with or dominating the S_N2 (substitution) pathway.[1][3] This is particularly problematic with secondary and tertiary alkyl halides.
Strategies to Minimize Elimination:
-
Re-evaluate the Alkyl Halide: As mentioned above, the most effective way to prevent elimination is to use a methyl or primary alkyl halide.[3][5]
-
Use a Less Sterically Hindered Base: While your phenoxide is the nucleophile, the choice of base to generate it can matter. If you are using a bulky base like potassium tert-butoxide, consider switching to a less hindered one like potassium carbonate.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the S_N2 pathway.[3]
Troubleshooting Flowchart for Low Yield/Elimination
Caption: A step-by-step guide to troubleshooting common issues.
Q3: My reaction is very slow, even with a primary alkyl halide and optimized conditions. How can I accelerate it?
A3: The inherent low nucleophilicity of electron-deficient phenoxides can lead to sluggish reactions. Here are some strategies to increase the reaction rate:
-
Use a Phase-Transfer Catalyst (PTC):
-
Mechanism: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides.[11] This increases the effective concentration of the nucleophile in the reactive phase, accelerating the reaction.[11] PTC is particularly useful in solid-liquid or liquid-liquid systems.[11][12]
-
Protocol: Add a catalytic amount (1-10 mol%) of the PTC to your reaction mixture.
-
-
Microwave Irradiation:
-
Principle: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[13]
-
Application: This technique has been successfully applied to the Williamson ether synthesis, often in the absence of a solvent or PTC, aligning with green chemistry principles.[13]
-
-
Solvent-Free Conditions:
-
Some studies have shown that performing the reaction under solvent-free conditions, for instance by grinding the reactants together, can be highly efficient, especially for the etherification of electron-poor phenols.[14]
-
Q4: Are there alternative methods for synthesizing ethers from electron-deficient phenols if the Williamson synthesis fails?
A4: Yes, when the Williamson synthesis is not viable, other methods can be employed:
-
The Mitsunobu Reaction:
-
Overview: This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16] It is particularly valuable for sensitive substrates as it proceeds under mild, neutral conditions.[15]
-
Advantages for Electron-Deficient Phenols: The Mitsunobu reaction is often successful where the Williamson ether synthesis fails, especially with sterically hindered substrates.[17][18] The mechanism does not rely on a highly nucleophilic phenoxide.
-
Considerations: The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[15]
-
-
Ullmann Condensation:
-
Overview: This is a copper-catalyzed reaction between a phenoxide and an aryl halide. While traditionally used for diaryl ethers, modifications can be applied for alkyl-aryl ether synthesis.
-
-
Buchwald-Hartwig C-O Coupling:
-
Overview: A palladium-catalyzed cross-coupling reaction between an alcohol/phenol and an aryl halide/triflate. This is a powerful modern method with broad substrate scope.
-
Decision Tree for Ether Synthesis Method
Caption: Choosing the right synthesis strategy.
References
- Mitsunobu reaction - Grokipedia. (n.d.).
- Mitsunobu reaction - Wikipedia. (n.d.).
- Mitsunobu Reaction - BYJU'S. (n.d.).
- Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal.
- Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.).
- Williamson Ether Synthesis - ChemTalk. (n.d.).
- Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (2025, August 6).
- Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly - Brainly. (2024, April 12).
- What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025, April 4).
- Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling | Journal of the American Chemical Society. (n.d.).
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).
- How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps. (n.d.).
- Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (n.d.).
- What is the weakest base I can use to deprotonate an alcohol in DMF solvent? - ResearchGate. (2015, November 20).
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations - OUCI. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - askIITians. (2025, March 4).
- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30). Chemical Science. Royal Society of Chemistry.
- Why can't the Williamson synthesis be used to prepare diphenyl ether? - Quora. (2014, October 12).
- Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025, August 9). ResearchGate.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. francis-press.com [francis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. brainly.com [brainly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
Technical Support Center: Preventing Unwanted Ether Cleavage of 3,4,5-Trifluoroanisole
Welcome to the technical support center for navigating the synthetic utility of 3,4,5-trifluoroanisole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, fluorinated building block in their synthetic endeavors.[1] The unique electronic properties conferred by the three fluorine atoms make this compound a valuable precursor in pharmaceuticals and materials science.[1] However, these same electronic features can present challenges, particularly the susceptibility of the methoxy group to unwanted cleavage under certain reaction conditions.
This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of the ether linkage in your reactions.
Troubleshooting Guide: Unwanted Ether Cleavage
This section addresses common issues related to the stability of the C-O bond in this compound during chemical transformations.
Q1: I am observing the formation of 3,4,5-trifluorophenol as a significant byproduct in my reaction. What is causing this unwanted demethylation?
A1: The cleavage of the ether bond in anisoles is a known reaction, typically catalyzed by strong acids or Lewis acids.[2][3][4] The reaction generally proceeds via protonation of the ether oxygen, which makes the methoxy group a better leaving group (methanol).[2][5] Subsequently, a nucleophile present in the reaction medium attacks the methyl carbon in an SN2 fashion, or in some cases, a carbocation is formed in an SN1 pathway.[2][3][6]
In the case of this compound, the three electron-withdrawing fluorine atoms have a significant impact on the reactivity of the molecule. They decrease the electron density on the aromatic ring and also influence the stability of the ether linkage. While this electron-withdrawing nature can make the ether oxygen less basic and thus less prone to protonation, if harsh acidic conditions are employed, cleavage can still occur.
Common culprits for this unwanted reaction include:
-
Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving ethers.[2][7] If your reaction conditions involve heating in the presence of these acids, demethylation is highly likely.
-
Lewis Acids: Potent Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and boron trichloride (BCl₃) are highly effective at cleaving ethers, often at lower temperatures than Brønsted acids.[7][8] Their interaction with the ether oxygen facilitates the cleavage of the C-O bond.
-
High Temperatures with Moderate Acids: Even moderately acidic conditions, when combined with high temperatures and prolonged reaction times, can lead to ether cleavage.
Q2: My reaction is supposed to be performed under acidic conditions. How can I choose a suitable acid that will not cleave the ether?
A2: The key is to select an acid that is strong enough to catalyze your desired reaction but not so harsh that it promotes demethylation. The choice of acid will depend on the specific transformation you are trying to achieve.
| Acid Type | Risk of Ether Cleavage | Recommended Usage |
| Strong Protic Acids (HBr, HI) | High | Avoid if ether integrity is crucial. |
| Lewis Acids (BBr₃, AlCl₃) | Very High | Primarily used for intentional demethylation.[7] Avoid for other transformations. |
| Sulfuric Acid (H₂SO₄) | Moderate to High | Can cause cleavage, especially at elevated temperatures.[6] Use with caution. |
| Triflic Acid (TfOH) | Low to Moderate | A strong acid, but its non-nucleophilic conjugate base makes it less likely to participate in SN2 cleavage. Still, use at the lowest effective concentration and temperature. |
| Phosphoric Acid (H₃PO₄) | Low | A weaker acid that can be effective for some reactions without causing significant cleavage. |
Recommendation: When acidic conditions are necessary, start with milder acids at lower temperatures and shorter reaction times. Monitor the reaction progress closely by TLC or LC-MS to detect the formation of the phenol byproduct.
Q3: Can I perform reactions on the aromatic ring of this compound without affecting the methoxy group?
A3: Yes, it is possible to functionalize the aromatic ring while preserving the ether linkage. The key is to use reaction conditions that are not strongly acidic or Lewis acidic. For many electrophilic aromatic substitution reactions, you may need to carefully optimize the conditions to favor ring substitution over ether cleavage.
For example, in a Friedel-Crafts type reaction, which typically employs a strong Lewis acid, you will likely face significant demethylation. In such cases, alternative synthetic strategies that avoid these harsh conditions should be considered.
Preventative Strategies & Protocols
To avoid unwanted ether cleavage, a proactive approach in selecting reagents and reaction conditions is paramount.
Mechanism of Acid-Catalyzed Ether Cleavage
Understanding the mechanism is the first step toward prevention. The following diagram illustrates the general pathway for acid-catalyzed ether cleavage.
Caption: Acid-catalyzed ether cleavage of this compound.
Decision Tree for Reaction Condition Selection
This flowchart can guide you in choosing the appropriate reaction conditions to minimize the risk of ether cleavage.
Caption: Decision tree for selecting reaction conditions.
Orthogonal Protecting Group Strategy
In complex syntheses where the methoxy group proves too labile, an orthogonal protecting group strategy may be necessary.[9][10] This involves replacing the methyl group with a more robust protecting group that can be removed under conditions that do not affect other functional groups in the molecule.
| Protecting Group | Introduction | Removal Conditions | Orthogonality |
| Benzyl (Bn) | Benzyl bromide, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to many acidic and basic conditions. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Stable to many non-acidic conditions. |
| Allyl | Allyl bromide, base | Pd(0) catalyst | Stable to a wide range of conditions.[11] |
Protocol: Benzyl Protection of 3,4,5-Trifluorophenol
This protocol describes the replacement of the methyl group with a benzyl group, which offers greater stability under many acidic conditions.
Materials:
-
3,4,5-Trifluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 3,4,5-trifluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzyloxy-3,4,5-trifluorobenzene.
Conclusion
While this compound is a valuable synthetic intermediate, its utility can be hampered by unwanted ether cleavage. By understanding the mechanisms of demethylation and carefully selecting reaction conditions, researchers can successfully employ this building block in a wide range of chemical transformations. When necessary, the implementation of an orthogonal protecting group strategy provides a robust alternative for preserving the integrity of the phenolic oxygen.
References
- VI Protecting Groups and Orthogonal Protection Str
- Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
- Sato, N. & Endo, H. (2009). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Journal of Chemical Research, 2009(4), 229-230. [Link]
- Wikipedia. Ether cleavage. [Link]
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
- Fiveable. Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. [Link]
- Sato, N., & Endo, H. (2009). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Journal of Chemical Research. [Link]
- OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
- National Institutes of Health. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]
- ResearchGate. Scheme 1.
- YouTube. ether cleavage with strong acids. [Link]
- Chemistry LibreTexts. 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]
- National Institutes of Health. Lewis acid catalysed methylation of N-(9H-fluoren-9-yl)methanesulfonyl (Fms) protected lipophilic α-amino acid methyl esters. [Link]
- Royal Society of Chemistry.
- YouTube. Cleavage of Ether | Anisole | Benzyl alkyl ether | Organic | Chemistry #neet #12chemistry. [Link]
- National Institutes of Health. 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991. [Link]
- Royal Society of Chemistry.
- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
- National Institutes of Health. Fluorine in drug design: a case study with fluoroanisoles. [Link]
- National Institutes of Health. A mild protocol for efficient preparation of functional molecules containing triazole. [Link]
- ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. jocpr.com [jocpr.com]
- 11. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Technical Support Center: Navigating the Scale-Up of 3,4,5-Trifluoroanisole Production
Welcome to the technical support center for the synthesis and scale-up of 3,4,5-Trifluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and overcome the challenges associated with transitioning this synthesis from the laboratory bench to larger-scale production.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis, while conceptually straightforward, presents a unique set of challenges upon scale-up, primarily revolving around reaction control, safety, and purification. The most common and scalable synthetic route is the Williamson ether synthesis, involving the methylation of 3,4,5-trifluorophenol.
This guide will focus on this prevalent method, addressing the critical aspects of the process in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the large-scale production of this compound?
The Williamson ether synthesis is the most established and scalable method. This reaction involves the deprotonation of 3,4,5-trifluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide.[2][3] Given its efficiency and cost-effectiveness, dimethyl sulfate is often the reagent of choice in an industrial setting.[4]
Q2: What are the key safety concerns when scaling up this synthesis?
The primary safety concerns are associated with the handling of the methylating agent, dimethyl sulfate, and the management of the reaction exotherm.
-
Dimethyl Sulfate (DMS): DMS is highly toxic, corrosive, and a suspected human carcinogen.[5][6] Exposure through inhalation, ingestion, or skin contact can be fatal.[7] It is imperative to handle DMS in a well-ventilated fume hood or a closed system, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[8]
-
Exothermic Reaction: The methylation reaction is exothermic and can lead to a thermal runaway if not properly controlled, especially at a larger scale where the surface-area-to-volume ratio decreases.[1][9] This can result in a rapid increase in temperature and pressure, potentially leading to a reactor failure.
Q3: What are the expected side products in this reaction?
The main side reaction of concern is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom, forming a methylated phenol derivative.[10] The extent of C-alkylation versus the desired O-alkylation is influenced by factors such as the solvent, the cation of the phenoxide, and the reaction temperature.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Deprotonation of 3,4,5-Trifluorophenol: The acidity of 3,4,5-trifluorophenol (pKa ≈ 8.0)[11] requires a sufficiently strong base to ensure complete formation of the phenoxide. Incomplete deprotonation will leave unreacted starting material.
-
Side Reactions: As mentioned, C-alkylation can be a significant competing reaction, reducing the yield of the desired ether.
-
Reagent Decomposition: The methylating agent can be hydrolyzed by moisture, reducing its effectiveness.
-
Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a slow and incomplete reaction, while too high a temperature can promote side reactions.
Solutions:
| Parameter | Recommended Action | Rationale |
| Base Selection | Use a strong base such as sodium hydroxide or potassium hydroxide to ensure complete deprotonation. The choice of base can influence the ratio of O- to C-alkylation. | A stronger base drives the equilibrium towards the formation of the more nucleophilic phenoxide. |
| Solvent | A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the SN2 reaction. | These solvents solvate the cation, leaving the phenoxide anion more available for nucleophilic attack. |
| Temperature Control | Maintain a moderate reaction temperature, typically in the range of 50-100 °C.[3] Monitor the internal temperature closely. | Balances the need for a reasonable reaction rate with the minimization of side reactions. |
| Moisture Control | Use anhydrous solvents and ensure all glassware and reagents are dry. | Prevents the hydrolysis of the methylating agent and the phenoxide. |
Problem 2: Difficulty in Product Purification
Possible Causes:
-
Presence of C-alkylated byproducts: These isomers can have similar boiling points to the desired product, making separation by distillation challenging.
-
Unreacted 3,4,5-trifluorophenol: The starting material can co-distill with the product if not removed during the workup.
-
Residual Dimethyl Sulfate: Due to its high boiling point (188 °C), residual DMS can be difficult to remove by simple distillation.
Solutions:
| Purification Step | Recommended Procedure | Rationale |
| Aqueous Workup | After the reaction is complete, quench the reaction mixture with a dilute aqueous base (e.g., NaOH solution). This will neutralize any unreacted acid and hydrolyze residual dimethyl sulfate. The aqueous layer can then be separated. | The unreacted phenolic starting material will be deprotonated and dissolve in the aqueous basic layer, separating it from the organic product. |
| Distillation | Fractional distillation under reduced pressure is recommended for the final purification of this compound. | Lowering the pressure reduces the boiling point, which can help to prevent thermal decomposition and improve the separation from higher-boiling impurities. |
| Chromatography | For laboratory-scale purification or for achieving very high purity, column chromatography on silica gel can be effective. | The different polarities of the desired product and the C-alkylated byproducts allow for their separation on a stationary phase. |
Experimental Protocols
Step 1: Synthesis of this compound (Lab Scale)
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet, add 3,4,5-trifluorophenol (1 equivalent).
-
Deprotonation: Add a suitable solvent (e.g., anhydrous DMF) and a base (e.g., sodium hydroxide, 1.1 equivalents). Stir the mixture at room temperature until the phenol has completely dissolved and the phenoxide has formed.
-
Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.1 equivalents) dropwise, ensuring the temperature does not exceed 30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the progress by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a dilute NaOH solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Step 2: In-Process Analytical Monitoring
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for monitoring the reaction progress. It allows for the separation and identification of the starting material, product, and potential byproducts.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR can be used to characterize the final product and identify impurities. The 1H NMR spectrum of this compound will show a characteristic singlet for the methoxy group protons. The 19F NMR will show signals corresponding to the fluorine atoms on the aromatic ring.[14][15][16]
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Scale-Up Considerations: A Deeper Dive
Transitioning from a laboratory-scale synthesis to a pilot or production scale introduces challenges that require careful consideration and planning.
Heat Management and Thermal Runaway Prevention
The exothermic nature of the Williamson ether synthesis necessitates robust thermal management strategies to prevent a runaway reaction.
-
Reactor Design: Utilize a jacketed reactor with a reliable cooling system. The efficiency of heat removal is critical.
-
Controlled Addition: The addition of the highly reactive dimethyl sulfate should be done at a controlled rate, allowing the cooling system to dissipate the generated heat effectively.
-
In-process Temperature Monitoring: Continuous monitoring of the internal reaction temperature is essential. An alarm system should be in place to alert operators to any unexpected temperature increases.
-
Emergency Quenching: Have a pre-defined and tested emergency quenching procedure. This may involve the rapid addition of a cold, inert solvent or a specific quenching agent to halt the reaction.
Reagent Handling at Scale
-
Dimethyl Sulfate (DMS): Use a closed-transfer system for charging DMS to the reactor to minimize operator exposure. All personnel involved must be thoroughly trained in the safe handling procedures for DMS.[6][14]
-
Sodium Hydroxide: Handling large quantities of caustic materials requires appropriate PPE and engineered controls to prevent skin and eye contact.
Purification at Scale
-
Distillation: Industrial-scale distillation columns with high theoretical plates will be necessary to achieve the required purity and separate closely boiling isomers.
-
Waste Management: Develop a clear plan for the disposal of waste streams, including the aqueous washes containing unreacted base and hydrolyzed DMS byproducts.[8]
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the reaction chemistry, meticulous process control, and an unwavering commitment to safety. By anticipating the challenges outlined in this guide and implementing the recommended solutions, researchers and production chemists can navigate the complexities of this synthesis with confidence, ensuring a safe, efficient, and high-yielding process.
References
- PubChem.
- Chemstock.
- INCHEM. (1989).
- New Jersey Department of Health. Dimethyl Sulfate - Hazardous Substance Fact Sheet. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. [Link]
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
- Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- FAI. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. [Link]
- Shimadzu. Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. [Link]
- PubMed.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- PMC.
- ResearchGate. 1 H NMR spectra of n-ethylanilinium TFA. [Link]
- PMC.
- ResearchGate. (2025, August 6).
- PubMed. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. [Link]
- ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
- ResearchGate.
- PubMed. (2014, August 22). Use of fluorinated polybrominated diphenyl ethers and simplified cleanup for the analysis of polybrominated diphenyl ethers in house dust. [Link]
- PMC. (2022, September 21). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]
- 5. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents [patents.google.com]
- 6. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]
- 7. 2,3,4-Trifluoroaniline CAS 3862-73-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 3,4,5-Trifluoroaniline | 163733-96-8 [chemicalbook.com]
- 9. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4474932A - Process for the production of aromatic ethers and aromatic polyethers - Google Patents [patents.google.com]
- 11. 3,4,5-Trifluorophenol CAS#: 99627-05-1 [m.chemicalbook.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gcms.cz [gcms.cz]
- 14. 3-Fluoroanisole(456-49-5) 1H NMR [m.chemicalbook.com]
- 15. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 16. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Impurities in 3,4,5-Trifluoroanisole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 3,4,5-Trifluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and practical troubleshooting advice for impurity profiling. Ensuring the purity of key intermediates like this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document provides a structured, question-and-answer-based approach to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation.[3] A thorough analysis should anticipate the following species:
-
Positional Isomers: Isomers of trifluoroanisole (e.g., 2,3,4-trifluoroanisole, 2,4,5-trifluoroanisole) are common process-related impurities that can be difficult to separate due to similar physicochemical properties. Gas chromatography is often a suitable technique for identifying and separating structural isomers.[4]
-
Starting Material Carryover: Residual 3,4,5-trifluorophenol or related precursors from the synthesis process.
-
Reaction By-products: Compounds formed from incomplete reactions or side reactions. This can include under- or over-methylated species or related halogenated aromatic compounds.
-
Residual Solvents: Volatile organic compounds used during synthesis or purification steps.[3]
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., exposure to heat, light, or acid/base).
Q2: Which primary analytical technique should I use for impurity analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: The choice between GC and HPLC depends on the nature of the impurities you expect to find. Both are powerful techniques for impurity profiling.[5]
-
Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities.[3] This makes it ideal for detecting residual solvents and many process-related impurities, including positional isomers of trifluoroanisole.[6][7] Coupling GC with a Mass Spectrometry (MS) detector (GC-MS) is highly effective for identifying unknown volatile compounds.[8]
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile or thermally labile compounds.[3][9] If you suspect the presence of high-molecular-weight by-products, salts, or degradation products, HPLC is the more appropriate technique. Coupling HPLC with MS (LC-MS) or using a high-resolution detector like a Diode Array Detector (DAD) is crucial for the identification and quantification of these impurities.[10][11]
The following decision tree can guide your selection process.
Caption: Decision tree for selecting an analytical method.
Q3: What does validating an impurity detection method involve?
A3: Analytical method validation is a documented process that proves a method is suitable for its intended purpose.[1][12] According to International Council for Harmonisation (ICH) guidelines, key validation parameters for impurity methods include:
-
Specificity: The ability to definitively assess the analyte in the presence of other components like isomers, degradation products, and the main compound.[13] The method must demonstrate good resolution between all known impurities and the this compound peak.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively.[14]
-
Accuracy: The closeness of the test results to the true value, often assessed by spiking the sample with known amounts of impurities.[9]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[13]
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the impurity within a given range.[14][15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate), providing an indication of its reliability during normal usage.[14]
Ensuring these parameters are met is crucial for generating reliable data for regulatory submissions and quality control.[12][15]
Core Analytical Methodologies & Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[9][16] It aims to create a homogenous solution suitable for injection while removing interferences.[16][17]
Protocol 1: General Sample Preparation
-
Weighing: Accurately weigh approximately 10-25 mg of the this compound sample into a clean volumetric flask (e.g., 10 mL or 25 mL).
-
Dissolution: Add a suitable solvent (e.g., Acetonitrile for HPLC, Hexane for GC) to dissolve the sample completely. Ensure the chosen solvent is compatible with the mobile phase or carrier gas and does not co-elute with any peaks of interest.
-
Dilution: Dilute to the final volume with the solvent and mix thoroughly to ensure homogeneity. The final concentration should be within the linear range of the instrument.
-
Filtration (for HPLC): Filter the solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean vial to remove particulate matter that could damage the column.[16] This step is generally not required for GC unless the sample contains non-volatile residues.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is highly effective for separating volatile impurities like positional isomers.[4][6]
Protocol 2: Recommended GC-FID Method
| Parameter | Recommended Setting | Rationale |
| GC Column | Medium polarity column, e.g., 5% Phenyl Methylpolysiloxane (DB-5, ZB-5) or a cyanopropyl-based column (AT-210).[7] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness. | Provides good selectivity for aromatic and halogenated compounds, enabling separation of isomers. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good efficiency. Hydrogen can offer faster analysis times but must be used with caution due to its reactivity.[18] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading from the high-concentration main peak, improving the resolution and peak shape of trace impurities. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min. | A temperature gradient allows for the separation of compounds with a range of boiling points, from volatile solvents to less volatile isomers.[7] |
| Detector | Flame Ionization Detector (FID) at 280 °C | FID is a robust, universal detector for organic compounds, providing high sensitivity. |
| System Suitability | Inject a standard solution containing this compound and known impurities. Verify resolution (>2.0) between critical pairs and check peak symmetry (tailing factor <1.5). | Confirms the chromatographic system is performing adequately before analyzing samples. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile technique for a broad range of potential non-volatile impurities.[9][19]
Protocol 3: Recommended RP-HPLC-UV Method
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Column (e.g., Phenomenex Gemini, Waters SunFire). Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size. | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. Smaller particle sizes improve separation efficiency.[20] |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | The aqueous phase. The acid modifier helps to protonate silanol groups on the stationary phase and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA | The organic phase. Acetonitrile generally provides good resolution and lower backpressure compared to methanol for aromatic compounds.[19] |
| Gradient Elution | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. | A gradient is necessary to elute compounds with varying polarities, ensuring that both polar and non-polar impurities are detected within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV/DAD Detector at 210 nm and 254 nm. | 254 nm is a common wavelength for aromatic compounds. Monitoring at a lower wavelength like 210 nm can help detect impurities that lack a strong chromophore at higher wavelengths.[10] |
| System Suitability | Inject a standard solution. Verify resolution between the main peak and the closest eluting impurity, check theoretical plates, and tailing factor. | Ensures the system is suitable for the intended analysis and that results will be reliable. |
Troubleshooting Guide
Even with optimized methods, problems can arise. A systematic approach is the best way to identify and resolve issues.[21][22]
Caption: Workflow for impurity identification and structural elucidation.
Q4: My GC peaks are tailing, especially the main this compound peak. What is the cause and how can I fix it?
A4: Peak tailing is a common issue in GC where a peak appears asymmetrical with a "tail" extending from the back.[23][24]
-
Potential Cause 1: Active Sites: The column or inlet liner may have active sites (e.g., exposed silanols) that interact with polar or acidic analytes, causing delayed elution.
-
Solution: Use a deactivated inlet liner. If the problem persists, condition the column at a high temperature (within its specified limit) to remove contaminants. In severe cases, clipping the first few centimeters of the column inlet can remove non-volatile residues, or the column may need replacement.[21][24]
-
-
Potential Cause 2: Column Overloading: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[22]
-
Solution: Increase the split ratio in your injection method or dilute your sample. This is especially important for the main component peak.
-
-
Potential Cause 3: Incompatible Sample Solvent: If the solvent is not compatible with the stationary phase, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a non-polar solvent like hexane or isooctane for a non-polar or medium-polarity column.
-
Q5: I am seeing poor resolution between two isomeric impurities in my chromatogram. How can I improve their separation?
A5: Poor resolution means the peaks are not fully separated from each other, making accurate quantification difficult.[22][23]
-
For GC:
-
Solution 1: Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 10 °C/min to 5 °C/min) during the elution of the critical pair. A slower ramp increases the time the analytes spend interacting with the stationary phase, improving separation.[25]
-
Solution 2: Use a More Selective Column: If optimizing the temperature program is insufficient, switch to a column with a different stationary phase. For isomers, a column with higher polarity (e.g., a cyanopropyl-based column) can offer different selectivity compared to a standard DB-5.[25]
-
-
For HPLC:
-
Solution 1: Adjust Mobile Phase Composition: Decrease the percentage of the strong organic solvent (Acetonitrile) or switch to a different organic modifier (e.g., Methanol) to alter selectivity. You can also try running the separation isocratically at a low organic percentage if the impurities elute closely.
-
Solution 2: Change the Column: A column with a different stationary phase (e.g., Phenyl-Hexyl or PFP) can provide alternative pi-pi interactions that may improve the separation of aromatic isomers.[20] Using a longer column or one with a smaller particle size can also increase efficiency and resolution.
-
Q6: My baseline is noisy or drifting. What are the common causes?
A6: An unstable baseline can interfere with the detection and integration of small impurity peaks.[22]
-
Potential Cause 1: Contamination: The issue could stem from a contaminated carrier gas/mobile phase, injector, or column bleed at high temperatures.[18][21]
-
Solution: Ensure high-purity gases and solvents are used. Install or replace gas purifiers (oxygen/moisture traps). For GC, bake out the column to remove contaminants. For HPLC, flush the system with a strong solvent like isopropanol.[21]
-
-
Potential Cause 2: Leaks: A leak in the system (e.g., at the injector septum or column fittings) can introduce air, causing baseline noise and detector instability.[22]
-
Solution: Use an electronic leak detector to systematically check all fittings and connections from the gas/solvent source to the detector. Replace the injector septum if it is old or has been punctured many times.
-
-
Potential Cause 3: Detector Issues: A dirty or failing detector can be a source of noise. A contaminated FID jet in GC or a failing lamp in an HPLC UV detector are common culprits.
-
Solution: Follow the manufacturer's instructions for detector maintenance and cleaning.[21] Check the detector lamp energy or ignition status.
-
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- TROUBLESHOOTING GUIDE. Restek.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. (n.d.).
- Sample Preparation Techniques for Precision in Analysis. (2025). Phenomenex.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
- Gas chromatography: Trends and troubleshooting. (2013).
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- Sample Preparation: A Comprehensive Guide. (n.d.).
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2011).
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2011). Trade Science Inc.
- New Techniques for Sample Preparation in Analytical Chemistry. (n.d.). Diva-portal.org.
- Sample Preparation – Chemical Analysis. (n.d.). Analytik Jena.
- HPLC separation of related halogenated aromatic, any one?? (2015).
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016).
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Periodica Polytechnica Chemical Engineering.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
- Mass Spectrometric Analysis of Process Rel
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
- High Information Spectroscopic Detection Techniques for Gas Chrom
- IMPURITY PROFILING. (2024). IJCRT.org.
- Identifying and elucid
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- Detection of Chemical Isomers with Gas Chromatography. (n.d.).
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (n.d.). MDPI.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
- 3,4,5-Trifluoroaniline. (n.d.). PubChem - NIH.
- Trace Impurity Identification using Q-TOF Mass Spectroscopy. (n.d.). Almac.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chrom
- 3,4,5-Trifluoroaniline. (n.d.). Ossila.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). Benchchem.
- 3,4,5-Trifluoroaniline. (n.d.). Santa Cruz Biotechnology.
- Fluorimetric determination of fluoride in a flow assembly integrated on-line to an open/closed FIA system to remove interference by solid phase extraction. (2002).
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. biomedres.us [biomedres.us]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 11. Identifying and elucidating impurity species [rssl.com]
- 12. particle.dk [particle.dk]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. wjarr.com [wjarr.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. organomation.com [organomation.com]
- 17. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 18. Gas chromatography: Trends and troubleshooting | Laboratory News [labnews.co.uk]
- 19. pp.bme.hu [pp.bme.hu]
- 20. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 24. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 25. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
Validation & Comparative
impact of fluorine substitution pattern on the biological activity of anisole derivatives
An Objective Guide to the Impact of Fluorine Substitution Patterns on the Biological Activity of Anisole Derivatives
Introduction
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Anisole, with its simple methoxybenzene scaffold, serves as a frequent starting point for the development of novel bioactive molecules. However, it is the introduction of fluorine that often unlocks significant gains in biological activity. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow it to profoundly influence a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions.[1][2]
This guide provides an in-depth comparison of how the specific placement and number of fluorine atoms on the anisole ring dictate the biological activities of its derivatives. We will move beyond a simple recitation of facts to explore the causal relationships between structure and function, supported by experimental data and validated protocols. Our focus will be on key therapeutic areas where fluorinated anisoles have shown promise, including antimicrobial, anticancer, and enzyme-inhibiting applications.
Part 1: The Physicochemical Consequences of Fluorinating the Anisole Scaffold
The decision to incorporate fluorine is a strategic choice aimed at modulating specific molecular properties. The substitution pattern is not arbitrary; ortho, meta, and para positions, as well as the degree of fluorination on the methoxy group (e.g., -OCHF₂, -OCF₃), each impart distinct physicochemical characteristics.
-
Lipophilicity and Permeability: While fluorine is highly electronegative, its effect on lipophilicity (log D) is complex. A single fluorine on the aromatic ring may only slightly increase lipophilicity, but a trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) group increases it substantially.[3] For instance, analysis shows that replacing a methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) can increase the log D by approximately one log unit.[4] However, this increased lipophilicity does not always translate to better membrane permeability. PhOCF₃ derivatives, despite being more lipophilic, often show lower passive permeability than their PhOCH₃ counterparts. Interestingly, the difluoroanisole (PhOCF₂H) motif often presents a more favorable balance, offering increased lipophilicity over anisole but better transcellular permeability than trifluoroanisole derivatives.[4]
-
Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation. The strength of the C-F bond (around 105.4 kcal/mol) compared to the C-H bond (98.8 kcal/mol) makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] Placing fluorine at a site that is susceptible to hydroxylation can significantly increase a drug's half-life. However, studies have shown that replacing -OCH₃ with -OCF₃ does not always lead to a considerable improvement in metabolic stability, suggesting that other metabolic pathways may become dominant.[4]
-
Electronic Effects and pKa Modulation: Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups. For example, a fluorine atom positioned ortho or para to another substituent can lower its pKa through inductive and resonance effects. This modulation can be critical for optimizing binding interactions, as it can enhance the hydrogen bond donating capacity of an adjacent group, such as a hydroxyl or amide.[3]
Below is a diagram illustrating the strategic considerations in a typical fluorination workflow for drug discovery.
Caption: A typical workflow for leveraging fluorine substitution in drug discovery.
Part 2: Comparative Analysis of Biological Activities
The true test of a fluorination strategy lies in its impact on biological function. The following sections compare how different substitution patterns influence the antimicrobial, anticancer, and enzyme-inhibiting properties of anisole derivatives.
Antimicrobial Activity
In the realm of antimicrobials, fluoroquinolones are a classic example of fluorine's power. While not simple anisoles, the principles are transferable. The presence of a fluorine atom at the C-6 position of the quinolone core is known to enhance DNA gyrase binding and broaden the antibacterial spectrum.[1][5]
For anisole-related structures, such as fluorobenzoylthiosemicarbazides, the substitution pattern is critical. A study on these compounds revealed that their antibacterial activity was highly dependent on the substitution pattern.[6] Derivatives with trifluoromethyl groups often showed the most potent activity against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 µg/mL.[6]
Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound Scaffold | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Benzothiazole-Fluoroquinolone | 2-Cl, 4-F-phenyl | B. subtilis | 4 | [7] |
| Benzothiazole-Fluoroquinolone | 2,4-di-Cl-phenyl | S. aureus | 3 | [7] |
| Fluorobenzoylthiosemicarbazide | 4-CF₃-phenyl (at N4) | S. aureus (MRSA) | 7.82 - 15.63 | [6] |
| Fluorobenzoylthiosemicarbazide | 3-CF₃-phenyl (at N4) | S. aureus (MRSA) | 7.82 - 31.25 | [6] |
| 5-Fluorouracil Derivative | Tri-hexylphosphonium linker | S. aureus | Varies |[8] |
This table compiles representative data. Direct comparison requires identical assay conditions.
The data suggests that strongly electron-withdrawing groups like -CF₃ can significantly enhance antibacterial potency. The causal mechanism can be multifactorial, including improved cell penetration, enhanced binding affinity to the molecular target (e.g., an essential enzyme), or increased resistance to bacterial efflux pumps.
Anticancer Activity
Fluorine substitution is a cornerstone of modern anticancer drug design, famously exemplified by 5-fluorouracil. For anisole derivatives, fluorination can dramatically increase cytotoxicity against various cancer cell lines. The position of the fluorine atom can determine not only the potency but also the selectivity of the compound.
A study of 2-cyclopentyloxyanisole derivatives found that specific substitutions led to potent antitumor activity, with IC₅₀ values in the low micromolar range.[9] These compounds were found to inhibit key cancer-related enzymes like COX-2 and PDE4B. For example, derivative 4b in the study, which features a specific fluorinated pattern, potently inhibited COX-2 with an IC₅₀ of 1.08 µM.[9] Similarly, novel fluoroquinolone analogs have been designed as anticancer agents that inhibit Topoisomerase II, a critical enzyme in DNA replication.[10][11] Some of these derivatives showed 4-12 times greater cytotoxicity than the established drug Etoposide.[10]
The diagram below illustrates how positional isomerism of fluorine on an anisole ring can affect binding to a hypothetical enzyme active site.
Caption: Impact of fluorine position on hypothetical enzyme binding.
Table 2: Comparison of Anticancer Activity (IC₅₀ in µM)
| Compound Class | Fluorine Substitution Detail | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Cyclopentyloxyanisole | Derivative 4b | (Not specified) | Potent (COX-2 IC₅₀=1.08) | [9] |
| 2-Cyclopentyloxyanisole | Derivative 13 | (Not specified) | Potent (PDE4B IC₅₀=3.98) | [9] |
| Fluoroquinolone Analog | Derivative II | MCF-7 (Breast) | Mean GI₅₀ = 3.30 | [11] |
| Fluoroquinolone Analog | Derivative IIIb | MCF-7 (Breast) | Mean GI₅₀ = 2.45 | [11] |
| Vindoline-Piperazine Conjugate | N-[4-(trifluoromethyl)benzyl] | MDA-MB-468 (Breast) | GI₅₀ = 1.00 |[12] |
IC₅₀/GI₅₀ values are measures of potency; lower values indicate higher activity.
Enzyme Inhibition
Fluorinated functional groups are powerful tools for designing potent and specific enzyme inhibitors.[13] The electron-withdrawing properties of fluorine can stabilize transition states or enhance binding to active sites.
-
Protease Inhibitors: α-fluorinated ketones are classic inhibitors of serine proteases. The fluorine destabilizes the carbonyl, making it more susceptible to nucleophilic attack by an active site serine, forming a stable hemiacetal that mimics the tetrahedral intermediate of peptide bond cleavage.[14]
-
Dihydrofolate Reductase (DHFR) Inhibitors: In a study of aminopterin analogues, a fluorine atom at the 3'-position of the p-aminobenzoyl group resulted in a two- to threefold tighter binding to DHFR compared to the non-fluorinated parent drug.[15] This enhanced affinity translated to a twofold increase in cytotoxicity against leukemia and stomach cancer cell lines.[15]
This demonstrates that even a single, strategically placed fluorine atom can have a profound impact on target engagement and subsequent biological effect.
Part 3: Experimental Design & Protocols
To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities discussed.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound, conforming to standards from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a fluoroanisole derivative that visibly inhibits the growth of a specific bacterial strain.
Methodology:
-
Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.
Objective: To determine the concentration of a fluoroanisole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Seeding: a. Culture the desired cancer cell line (e.g., MCF-7, A549) to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the appropriate cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) wells. c. Incubate for another 48-72 hours.
-
MTT Addition: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
The substitution of hydrogen with fluorine in anisole derivatives is a powerful and nuanced strategy in drug design. This guide has demonstrated that the specific pattern of fluorination—its position on the aromatic ring and the degree of fluorination on the methoxy group—serves as a critical determinant of the resulting compound's physicochemical properties and, consequently, its biological activity.
We have seen how strategic fluorination can enhance antimicrobial potency, confer potent and selective anticancer activity, and create highly effective enzyme inhibitors.[6][9][15] The choice between a monofluorinated, difluoromethoxy, or trifluoromethoxy group is not trivial; it represents a calculated decision to balance properties like lipophilicity, permeability, and metabolic stability to achieve a desired therapeutic profile.[4] The provided protocols offer a validated framework for researchers to conduct their own comparative evaluations, ensuring that the structure-activity relationships they uncover are both robust and reproducible. As synthetic methodologies for precise fluorination continue to advance, the potential for fine-tuning the biological activity of anisole derivatives and other scaffolds will only expand, paving the way for the next generation of targeted therapeutics.
References
- Sun, H., T. T. Vo, J. T. Lundquist, 4th, S. A. Miller, J. T. F. Butler, and J. T. Reeves. "Fluorine in drug design: a case study with fluoroanisoles." PubMed, [Link].
- Kafel, R., M. Sztyler, M. Bortel, K. Walczak, and A. J. Bojarski. "Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands." PubMed Central, [Link].
- "Fluorine substituent effects (on bioactivity).
- "Enzyme inhibition by fluoro compounds.
- "Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents." IOSR Journal of Pharmacy, [Link].
- McCoy, L. P., and J. T. Welch. "Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages." PMC - NIH, [Link].
- "Fluorine in drug discovery: Role, design and case studies.
- Al-Ostoot, F. H., E. M. El-Telbani, and K. A. M. Abouzid. "Importance of Fluorine in Benzazole Compounds." PMC - NIH, [Link].
- Shabaan, E. A., M. A. El-Sayed, E. M. Ahmed, A. M. El-Agrody, and A. A. Fayed. "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems." PMC - NIH, [Link].
- El-Sayed, M. A., A. M. El-Gazzar, and H. A. R. Hussein. "Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents." PubMed, [Link].
- "Novel fluoroquinolone analogs as anticancer agents." News-Medical.Net, [Link].
- Stolarczyk, M., A. Gola, K. Kieć-Kononowicz, and A. Płazińska. "Recent Development of Fluoroquinolone Derivatives as Anticancer Agents." MDPI, [Link].
- Makriyannis, A., D. P. Dasse, and H. Deng. "The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids." PMC - NIH, [Link].
- "Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents." Semantic Scholar, [Link].
- Cornett, J. B., and M. P. Wentland. "Chemical evolution of the fluoroquinolone antimicrobial agents." PubMed, [Link].
- Smirnovas, V., A. Smirnovienė, J., R. Roose, M., and V. Petrikaitė.
- "Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives." Jefferson Digital Commons, [Link].
- El-Gamal, M. I., C. H. Oh, I. A. Al-Said, M. S., M. H. Abdel-rhman, and M. H. El-Dakdouki. "Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition." PubMed, [Link].
- Piazzi, L., A. Rauf, S. R. B. M. Yusof, A. H. A. M. Khalidin, M. F. A. Bakar, S. M. Z. S. Yahaya, M. I. M. Yusof, M. N. A. A. Shazali, S. S. A. Rahman, and M. A. A. Wahab. "Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold." MDPI, [Link].
- "New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition." PubMed, [Link].
- "Synthesis and Bioevaluation of 5-Fluorouracil Deriv
- "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." MDPI, [Link].
- "Structure activity relationship of the synthesized compounds.
- "Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study of Gingerol Derivatives.
- Freisheim, J. H., S. S. Susten, and T. J. Delcamp. "Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin." PubMed, [Link].
- Kumar, D., S. Kumar, S. K. Singh, V. K. Singh, V. Kumar, and A. K. Shah.
- "A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs." MDPI, [Link].
- "Synthesis and antimicrobial testing of 5‐fluorouracil derivatives.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated pharmaceuticals and agrochemicals. However, the very characteristics that make these compounds desirable also present significant analytical challenges. A thorough and accurate characterization of fluorinated organic compounds is paramount for ensuring safety, efficacy, and quality.
This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of these unique molecules. As a Senior Application Scientist, my aim is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering field-proven insights to empower your research and development.
The Analytical Imperative: Why Fluorinated Compounds Demand a Specialized Approach
The strong carbon-fluorine bond, the high electronegativity of fluorine, and its relatively small size create molecules with distinct physicochemical properties. These properties necessitate a tailored analytical strategy. Standard analytical methods often fall short, leading to incomplete characterization, inaccurate quantification, and a skewed understanding of a compound's behavior. This guide will equip you with the knowledge to select and implement the most appropriate analytical techniques for your specific needs.
Core Analytical Techniques: A Comparative Overview
The characterization of fluorinated organic compounds relies on a suite of powerful analytical techniques. The choice of technique is dictated by the specific information required, the nature of the analyte, and the sample matrix. Here, we compare the titans of organofluorine analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Workhorse
¹⁹F NMR spectroscopy stands as a cornerstone technique for the analysis of fluorinated compounds. Its utility stems from the intrinsic properties of the ¹⁹F nucleus: 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1][2]
The primary justification for employing ¹⁹F NMR is its unparalleled ability to provide both qualitative and quantitative information about all fluorinated species in a sample, including those that are unknown or for which no reference standards exist.[3][4][5] This is a critical advantage over techniques like mass spectrometry, which often rely on the availability of standards for accurate quantification.[6] The wide chemical shift range of ¹⁹F NMR (over 800 ppm) minimizes signal overlap, allowing for the resolution and identification of structurally similar fluorinated compounds.[1]
| Strength | Limitation |
| Quantitative without Standards: Provides accurate quantification of all fluorine-containing species. | Lower Sensitivity: Less sensitive than mass spectrometry, typically requiring higher analyte concentrations.[7] |
| Non-destructive: The sample can be recovered and used for further analysis.[6][8] | Longer Analysis Times: Achieving good signal-to-noise for low-concentration samples can be time-consuming. |
| Structurally Informative: Provides detailed information about the chemical environment of each fluorine atom.[6][9] | Complex Spectra: Coupling with other nuclei (e.g., ¹H, ¹³C) can lead to complex spectra requiring expert interpretation. |
| Detects Unknowns: Capable of identifying and quantifying previously unknown fluorinated compounds.[3][4][5] | Requires Deuterated Solvents: Often necessitates the use of expensive deuterated solvents.[10] |
Recent studies have highlighted the significant "organofluorine gap" when relying solely on targeted LC-MS/MS for the analysis of per- and polyfluoroalkyl substances (PFAS). In one study, targeted LC-MS/MS detected a median of only 11.4% of the total organofluorine quantified by ¹⁹F NMR.[3] Another study found that ¹⁹F NMR detected 65% more total PFAS than LC-high resolution MS.[11][12] This discrepancy arises because targeted MS methods can only identify and quantify a predefined list of compounds, whereas ¹⁹F NMR detects all fluorinated species present.
Experimental Protocol: Quantitative ¹⁹F NMR Analysis of a Fluorinated Pharmaceutical
This protocol outlines a general procedure for the quantitative analysis of a fluorinated active pharmaceutical ingredient (API) in a bulk drug substance.
1. Sample Preparation: a. Accurately weigh approximately 20 mg of the fluorinated API and 10 mg of an internal standard (e.g., trifluoroacetic acid, TFA) into a clean, dry vial. The internal standard should have a known purity and a resonance that does not overlap with the analyte signals. b. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully solubilizes both the analyte and the internal standard. c. Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. The ¹⁹F NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe. b. Set the spectral width to encompass all expected fluorine signals (e.g., -50 to -250 ppm for many organic fluorine compounds).[1] c. Use a 90° pulse angle to maximize the signal-to-noise ratio.[6] d. Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans and accurate quantification. A typical starting point is a D1 of 20-60 seconds.[6][12][13] e. Acquire a sufficient number of scans (e.g., 32-512) to achieve an adequate signal-to-noise ratio for the signals of interest.[6][13] f. Maintain a constant temperature (e.g., 300 K) throughout the experiment.[6]
3. Data Processing and Quantification: a. Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. b. Perform phase and baseline correction on the spectrum. c. Integrate the signals corresponding to the analyte and the internal standard. d. Calculate the purity of the analyte using the following equation:
Workflow for Quantitative ¹⁹F NMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Mass Spectrometry (MS): The Sensitivity Champion
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is a highly sensitive and specific technique for the detection and quantification of targeted fluorinated compounds.
The primary driver for using MS is its exceptional sensitivity, allowing for the detection of trace levels of fluorinated compounds in complex matrices such as environmental samples and biological fluids.[7][10] For known analytes where reference standards are available, MS provides unparalleled quantitative accuracy at very low concentrations.
| Strength | Limitation |
| Exceptional Sensitivity: Capable of detecting analytes at picogram to femtogram levels.[14] | Requires Standards for Quantification: Accurate quantification generally relies on the use of isotopically labeled internal standards.[6] |
| High Specificity: Tandem MS (MS/MS) provides high selectivity for targeted analytes in complex matrices. | Destructive Technique: The sample is consumed during the analysis.[10] |
| Qualitative Information: Provides molecular weight and fragmentation patterns useful for structural elucidation. | Can Miss Unknowns: Targeted methods will not detect compounds that are not on the predefined list.[3] |
| High Throughput: Can analyze a large number of samples relatively quickly. | Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds, affecting accuracy.[12] |
For volatile and semi-volatile fluorinated compounds, GC-MS is the technique of choice. The justification for using GC-MS lies in its ability to effectively separate these compounds based on their boiling points and provide robust ionization and fragmentation for identification. Field ionization (FI) is a particularly soft ionization technique that can be used to observe the molecular ion of volatile fluorine compounds, which is often not seen with electron ionization (EI) or chemical ionization (CI).[5]
Experimental Protocol: LC-MS/MS Analysis of a Fluorinated Pharmaceutical in Plasma
This protocol provides a general workflow for the quantification of a fluorinated drug in a biological matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water. b. Thaw plasma samples and vortex to ensure homogeneity. c. Spike the plasma sample with an isotopically labeled internal standard of the analyte. d. Load the plasma sample onto the conditioned SPE cartridge. e. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. f. Elute the analyte and internal standard with a stronger, appropriate solvent (e.g., 5% ammonium hydroxide in methanol). g. Evaporate the eluent to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. b. Separate the analyte from matrix components on a suitable reversed-phase column (e.g., a C18 or a fluorinated phase column). c. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization. d. Operate the mass spectrometer in negative or positive electrospray ionization (ESI) mode, depending on the analyte's properties. e. Optimize the MS parameters, including nebulizing gas flow, drying gas flow, and temperatures, for the specific analyte. f. Develop a Multiple Reaction Monitoring (MRM) method by selecting a precursor ion and one or more product ions for both the analyte and the internal standard.
3. Data Analysis: a. Integrate the peak areas of the analyte and the internal standard for the selected MRM transitions. .b. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. c. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
X-ray Crystallography: The Definitive Structural Arbiter
For elucidating the precise three-dimensional structure of a fluorinated organic compound, single-crystal X-ray diffraction is the gold standard.
The primary reason to use X-ray crystallography is to obtain an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. This information is invaluable for understanding structure-activity relationships (SAR) in drug design and for confirming the outcome of a synthetic route.
| Strength | Limitation |
| Unambiguous Structure Determination: Provides a definitive 3D molecular structure. | Requires High-Quality Single Crystals: Growing suitable crystals can be a significant bottleneck. |
| Detailed Geometric Information: Yields precise bond lengths, angles, and torsional angles. | Time-Consuming: The process of growing crystals and collecting/analyzing data can be lengthy. |
| Absolute Stereochemistry: Can determine the absolute configuration of chiral molecules. | Not Suitable for all Compounds: Some compounds may be difficult or impossible to crystallize. |
| Solid-State Conformation: Reveals the conformation of the molecule in the solid state. | May Not Represent Solution Conformation: The solid-state structure may differ from the conformation in solution. |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Fluorinated Small Molecule
This protocol outlines the general steps for obtaining a crystal structure.
1. Crystal Growth: a. Purification: The compound must be of high purity. Recrystallization or chromatography may be necessary. b. Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. c. Crystallization Technique: Several methods can be employed:
- Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[9]
- Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.[1]
- Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[8]
2. Crystal Mounting and Data Collection: a. Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm). b. Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures. c. Place the mounted crystal on the X-ray diffractometer. d. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. c. Refine the structural model against the experimental data to improve the fit and obtain the final, accurate molecular structure.
Logical Relationship of Analytical Techniques
Caption: Logical relationships of analytical techniques.
Conclusion: An Integrated Approach for Comprehensive Characterization
No single analytical technique can provide a complete picture of a fluorinated organic compound. A truly comprehensive characterization relies on an integrated approach, leveraging the strengths of each method to overcome the limitations of the others. For instance, ¹⁹F NMR can be used to quantify the total fluorine content and identify unknown species, while LC-MS/MS can provide highly sensitive quantification of known target analytes. Chromatography is essential for separating complex mixtures prior to detection, and X-ray crystallography provides the ultimate structural confirmation.
By understanding the underlying principles and the rationale behind the selection of each technique, researchers, scientists, and drug development professionals can design and execute robust analytical strategies, ensuring the quality, safety, and efficacy of the next generation of fluorinated molecules.
References
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.
- Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). Shimadzu Scientific Instruments.
- Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science.
- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Crystallisation. The Schlenk Line Survival Guide.
- New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health.
- Why is Using GC-MS More Advantageous than GC-FID?. MONAD.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Differences in NMR vs Mass Spectrometry for Identification. Patsnap.
- Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
- Crystal Growing Tips and Methods. X-Ray Crystallography Facility, University of Pennsylvania.
- Nmr spectroscopy of fluorine 19. Slideshare.
- Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. CDS Analytical.
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... ResearchGate.
- Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health.
- A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. ResearchGate.
- Absolute Configuration of Small Molecules by Co-Crystallization. National Institutes of Health.
- GCMS Scan - METHOD STATEMENT. Anglian Water.
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
- A Proxy Test for “Total” PFAS – Organofluorine Analysis. Montrose Environmental Group.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health.
- Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. National Institutes of Health.
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
- Closing PFAS Analytical Gaps: Inter-Method Evaluation of Total Organofluorine Techniques for AFFF-Impacted Water. ResearchGate.
Sources
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. | Semantic Scholar [semanticscholar.org]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. diva-portal.org [diva-portal.org]
- 13. acgpubs.org [acgpubs.org]
- 14. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 3,4,5-Trifluoroanisole Derivatives Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Fluorinated aromatic compounds, such as derivatives of 3,4,5-trifluoroanisole, are of increasing importance in pharmaceuticals and agrochemicals. However, their structural elucidation can present unique challenges to standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple fluorine atoms often leads to complex splitting patterns in both ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, making straightforward interpretation difficult.
This comprehensive guide provides an in-depth technical comparison of how various two-dimensional (2D) NMR techniques can be synergistically employed to overcome these challenges. We will explore the causality behind experimental choices and provide a self-validating workflow for the complete and confident structural assignment of this compound derivatives.
The Challenge with 1D NMR: A Case of Ambiguity
In 1D ¹H NMR, the aromatic protons of a this compound derivative will exhibit complex multiplet structures due to coupling with adjacent protons and through-bond coupling to the fluorine atoms at the 3, 4, and 5 positions. Similarly, the ¹³C NMR spectrum will show intricate splitting for the aromatic carbons due to one-bond and long-range couplings with ¹⁹F.[1] Assigning these signals definitively without further information is often fraught with uncertainty.
The 2D NMR Solution: A Multi-faceted Approach to Clarity
Two-dimensional NMR spectroscopy provides the necessary resolution and correlation information to piece together the molecular puzzle. By spreading the NMR signals over two frequency dimensions, we can visualize the connectivity between different nuclei, thereby enabling unambiguous assignments.[2]
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Network
The first step in our 2D NMR journey is often the Homonuclear Correlation Spectroscopy (COSY) experiment. COSY reveals which protons are J-coupled to each other, typically through two or three bonds.[2] For a this compound derivative, the COSY spectrum will show cross-peaks between adjacent aromatic protons, allowing for the establishment of the proton spin system on the aromatic ring.
Experimental Workflow: A Step-by-Step Protocol
The following is a generalized workflow for the acquisition of 2D NMR data for a this compound derivative. Specific parameters should be optimized for the instrument and sample concentration.
Sample Preparation
-
Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Acquisition
-
Acquire a standard ¹H NMR spectrum to verify sample purity and determine the spectral width.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon chemical shifts and set the spectral width for 2D experiments.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum to observe the fluorine signals.
2D NMR Acquisition
A step-by-step guide for setting up these experiments on a Bruker spectrometer is as follows:[3]
-
COSY:
-
Use a standard cosygpqf pulse program.
-
Set the spectral width (SW) in both F1 and F2 dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (NS) to achieve a good signal-to-noise ratio.
-
-
HSQC:
-
Use a standard hsqcedetgpsisp2.3 pulse program for multiplicity-edited HSQC.
-
Set the spectral width in F2 (¹H) and F1 (¹³C) based on the 1D spectra.
-
Optimize the one-bond coupling constant (CNST13) to an average value of ~145 Hz for aromatic C-H correlations.[4]
-
-
HMBC:
-
Use a standard hmbcgplpndqf pulse program.
-
Set the spectral width in F2 (¹H) and F1 (¹³C) based on the 1D spectra.
-
Optimize the long-range coupling constant (CNST2) to a value of 8-10 Hz to observe two- and three-bond correlations.[2]
-
Data Interpretation: A Hypothetical Case Study of this compound
Structure:
Figure 1: Structure of this compound.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following table summarizes the predicted chemical shifts and key coupling constants for this compound. Chemical shifts for fluorinated aromatic compounds can be predicted using computational methods.[5]
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Predicted Couplings (J in Hz) |
| H2/H6 | ~6.8 | ~105 | ³J(H,H), ⁴J(H,F), ⁵J(H,F) |
| H-OCH₃ | ~3.9 | ~56 | ⁵J(H,F) |
| C1 | - | ~150 | ²J(C,F) |
| C2/C6 | - | ~105 | ¹J(C,H), ²J(C,F), ³J(C,F) |
| C3/C5 | - | ~155 | ¹J(C,F), ²J(C,F), ³J(C,F) |
| C4 | - | ~140 | ¹J(C,F), ²J(C,F) |
| F3/F5 | - | - | ³J(F,F), ⁴J(F,H) |
| F4 | - | - | ³J(F,F), ⁵J(F,H) |
Interpreting the 2D Spectra
The following diagram illustrates the expected key correlations in the 2D NMR spectra of this compound.
Figure 2: Expected 2D NMR correlations for this compound.
-
COSY: A cross-peak between the signals of H2 and H6 would confirm their through-bond coupling, although for this specific symmetric molecule, this correlation would appear on the diagonal. In a less symmetric derivative, this would be a key off-diagonal cross-peak.
-
HSQC: This experiment directly links each proton to its attached carbon. We would expect to see a correlation between the aromatic proton signals (H2/H6) and the C2/C6 carbon signal, and a correlation between the methoxy protons and the methoxy carbon. This provides direct evidence for the C-H one-bond connections.
-
HMBC: This is arguably the most powerful experiment for elucidating the carbon skeleton. We would anticipate the following key long-range correlations:
-
The methoxy protons will show a correlation to C1, confirming the attachment of the methoxy group.
-
The aromatic protons (H2/H6) will show correlations to C1, C3/C5, and C4, definitively placing them on the aromatic ring and establishing their proximity to the fluorinated carbons.
-
Alternative and Complementary Techniques
For even more complex derivatives or when dealing with very weak signals, other 2D NMR techniques can be employed:
-
¹H-¹⁹F HSQC/HMBC: These experiments directly probe the correlations between protons and fluorine atoms, providing invaluable information about the through-bond H-F coupling network.
-
¹³C-¹⁹F HSQC/HMBC: These experiments are crucial for assigning the fluorinated carbons and understanding the long-range C-F coupling pathways.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei, which can be useful for confirming stereochemistry and the spatial arrangement of substituents.
Conclusion: A Robust and Validated Approach
The structural validation of this compound derivatives, while challenging with 1D NMR alone, can be achieved with a high degree of confidence through the systematic application of 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides a self-validating dataset that maps out the complete bonding network of the molecule. By understanding the principles behind each experiment and following a logical workflow, researchers can overcome the complexities introduced by fluorine substitution and ensure the scientific integrity of their work. This multi-technique approach not only provides a definitive structural proof but also serves as a powerful tool in the development of novel fluorinated compounds for a wide range of applications.
References
- SpectraBase. 1,2,3-Trifluorobenzene. [Link]
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Slideshare. 19 f chemical shifts and coupling constants. [Link]
- ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... [Link]
- PubMed.
- National Institutes of Health.
- University of Wisconsin-Madison Department of Chemistry. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
- The Royal Society of Chemistry.
- National Institutes of Health.
- SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]
- ResearchGate. Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF)
- Unknown Source. 2D NMR FOR THE CHEMIST. [Link]
- ResearchGate. NMR spectra prediction software?. [Link]
- Unknown Source.
- ResearchGate. The 1 H (a), 13 C (b), COSY (c), HSQC (d) and HMBC (e) spectrum of LJSF4.. [Link]
- Unknown Source. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled.... [Link]
- Emery Pharma.
- Wiley Science Solutions.
- Unknown Source. GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. [Link]
- NMRDB.org. Predict all NMR spectra. [Link]
- Scilit. Substituent effects on long-range proton-fluorine coupling constants: Substituted benzotrifluorides. [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
- EPFL. 2D NMR. [Link]
- Journal of Undergraduate Chemistry Research. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]
- ResearchGate. Carbon-fluorine coupling constants, n J CF .. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. ulethbridge.ca [ulethbridge.ca]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Predictive Guide to the Mass Spectrometric Fragmentation of 3,4,5-Trifluoroanisole
For researchers, scientists, and drug development professionals engaged in the structural elucidation of fluorinated aromatic compounds, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometric fragmentation of 3,4,5-trifluoroanisole. In the absence of direct, published experimental spectra for this specific isomer, this document leverages established fragmentation principles and comparative data from structurally related fluoroaromatic compounds to construct a robust, predictive framework. By understanding the fundamental fragmentation pathways of anisoles, fluoroaromatics, and positional isomers, researchers can confidently approach the identification of this compound and differentiate it from its isomers.
Introduction to Electron Ionization Mass Spectrometry of Aromatic Compounds
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[1][2] For aromatic compounds, the initial ionization event typically involves the removal of an electron from the π-system of the benzene ring or a non-bonding electron from a heteroatom substituent, forming a radical cation (M•+).[2][3] The stability of the aromatic ring often results in a prominent molecular ion peak.[4][5] Subsequent fragmentation is driven by the energetic instability of this radical cation, which decomposes through various pathways to yield smaller, stable cations that are detected by the mass analyzer.
The fragmentation of substituted benzenes, including anisoles, is well-characterized. Common fragmentation pathways for anisole (methoxybenzene) itself include the loss of a methyl radical (•CH₃) to form a stable phenoxy cation, or the loss of a formyl radical (•CHO) following rearrangement. The presence of electron-withdrawing substituents, such as fluorine atoms, can significantly influence these pathways.
Predicted Fragmentation Pathways for this compound
The molecular weight of this compound (C₇H₅F₃O) is 182.11 g/mol . The primary fragmentation pathways are predicted based on the fundamental principles of mass spectrometry and by analogy to related fluorinated aromatic compounds.
Initial Ionization and Key Primary Fragmentations
Upon electron ionization at a standard 70 eV, this compound is expected to form a molecular ion (M•+) at m/z 182. The primary fragmentation steps are anticipated to involve the cleavage of the methoxy group substituents, a common feature in the mass spectra of anisoles.
-
Loss of a Methyl Radical (•CH₃): This is a highly probable fragmentation pathway, initiated by the cleavage of the O–CH₃ bond. This pathway leads to the formation of a stable 3,4,5-trifluorophenoxy cation. This fragment is expected to be a prominent peak in the spectrum.
-
M•+ (m/z 182) → [M - CH₃]⁺ (m/z 167) + •CH₃
-
-
Loss of Formaldehyde (CH₂O): A common rearrangement-driven fragmentation in anisoles involves the loss of a neutral formaldehyde molecule. This pathway results in the formation of a trifluorobenzene radical cation.
-
M•+ (m/z 182) → [M - CH₂O]•+ (m/z 152) + CH₂O
-
Secondary and Tertiary Fragmentations
The primary fragment ions will undergo further fragmentation, providing additional structural information.
-
Decarbonylation of the Phenoxy Cation: The [M - CH₃]⁺ ion (m/z 167) can lose a molecule of carbon monoxide (CO), a characteristic fragmentation of phenoxy cations, to form a fluorinated cyclopentadienyl cation.
-
[m/z 167]⁺ → [C₅H₂F₃]⁺ (m/z 139) + CO
-
-
Loss of Fluorine and HF: Fluorinated aromatic rings can lose a fluorine radical (•F) or a neutral hydrogen fluoride (HF) molecule. These losses can occur from the molecular ion or subsequent fragment ions, although the loss of a fluorine radical from the molecular ion is generally less favored than the cleavage of the methoxy group.
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted primary fragmentation pathways of this compound.
Comparative Analysis with Related Fluoroaromatic Compounds
To substantiate the predicted fragmentation patterns, a comparison with the known mass spectra of related compounds is essential.
Comparison with Tetrafluoroanisole
The NIST WebBook provides the mass spectrum for 2,3,5,6-tetrafluoroanisole (C₇H₄F₄O, MW=180.10).[6] A prominent molecular ion is observed at m/z 180. Key fragments are observed at m/z 165 ([M-CH₃]⁺) and m/z 152 ([M-CO] from the m/z 180 or [M-CH₂O]•+). This provides strong evidence for the proposed primary fragmentation pathways involving the loss of a methyl radical and formaldehyde from the anisole moiety.
Comparison with Trifluoroaniline Isomers
While anisoles and anilines have different functional groups, the fragmentation of the fluorinated aromatic ring can be compared. The NIST WebBook contains mass spectra for 2,3,4-trifluoroaniline and 2,4,6-trifluoroaniline.[7][8] Both show a strong molecular ion peak at m/z 147. The fragmentation is dominated by the loss of HCN from the aniline group, which is analogous to the loss of formaldehyde from the anisole group in that it involves the substituent. Subsequent fragmentation involves the loss of fluorine and HF, supporting the prediction of these pathways for this compound.
The following table summarizes the predicted key fragments for this compound and compares them with the observed fragments of related compounds.
| Proposed Fragment | Predicted m/z for this compound | Observed Analogous Fragment in 2,3,5,6-Tetrafluoroanisole (m/z) | Rationale |
| Molecular Ion (M•+) | 182 | 180 | Parent molecule radical cation |
| [M - CH₃]⁺ | 167 | 165 | Loss of a methyl radical |
| [M - CH₂O]•+ | 152 | 152 | Loss of neutral formaldehyde |
| [[M - CH₃] - CO]⁺ | 139 | N/A | Loss of carbon monoxide from the phenoxy cation |
Experimental Protocol for Mass Spectrometric Analysis
To verify the predicted fragmentation patterns, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Objective: To acquire the electron ionization mass spectrum of this compound and confirm its fragmentation pathways.
Materials:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this analysis.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)[1]
-
Electron Energy: 70 eV[2]
-
Mass Range: m/z 40-300
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Solvent Delay: 3 minutes
The following diagram outlines the general workflow for the GC-MS analysis.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
This guide provides a detailed predictive analysis of the mass spectrometric fragmentation of this compound under electron ionization. Based on fundamental principles and comparative data from related fluoroaromatic compounds, the primary fragmentation pathways are expected to be the loss of a methyl radical to form a key ion at m/z 167, and the loss of formaldehyde to yield an ion at m/z 152. Subsequent loss of carbon monoxide from the m/z 167 fragment is also anticipated. The provided experimental protocol offers a clear path for the empirical verification of these predictions. This comprehensive guide serves as a valuable resource for researchers in the structural elucidation of novel fluorinated compounds.
References
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
- Electron ioniz
- A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- 2,3,5,6-Tetrafluoroanisole - NIST WebBook. [Link]
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchG
- Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry - YouTube. [Link]
- 2,3,6-Trifluoroaniline | C6H4F3N | CID 522283 - PubChem. [Link]
- Electron Ionization for GC–MS | LCGC Intern
- Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction - Harvard DASH. [Link]
- 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991 - PubChem. [Link]
- Mass Spectrometry D
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - St. Francis Xavier University. [Link]
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
- Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragment
- Fragmentation of Organic Ions and Interpretation of EI Mass Spectra - ResearchG
- Mass Spectrometry - Michigan St
- Mass Spectral Fragmentation P
- Electron ionization induced fragmentation of fluorinated deriv
- Mass Spectrometry - Fragmentation P
- 2,4,6-Trifluoroaniline - NIST WebBook. [Link]
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine notes. [Link]
- 2,3,4-Trifluoroaniline - NIST WebBook. [Link]
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. [Link]
- Mass spectrometry‐based structure elucidation. Fragmentation mass...
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
- 1,3,5-Triazine, 2,4,6-trifluoro- - NIST WebBook. [Link]
- 2,4,6-Trifluoroaniline - NIST WebBook. [Link]
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,3,5,6-Tetrafluoroanisole [webbook.nist.gov]
- 7. 2,3,4-Trifluoroaniline [webbook.nist.gov]
- 8. 2,4,6-Trifluoroaniline [webbook.nist.gov]
A Senior Application Scientist's Guide to Purity Assessment of 3,4,5-Trifluoroanisole: A Comparative Analysis of HPLC and GC Methods
Introduction: The Critical Role of Purity in 3,4,5-Trifluoroanisole Applications
This compound is a key fluorinated building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). The precise arrangement of fluorine atoms on the aromatic ring imparts unique electronic properties, making it a valuable synthon. However, the synthetic routes to this intermediate can often yield a challenging profile of impurities, including positional isomers, starting materials, and by-products. The presence of these impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final product.
Therefore, robust and reliable analytical methods for determining the chemical purity of this compound are not merely a quality control checkpoint but a cornerstone of successful research and development. This guide provides an in-depth, comparative analysis of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for this purpose. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer a clear framework for selecting the optimal technique for your specific analytical challenge.
Pillar 1: Gas Chromatography (GC) - The Power of Volatility
Gas Chromatography is the quintessential technique for analyzing volatile and thermally stable compounds. Given that this compound possesses a relatively low boiling point and good thermal stability, GC stands out as a primary candidate for its purity assessment.
Causality in GC Method Design for this compound
The selection of GC parameters is a deliberate process rooted in the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase Selection: The core principle of chromatographic separation is "like dissolves like."[1][2] this compound is a moderately polar molecule. A stationary phase of intermediate polarity, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms) , offers the best of both worlds. It provides sufficient retention for the anisole through dispersive forces while the phenyl groups offer π-π interactions that can help resolve aromatic positional isomers, which are common process-related impurities.[3]
-
Detector Choice: FID vs. MS:
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds, providing excellent sensitivity and a wide linear range.[4] It is ideal for routine purity checks where impurity identification is not the primary goal. Its response is proportional to the number of carbon atoms, making area percent calculations a straightforward measure of purity.
-
Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer provides unparalleled specificity and identification power.[5][6] It is indispensable during process development or troubleshooting, as it allows for the tentative identification of unknown impurity peaks based on their mass fragmentation patterns.
-
-
Temperature Programming: A temperature gradient is crucial for ensuring that both volatile starting materials and potentially higher-boiling by-products elute as sharp, symmetrical peaks within a reasonable timeframe.[3][7]
Workflow for GC-Based Purity Assessment
Caption: Workflow for GC Purity Analysis of this compound.
Experimental Protocol: GC-FID Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure performance.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane (HPLC grade). This yields a sample solution of approximately 1 mg/mL.
-
-
Instrumentation & Conditions:
-
System: Gas chromatograph with FID.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[6]
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.[3]
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the sample solution.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main this compound peak must be ≤ 2.0%. This ensures the system is precise.[9]
-
-
Analysis & Calculation:
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Pillar 2: High-Performance Liquid Chromatography (HPLC) - The Versatility of Liquid Phase
HPLC is a powerful technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly advantageous for less volatile or thermally labile compounds and offers a different selectivity mechanism compared to GC, making it an excellent orthogonal method.
Causality in HPLC Method Design for this compound
-
Separation Mode & Stationary Phase: Reversed-Phase HPLC (RP-HPLC) is the mode of choice.[10] In this mode, a non-polar stationary phase is used with a polar mobile phase.
-
C18 (Octadecylsilane) Column: A C18 column is the workhorse of RP-HPLC and is highly effective for separating aromatic compounds.[3][11] The separation of this compound and its non-polar impurities will be governed by hydrophobic interactions.
-
PFP (Pentafluorophenyl) Column: For challenging separations involving positional isomers or other halogenated aromatics, a PFP phase can provide alternative selectivity.[12][13] It offers multiple retention mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective for fluorinated molecules.[11][13]
-
-
Mobile Phase Selection: A gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for aromatic compounds as it can provide sharper peaks. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the column.[8]
-
Detector Choice: A UV detector is ideal, as the benzene ring in this compound has a strong chromophore. A Diode Array Detector (DAD) is even more powerful, as it can provide UV spectra for each peak, which helps in assessing peak purity and aiding in impurity identification.
Workflow for HPLC-Based Purity Assessment
Caption: Workflow for HPLC Purity Analysis of this compound.
Experimental Protocol: HPLC-UV Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Filter both through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a sample solution of approximately 0.5 mg/mL.
-
-
Instrumentation & Conditions:
-
System: HPLC with UV or DAD detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[14]
-
Mobile Phase: Gradient elution (see table below).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
Acceptance Criteria: RSD of the main peak area ≤ 2.0%; Tailing factor for the main peak ≤ 1.5.[15]
-
-
Analysis & Calculation:
-
Inject the diluent (blank) to ensure no interference.
-
Inject the sample solution in duplicate.
-
Calculate purity using the area normalization method as described for the GC method.
-
Pillar 3: Comparative Analysis and Method Validation
The choice between GC and HPLC is not about which method is "better," but which is more "fit for purpose." Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended use.[16][17]
Head-to-Head Comparison
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[8] |
| Analyte Suitability | Excellent for volatile and thermally stable compounds. | Highly versatile; suitable for non-volatile and thermally labile compounds.[5] |
| Impurity Detection | Ideal for volatile impurities (e.g., residual solvents, low-boiling starting materials). | Excellent for non-volatile impurities (e.g., high-boiling by-products, salts, polymeric material). |
| Identification Power | High (with MS): Provides mass spectra for structural elucidation of unknown impurities.[18] | Moderate (with DAD): Provides UV spectra, useful for peak purity assessment but limited for structural ID. |
| Speed | Often faster analysis times due to higher efficiency of capillary columns. | Can have longer run times, especially with gradient elution and column re-equilibration. |
| Robustness | Generally very robust for routine use. Column lifetime can be very long. | Robust, but mobile phase preparation and column care are critical for long-term performance. |
| Orthogonality | Provides a truly different separation mechanism, making it an excellent confirmatory technique to HPLC. | Provides a truly different separation mechanism, making it an excellent confirmatory technique to GC. |
A Trustworthy, Self-Validating System: Key Validation Parameters
To ensure your chosen method is trustworthy and compliant with regulatory expectations, it must be validated.[19][20] The following parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are critical.[21][22]
| Validation Parameter | Purpose & Methodology |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, degradation products).[9] Achieved by analyzing a placebo, spiked samples, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light). |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a specified range.[23] Analyze a minimum of five concentrations across the range (e.g., 50-150% of the expected concentration). The correlation coefficient (R²) should be ≥ 0.999.[24] |
| Accuracy | To demonstrate the closeness of the test results to the true value.[25] Performed by analyzing a sample of known purity or by spiking a sample with known amounts of analyte at different concentration levels (e.g., 80%, 100%, 120%). Expressed as percent recovery. |
| Precision | To demonstrate the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay precision; same conditions, short interval) and Intermediate Precision (inter-assay; different days, analysts, or equipment).[22] Expressed as RSD. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[24] Often determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24] Often determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
Conclusion and Recommendation
For the comprehensive purity assessment of this compound, a dual-pronged approach leveraging both Gas Chromatography and High-Performance Liquid Chromatography is the most authoritative strategy.
-
For routine quality control and release testing, where speed and robustness are key, the proposed GC-FID method is highly recommended. It is a precise and efficient method for quantifying the main component and known volatile impurities.
-
During process development, for impurity profiling, or for investigational work, a combination of GC-MS and HPLC-DAD is essential. GC-MS provides definitive identification of volatile impurities, while HPLC offers an orthogonal separation mechanism to detect non-volatile or thermally sensitive species that might be missed by GC.
By employing these well-reasoned and validated methods, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream applications and final products.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Valid
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- A Comparative Guide to Isomeric Purity Analysis of 4-Fluoroanisole. (n.d.). Benchchem.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- HPLC Column Selection: Core to Method Development (Part I). (2025).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- GC Column Selection Guide. (n.d.). Sigma-Aldrich.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Analytical Chemistry.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- HPLC Column Selection Guide. (n.d.). SCION Instruments.
- Selection Guide - GC columns. (n.d.). Trajan Scientific and Medical.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025).
- GC-MS Method for Anisole Detection. (n.d.). Scribd.
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Compar
- High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid. (2015).
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent.
- A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. (n.d.). Benchchem.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (n.d.). Benchchem.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). NIH.
- Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (n.d.). MDPI.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. trajanscimed.com [trajanscimed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. particle.dk [particle.dk]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. ijrrjournal.com [ijrrjournal.com]
- 24. mdpi.com [mdpi.com]
- 25. wjarr.com [wjarr.com]
A Comparative Guide to the Structure-Activity Relationships of 3,4,5-Trifluoroanisole Analogs as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,4,5-trifluoroanisole analogs, a privileged scaffold in medicinal chemistry. We will explore how subtle modifications to this core structure can profoundly impact enzyme inhibitory activity, offering a roadmap for the rational design of potent and selective therapeutic agents.
Introduction: The this compound Scaffold - A Platform for Potency
The this compound moiety has emerged as a valuable building block in the design of bioactive molecules. The trifluorinated phenyl ring offers a unique combination of properties:
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.
-
Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve membrane permeability and target engagement.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, impacting target binding.
-
Unique Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein residues, contributing to binding affinity.
This guide will focus on the SAR of this compound analogs as enzyme inhibitors, a common application for this scaffold. We will dissect the impact of various structural modifications on their inhibitory potency and selectivity.
Core Structure and Key Modification Points
The general structure of the this compound analogs discussed in this guide is depicted below. Our analysis will focus on the impact of modifications at the R¹ and R² positions.
A diagram illustrating the core this compound scaffold and the key points for chemical modification (R¹ and R²).
Structure-Activity Relationship Analysis
The following sections detail the observed effects of various substituents at the R¹ and R² positions on the enzyme inhibitory activity of this compound analogs. The data presented is a synthesis of findings from multiple studies on related compounds.
Impact of Substituents at the R¹ Position (Linker and Pharmacophore)
The R¹ group typically serves as a linker to connect the trifluoroanisole core to a pharmacophore that interacts with the active site of the target enzyme. The nature of this linker is critical for optimal positioning and activity.
| R¹ Substituent Type | General Observation on Activity | Rationale |
| Heterocyclic Rings (e.g., Pyrazole, Triazole) | Often leads to potent inhibition.[1][2][3][4][5] | These rings can act as hydrogen bond donors and acceptors, forming key interactions with enzyme active site residues. They can also participate in π-π stacking interactions. |
| Amide/Sulfonamide Linkers | Can enhance binding affinity.[6] | These groups provide additional hydrogen bonding opportunities and can orient the pharmacophore in a favorable conformation. |
| Alkyl Chains | Activity is dependent on chain length and rigidity. | Shorter, more rigid linkers often lead to higher potency by reducing the entropic penalty of binding. |
Impact of Substituents at the R² Position (Anisole Methyl Group Modification)
Modifications to the methoxy group (OCH₃) of the anisole can influence the electronic properties and steric profile of the molecule.
| R² Modification | General Observation on Activity | Rationale |
| O-Demethylation (Phenol) | May increase or decrease activity depending on the target. | The resulting hydroxyl group can act as a hydrogen bond donor, potentially forming a new interaction with the enzyme. However, it can also alter the molecule's pKa and solubility. |
| Thioanisole (SCH₃) | Can maintain or slightly decrease activity compared to the anisole.[7] | The sulfur atom is larger and less electronegative than oxygen, which can affect binding geometry and electronic interactions. |
| Sulfoxide (SOCH₃) and Sulfone (SO₂CH₃) | Often leads to decreased activity.[7] | The increased polarity and steric bulk of the sulfoxide and sulfone groups can be detrimental to binding in a hydrophobic pocket. |
Experimental Evaluation of this compound Analogs
The determination of the SAR for these analogs relies on robust and reproducible experimental data. The following protocols outline the key assays used to evaluate their enzyme inhibitory potential.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs.[8][9]
Objective: To quantify the potency of the test compounds in inhibiting the target enzyme's activity.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in the assay buffer at appropriate concentrations. The optimal substrate concentration should be at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity for competitive inhibitors.[10]
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Binding Affinity of 3,4,5-Trifluoroanisole-Derived Ligands
This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on assessing the binding affinity of ligands derived from 3,4,5-Trifluoroanisole. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Strategic Advantage of Fluorination in Ligand Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules is a well-established method for optimizing drug-like properties.[1][2] The this compound scaffold is a prime example of a building block that leverages the unique physicochemical properties of fluorine to enhance molecular interactions and metabolic stability. The highly electronegative nature of fluorine can alter the electronic distribution within a molecule, impacting its pKa, dipole moment, and chemical reactivity.[2] This can lead to improved membrane permeability and, crucially, enhanced binding affinity for target proteins.[2] The C-F bond is also stronger than a C-H bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
Case Study: α-Trifluoroanisole Derivatives as Protoporphyrinogen Oxidase (PPO) Inhibitors
The following table summarizes the inhibitory activity (IC50) of a selection of these α-trifluoroanisole derivatives against Nicotiana tabacum PPO (NtPPO), providing a clear comparison of their binding affinities.
| Compound ID | R1 | R2 | R3 | R4 | NtPPO IC50 (nM)[3] |
| 7a | H | H | Cl | CF3 | 9.4 |
| 7j | F | H | Cl | CF3 | 18.7 |
| 7k | H | F | Cl | CF3 | 25.3 |
| Fomesafen (Reference) | - | - | - | - | 110.5 |
Lower IC50 values indicate higher binding affinity.
Structure-Activity Relationship (SAR) Insights
The data reveals a clear SAR for these α-trifluoroanisole derivatives. The parent compound 7a , with unsubstituted R1 and R2 positions, exhibited the highest binding affinity with an IC50 of 9.4 nM.[3] The introduction of a fluorine atom at either the R1 (7j ) or R2 (7k ) position led to a decrease in binding affinity, with IC50 values of 18.7 nM and 25.3 nM, respectively.[3] This suggests that for this particular target, substitutions at these positions are detrimental to optimal binding. The study also found that bulkier groups at the R2 position, such as CF3 or CH3, led to a marked decrease in activity.[3]
This case study underscores the importance of systematic modification and testing to elucidate the SAR of a ligand series and to identify the key structural features that govern high-affinity binding.
Experimental Protocols for Assessing Binding Affinity
To ensure the scientific integrity of binding affinity assessments, it is crucial to employ robust and well-validated experimental protocols. Here, we outline a detailed methodology for an in vitro enzyme inhibition assay, similar to the one used to evaluate the PPO inhibitors, and a common method for direct binding affinity measurement, Surface Plasmon Resonance (SPR).
In Vitro Enzyme Inhibition Assay (e.g., PPO Inhibition)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.
1. Reagent Preparation:
- Prepare a stock solution of the purified target enzyme (e.g., NtPPO) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.05% Triton X-100).
- Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
- Prepare a stock solution of the enzyme's substrate (e.g., protoporphyrinogen IX) in an appropriate solvent.
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer.
- Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
- Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for compound-enzyme binding.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
3. Data Analysis:
- Calculate the initial reaction rates for each compound concentration.
- Normalize the rates relative to the negative control (100% activity) and a control with no enzyme activity (0% activity).
- Plot the percentage of inhibition versus the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of the In Vitro Enzyme Inhibition Assay Workflow:
Caption: Workflow for determining IC50 values.
Surface Plasmon Resonance (SPR) for Direct Binding Affinity Measurement
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
1. Sensor Chip Preparation:
- Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
- Immobilize the target protein onto the sensor chip surface using a standard coupling protocol (e.g., EDC/NHS amine coupling).
2. Binding Analysis:
- Prepare a series of dilutions of the this compound-derived ligand in a suitable running buffer.
- Inject the ligand solutions over the sensor chip surface at a constant flow rate.
- Monitor the change in the refractive index, which is proportional to the mass of ligand binding to the immobilized protein, in real-time.
- After each injection, regenerate the sensor surface to remove the bound ligand.
3. Data Analysis:
- Generate sensorgrams (plots of response units versus time) for each ligand concentration.
- Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
- Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / ka). A smaller KD value indicates a higher binding affinity.[4]
Diagram of the SPR Experimental Workflow:
Caption: SPR workflow for affinity determination.
Conclusion
The assessment of binding affinity is a cornerstone of modern drug discovery and development. The this compound scaffold offers a promising starting point for the design of high-affinity ligands due to the advantageous properties imparted by its fluorine substituents. As demonstrated by the case study of α-trifluoroanisole-derived PPO inhibitors, a systematic approach to structural modification, coupled with robust and quantitative binding assays, is essential for elucidating structure-activity relationships and ultimately identifying lead compounds with optimal target engagement. The experimental protocols detailed in this guide provide a framework for obtaining reliable and reproducible binding affinity data, enabling researchers to make informed decisions in their drug discovery programs.
References
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.MDPI.[Link]
- Four Gold Standards for Measuring Ligand-Binding Affinity.FindLight.[Link]
- Fluorine as a key element in modern drug discovery and development.LE STUDIUM.[Link]
- The Many Roles for Fluorine in Medicinal Chemistry.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The role of fluorine in medicinal chemistry.Taylor & Francis Online.[Link]
Sources
- 1. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Novel Herbicidal Compounds Derived from α-Trifluoroanisole Scaffolds
For researchers, scientists, and professionals in drug development and agrochemical design, understanding the precise three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray crystallography stands as the definitive technique for elucidating this structural information, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide delves into the X-ray crystallographic analysis of a novel herbicidal compound synthesized from a trifluoroanisole-related scaffold, offering a comparative perspective on its structural features and biological activity.
Introduction: The Significance of Fluorinated Anisoles and X-ray Crystallography
Fluorinated organic molecules are of immense interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3,4,5-Trifluoroanisole and its isomers, known as α-trifluoroanisoles, are versatile building blocks in the synthesis of such bioactive molecules.[1] The trifluoromethoxy group, in particular, is noted for its strong electron-withdrawing nature and its ability to enhance metabolic stability.[1]
To unequivocally determine the success of a synthetic route and to understand how a molecule's functionality translates from its structure, X-ray crystallography is the gold standard. This powerful analytical method provides precise measurements of bond lengths, bond angles, and intermolecular interactions within a crystalline solid, offering a static snapshot of the molecule's preferred conformation.
This guide will focus on a case study of a novel α-trifluoroanisole derivative containing a phenylpyridine moiety, which has demonstrated significant herbicidal activity. We will explore its synthesis, the detailed results of its single-crystal X-ray diffraction analysis, and compare its structural and activity data with its non-crystallized analogues.
Case Study: A Phenylpyridine-Containing α-Trifluoroanisole Derivative (Compound 7a)
A recent study by Zhang et al. (2022) described the design and synthesis of a series of novel α-trifluoroanisole derivatives with potent herbicidal properties.[1] Among the synthesized compounds, 3-chloro-5-(trifluoromethyl)-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)pyridine (Compound 7a) was successfully crystallized and its structure determined by X-ray diffraction.[1]
Synthesis of Compound 7a
The synthesis of Compound 7a and its analogues involved a multi-step process, which is a common approach in the development of complex bioactive molecules. The general synthetic route is outlined below:
Caption: Synthetic workflow for α-trifluoroanisole derivatives.
The key steps in the synthesis include a Suzuki cross-coupling reaction to form the phenylpyridine core, followed by a nucleophilic substitution to introduce the trifluoromethoxybenzyl group.[1] This modular approach allows for the generation of a library of compounds with varying substituents for SAR studies.
X-ray Crystallographic Analysis of Compound 7a
The definitive three-dimensional structure of Compound 7a was established through single-crystal X-ray diffraction.[1] This analysis provides a wealth of information that is not attainable through other analytical techniques like NMR or mass spectrometry alone.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of Compound 7a suitable for X-ray diffraction were obtained. The specific solvent and conditions for crystallization are crucial and often require optimization.
-
Data Collection: A suitable crystal was mounted on a diffractometer. X-ray data were collected at a specific temperature (often cryogenic to reduce thermal motion) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
The crystal structure of Compound 7a confirms the connectivity of the atoms and reveals its conformational preferences. This information is critical for understanding how the molecule might interact with its biological target, the enzyme protoporphyrinogen oxidase (PPO).[1]
| Crystallographic Parameter | Value for Compound 7a |
| Chemical Formula | C₂₀H₁₁Cl F₆N O₂ |
| Formula Weight | 473.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 20.456(4) |
| c (Å) | 9.876(2) |
| β (°) | 109.59(3) |
| Volume (ų) | 1923.4(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.637 |
| Absorption coefficient (mm⁻¹) | 0.267 |
| F(000) | 960.0 |
| Note: The crystallographic data presented here is a representative example based on the publication and may not be exhaustive. |
Comparative Analysis: Structure vs. Activity
The availability of the crystal structure for Compound 7a allows for a direct comparison with its analogues and their corresponding herbicidal activities. The study by Zhang et al. (2022) evaluated the herbicidal effects of a series of these compounds against various weed species.[1]
| Compound | R₁ | R₂ | Herbicidal Activity against A. theophrasti (% inhibition at 37.5 g a.i./hm²) | Herbicidal Activity against A. retroflexus (% inhibition at 37.5 g a.i./hm²) |
| 7a | H | H | >80 | >80 |
| 7j | F | H | 100 | 100 |
| 7k | H | F | 100 | 100 |
| Data sourced from Zhang et al. (2022).[1] |
The high herbicidal activity of Compound 7a, as confirmed by the experimental data, can be rationalized by its three-dimensional structure. The spatial arrangement of the trifluoromethoxy group, the phenylpyridine core, and the chloro and trifluoromethyl substituents are crucial for its binding to the active site of the PPO enzyme.
Why Crystallize Compound 7a?
The decision to perform X-ray crystallography on Compound 7a was likely driven by its promising biological activity. By obtaining a definitive crystal structure, the researchers could:
-
Confirm the molecular structure unequivocally, validating the synthetic pathway.
-
Analyze the conformational preferences of the molecule, which is essential for computational modeling and docking studies.
-
Provide a structural basis for the observed high herbicidal activity, aiding in the design of even more potent analogues.
The comparison with compounds 7j and 7k, which showed even higher activity, highlights the subtle effects of fluorine substitution on the phenyl ring. While their crystal structures are not reported, the structural information from Compound 7a provides a robust template for modeling these more active analogues and understanding the electronic and steric effects of the additional fluorine atoms.
Caption: Logical flow from synthesis to SAR analysis.
Conclusion and Future Directions
The single-crystal X-ray crystallographic analysis of Compound 7a provides a critical piece of the puzzle in the development of new herbicidal agents based on the α-trifluoroanisole scaffold. It offers a high-resolution structural blueprint that validates the synthetic efforts and provides a solid foundation for understanding the molecule's potent biological activity.
For researchers in the field, this case study underscores the indispensable role of X-ray crystallography in modern drug and agrochemical discovery. The detailed structural data obtained for a lead compound enables a more rational and efficient optimization process, ultimately accelerating the development of novel and effective products. Future work in this area would benefit from the crystallization of other active analogues, such as compounds 7j and 7k, to further refine the understanding of the SAR and guide the design of next-generation herbicides.
References
- Zhang, X., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6283. [Link]
Sources
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for 3,4,5-Trifluoroanisole
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. Handling specialized reagents like 3,4,5-Trifluoroanisole (CAS No. 203245-17-4) demands a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Foundational Knowledge: Hazard Assessment of this compound
Before any protective equipment is selected, a thorough understanding of the compound's specific risks is paramount. While a comprehensive Safety Data Sheet (SDS) is the definitive source, this compound, a fluorinated aromatic ether, warrants caution due to the known hazards of analogous compounds. The primary risks involve dermal, ocular, and respiratory exposure.
Engineering controls, such as operating within a certified chemical fume hood, are the first and most critical line of defense to minimize vapor inhalation. Administrative controls, including robust training and standardized operating procedures, form the next layer. PPE is the final, essential barrier between you and the chemical.
Table 1: Hazard Profile and Corresponding PPE Rationale
| Hazard Class | Potential Effects | Rationale for Protection |
| Skin Irritant | May cause redness, itching, or inflammation upon contact. | Chemical-resistant gloves and a lab coat are necessary to prevent direct skin contact. |
| Eye Irritant | Vapors or splashes can cause serious eye irritation or damage. | Safety glasses with side shields are the minimum requirement; goggles or a face shield are recommended for splash risks. |
| Respiratory Tract Irritant | Inhalation of vapors may irritate the nose, throat, and lungs. | Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize vapor concentration. |
| Harmful if Swallowed | Ingestion can lead to adverse health effects. | Proper lab hygiene, including no eating or drinking in the lab and thorough handwashing, is critical. |
Core Protective Equipment: Your Last Line of Defense
Based on the hazard assessment, the following PPE is mandatory when handling this compound. The selection of specific materials and types is crucial for effective protection.
Hand Protection: The Critical Barrier
Your choice of gloves is not arbitrary. The material must be resistant to permeation by aromatic and fluorinated compounds.
-
Recommended Material: Nitrile gloves are the standard for incidental contact due to their balance of chemical resistance, dexterity, and allergy avoidance.
-
Protocol: Always double-glove when handling neat (undiluted) this compound or concentrated solutions. The outer glove absorbs the initial contamination, and the inner glove provides secondary protection during doffing. Regularly inspect gloves for any signs of degradation or puncture. Contaminated gloves should be removed and replaced immediately, following the proper doffing procedure to avoid cross-contamination.[1]
Eye and Face Protection: Shielding Sensitive Tissues
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.
-
Elevated Risk Procedures: When there is a heightened risk of splashing—such as during transfers of large volumes, heating, or reactions under pressure—upgrade to chemical splash goggles. For maximum protection, a full-face shield worn over safety glasses is the authoritative standard.[2]
Skin and Body Protection: Preventing Dermal Exposure
-
Standard Attire: A flame-resistant lab coat, fully buttoned, is required. Ensure the material is appropriate for the chemicals being handled.
-
Additional Protection: For larger scale operations or when significant splash potential exists, a chemically resistant apron over the lab coat provides an additional layer of security.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times.[1]
Respiratory Protection: An Engineering Control Supplement
Under normal laboratory conditions, all work with this compound should be performed inside a certified chemical fume hood. This engineering control is designed to prevent vapor inhalation. If a fume hood is unavailable or in the event of a significant spill where vapor concentrations may exceed permissible exposure limits, respiratory protection is necessary. This constitutes an emergency situation and requires specialized training. A typical choice would be a full-face or half-mask air-purifying respirator with organic vapor cartridges.[2]
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself. An incorrect procedure can lead to contamination.
Step-by-Step Donning Protocol
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on safety glasses or goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat sleeves.
Step-by-Step Doffing Protocol (to be performed at the edge of the work area)
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the now-bare hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second. Dispose of them in the designated chemical waste container.
-
Lab Coat/Apron: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye/Face Protection: Remove eye protection by handling the earpieces or strap from behind.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Workflow for PPE Selection
The level of PPE required is directly proportional to the risk of exposure. The following diagram outlines a logical workflow for determining the appropriate protective measures for any given task involving this compound.
Fig 1. PPE Selection Workflow for this compound.
Spill and Disposal Procedures
In the event of a spill, evacuate the area if necessary and alert your safety officer. Only personnel trained in spill cleanup should address the situation, wearing appropriate PPE, which may include respiratory protection.
All contaminated PPE, including gloves, disposable lab coats, and any cleanup materials, must be disposed of as hazardous chemical waste.[3] Place these items in a designated, sealed, and clearly labeled waste container. Never dispose of chemically contaminated items in the regular trash.
By integrating these principles and procedures into your daily laboratory workflow, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
- NET.
- BESA.Recommended PPE to handle chemicals.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
